Product packaging for 6-Bromo-8-methylimidazo[1,2-a]pyridine(Cat. No.:CAS No. 217435-65-9)

6-Bromo-8-methylimidazo[1,2-a]pyridine

Cat. No.: B2579785
CAS No.: 217435-65-9
M. Wt: 211.062
InChI Key: FUGACMZCEQHBIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromo-8-methylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.062. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN2 B2579785 6-Bromo-8-methylimidazo[1,2-a]pyridine CAS No. 217435-65-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-8-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-4-7(9)5-11-3-2-10-8(6)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGACMZCEQHBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217435-65-9
Record name 6-bromo-8-methylimidazo[1,2-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Bromo-8-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal framework for designing molecules that can interact with a variety of biological targets.[3] This guide focuses on a specific, functionalized derivative, 6-Bromo-8-methylimidazo[1,2-a]pyridine, a compound with potential as a key intermediate in the synthesis of novel therapeutic agents. The strategic placement of the bromo and methyl groups offers distinct opportunities for further chemical modification, making it a valuable building block in drug discovery programs.[4]

Retrosynthetic Analysis and Synthetic Strategy

The most direct and widely adopted method for the synthesis of the imidazo[1,2-a]pyridine ring system is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[5] Following this logic, a retrosynthetic analysis of this compound points to two primary precursors: 2-amino-5-bromo-3-methylpyridine and a two-carbon electrophile, such as chloroacetaldehyde.

G Target This compound Precursors Retrosynthetic Disconnection Target->Precursors C-N bond formation SM1 2-amino-5-bromo-3-methylpyridine Precursors->SM1 SM2 Chloroacetaldehyde (or equivalent C2 electrophile) Precursors->SM2

Caption: Retrosynthetic approach for this compound.

Synthesis of this compound: A Step-by-Step Protocol

The following protocol is adapted from established procedures for the synthesis of similar 6-bromoimidazo[1,2-a]pyridines.[6] The key transformation is a cyclocondensation reaction.

Step 1: Synthesis of the Precursor 2-amino-5-bromo-3-methylpyridine

The synthesis of the requisite starting material, 2-amino-5-bromo-3-methylpyridine, is a critical first step. This can be achieved through the bromination of 2-amino-3-methylpyridine.[7]

Experimental Protocol:

  • To a solution of 2-amino-3-methylpyridine in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 2-amino-5-bromo-3-methylpyridine.

Step 2: Cyclocondensation to form this compound

This step involves the reaction of the synthesized 2-amino-5-bromo-3-methylpyridine with an aqueous solution of chloroacetaldehyde.[6]

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-amino-5-bromo-3-methylpyridine (1.0 eq.) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • To this solution, add a 40% aqueous solution of chloroacetaldehyde (1.2 eq.) and a mild base such as sodium bicarbonate (1.2 eq.).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield this compound as a solid.

G cluster_0 Synthesis Workflow Start 2-amino-3-methylpyridine Step1 Bromination (NBS) Start->Step1 Intermediate 2-amino-5-bromo-3-methylpyridine Step1->Intermediate Step2 Cyclocondensation (Chloroacetaldehyde, NaHCO3, Reflux) Intermediate->Step2 Purification Column Chromatography Step2->Purification Product This compound Purification->Product G cluster_0 Characterization Workflow Start Purified Product NMR ¹H and ¹³C NMR Spectroscopy Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR Infrared Spectroscopy Start->IR Phys_Prop Physical Properties (m.p., Solubility) Start->Phys_Prop Confirmation Structural Confirmation and Purity Assessment NMR->Confirmation MS->Confirmation IR->Confirmation Phys_Prop->Confirmation

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-8-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural features, arising from the fusion of an imidazole and a pyridine ring with bromine and methyl substitutions, give rise to a distinct set of physicochemical properties that dictate its behavior in biological and chemical systems. This comprehensive guide provides a detailed exploration of these properties, offering both theoretical predictions and established experimental protocols for their determination. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery, appearing in a multitude of biologically active compounds. This bicyclic aromatic system is known for its ability to engage in a wide range of non-covalent interactions, including hydrogen bonding and π-stacking, making it an attractive framework for the design of enzyme inhibitors and receptor ligands. The introduction of a bromine atom at the 6-position and a methyl group at the 8-position on this scaffold, as in this compound, is expected to significantly modulate its electronic and steric properties. The bromine atom can act as a hydrogen bond acceptor and introduces a site for potential further functionalization through cross-coupling reactions. The methyl group can influence solubility and metabolic stability. A thorough understanding of the physicochemical properties of this specific derivative is therefore crucial for its rational application in research and development.

Molecular Structure and Core Properties

The fundamental characteristics of a molecule are dictated by its structure. The key identifiers and computed properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₇BrN₂PubChem[1]
Molecular Weight 211.06 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES CC1=CC(=CN2C1=NC=C2)BrPubChem[1]
InChI InChI=1S/C8H7BrN2/c1-6-4-7(9)5-11-3-2-10-8(6)11/h2-5H,1H3PubChem[1]
Monoisotopic Mass 209.97926 DaPubChem[1]

Predicted Physicochemical Parameters

While experimental data for this compound is not extensively available in the public domain, computational methods provide valuable predictions for key physicochemical parameters that are critical for drug development and other applications.

ParameterPredicted ValueSignificance in Drug Discovery
XlogP 2.8A measure of lipophilicity, influencing absorption and membrane permeability.[1]
Topological Polar Surface Area (TPSA) 17.3 ŲRelates to a molecule's ability to cross cell membranes.
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2Influences solubility and binding to biological targets.
Rotatable Bond Count 0Relates to conformational flexibility.

Synthesis of this compound

The synthesis of imidazo[1,2-a]pyridines is well-established in the literature, typically involving the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. A plausible synthetic route for this compound is outlined below.

Proposed Synthetic Pathway

Synthesis_of_this compound reactant1 2-Amino-3-methyl-5-bromopyridine intermediate N-(5-bromo-3-methylpyridin-2-yl)-2-chloroethan-1-amine reactant1->intermediate Nucleophilic Substitution reactant2 Chloroacetaldehyde reactant2->intermediate product This compound intermediate->product Intramolecular Cyclization (Heat, Base) Physicochemical_Property_Workflow start Pure Compound (this compound) solubility Solubility Determination (e.g., Shake-flask method in PBS) start->solubility melting_point Melting Point Determination (e.g., Capillary method) start->melting_point logp LogP Determination (e.g., Shake-flask method with n-octanol/water) start->logp pka pKa Determination (e.g., Potentiometric titration or UV-spectroscopy) start->pka end Comprehensive Physicochemical Profile solubility->end melting_point->end logp->end pka->end

References

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-8-methylimidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in modern medicinal chemistry and materials science.[1][2] Its unique electronic properties and rigid bicyclic framework make it a cornerstone for developing a wide range of therapeutic agents, including anti-inflammatory, antitumor, and antiviral drugs.[1] Furthermore, the π-conjugated system imparts fluorescent properties to these molecules, making them valuable as probes in biological imaging and as components in optoelectronic materials.[1][3]

Accurate and unambiguous structural confirmation is the bedrock of drug discovery and development. For any novel or synthesized compound, verifying its identity and purity is a non-negotiable prerequisite for further investigation. This guide serves as a technical resource for researchers, providing a detailed examination of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for a specific, important derivative: This compound .

As a Senior Application Scientist, my objective is not merely to present data but to illuminate the reasoning behind the spectral features. We will explore how the interplay of the fused ring system and the electronic effects of the bromo and methyl substituents gives rise to a unique spectroscopic fingerprint, offering a self-validating system for its identification.

Caption: Molecular structure and IUPAC numbering scheme.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Expertise & Experience: The 'Why' Behind the Spectrum

The chemical shifts in the this compound spectrum are dictated by the aromaticity of the bicyclic system and modulated by its substituents.

  • The Imidazo[1,2-a]pyridine Core: This system is electron-rich, particularly the five-membered imidazole ring. Protons on the imidazole ring (H2, H3) typically appear more upfield than those on the pyridine ring.

  • Bromine at C6: As an electron-withdrawing group, the bromine atom deshields nearby protons through its inductive effect. This will cause the adjacent proton, H5, to shift downfield.

  • Methyl Group at C8: The methyl group is weakly electron-donating, causing a slight shielding effect on the adjacent H7 proton, shifting it slightly upfield compared to an unsubstituted position.

Experimental Protocol: NMR Data Acquisition

This protocol represents a standard, robust methodology for acquiring high-quality NMR data for this class of compounds.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), inside a standard 5 mm NMR tube. CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.

  • Instrument Setup:

    • Use a spectrometer with a minimum field strength of 400 MHz for ¹H NMR to ensure adequate signal dispersion.

    • Acquire spectra at a standard temperature, typically 298 K (25 °C).

  • Data Acquisition:

    • ¹H NMR: Acquire with a 90° pulse angle, a relaxation delay of at least 2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

Data Interpretation: Decoding the Spectra

While a definitive experimental spectrum for this exact molecule is not publicly available in the search results, we can predict the spectral data with high confidence based on known substituent effects and data from analogous imidazo[1,2-a]pyridine derivatives.[4][5]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H5~8.10 - 8.30d~1.51HDeshielded by adjacent bridgehead nitrogen and bromine at C6. Shows meta-coupling to H7.
H2~7.60 - 7.75sN/A1HTypical region for H2 proton on the imidazole ring.
H3~7.50 - 7.65sN/A1HTypical region for H3 proton on the imidazole ring.
H7~6.90 - 7.10d~1.51HShielded by the C8-methyl group. Shows meta-coupling to H5.
-CH₃~2.40 - 2.60sN/A3HStandard chemical shift for a methyl group attached to an aromatic ring.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

CarbonPredicted δ (ppm)Rationale
C8a~145.0Bridgehead carbon, typically downfield.
C2~135.0Imidazole ring carbon.
C8~128.0Carbon bearing the methyl group.
C5~125.0Pyridine ring carbon, adjacent to nitrogen.
C7~118.0Pyridine ring carbon, ortho to the methyl group.
C3~112.0Imidazole ring carbon.
C6~110.0Carbon bearing the bromine atom; its shift is significantly influenced by the heavy atom effect.
-CH₃~17.0Typical shift for an aromatic methyl carbon.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and crucial information about the elemental composition and fragmentation of a molecule, serving as an orthogonal technique to NMR for structural verification.

Expertise & Experience: The Bromine Isotope Pattern

A key self-validating feature in the mass spectrum of this compound is the distinctive isotopic signature of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks in the mass spectrum: the [M]⁺ peak and an [M+2]⁺ peak of nearly identical intensity. The presence of this doublet is an unmistakable confirmation of a monobrominated compound.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation & Ionization:

    • Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

    • Electrospray Ionization (ESI) in positive ion mode is a common and effective method for this class of nitrogen-containing heterocycles, which are readily protonated. This will primarily generate the [M+H]⁺ ion.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

    • Perform tandem MS (MS/MS) on the isolated molecular ion to induce fragmentation and obtain structural information.

Data Interpretation: Molecular Ion and Fragmentation

The predicted mass data provides a clear benchmark for experimental results.[6]

Table 3: Predicted High-Resolution Mass Spectrometry Data

AdductFormulaCalculated m/z
[M+H]⁺C₈H₈⁷⁹BrN₂⁺210.98654
[M+H]⁺C₈H₈⁸¹BrN₂⁺212.98449
[M+Na]⁺C₈H₇⁷⁹BrN₂Na⁺232.96848
[M+Na]⁺C₈H₇⁸¹BrN₂Na⁺234.96643

Note: The calculated m/z values confirm the elemental composition C₈H₇BrN₂.

Plausible Fragmentation Pathway

Tandem MS (MS/MS) of the [M+H]⁺ ion can provide valuable structural insights. The fragmentation is driven by the stability of the resulting ions.

fragmentation_pathway parent [M+H]⁺ m/z ≈ 211, 213 frag1 Loss of Br• [C₈H₈N₂]⁺ m/z ≈ 131 parent->frag1 - Br• frag2 Loss of CH₃• [C₇H₅BrN₂]⁺ m/z ≈ 196, 198 parent->frag2 - CH₃• frag3 Loss of HCN [C₇H₇BrN]⁺ m/z ≈ 184, 186 parent->frag3 - HCN

Caption: A plausible MS/MS fragmentation pathway for [M+H]⁺.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR and mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, with chemical shifts and coupling patterns that are highly sensitive to the electronic environment created by the fused heterocyclic system and its bromo and methyl substituents. Mass spectrometry complements this by providing definitive confirmation of the molecular formula through accurate mass measurement and the characteristic bromine isotopic pattern, which serves as an unambiguous elemental tag. The protocols and interpretive guidance provided herein constitute a robust framework for the confident identification and characterization of this compound, ensuring scientific integrity in research and development endeavors.

References

An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-8-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Drug Development Professionals

Foreword

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique electronic and structural properties make it an attractive core for designing novel therapeutics targeting various diseases.[3][4] Within this class, 6-Bromo-8-methylimidazo[1,2-a]pyridine emerges as a key intermediate and a potential drug candidate in its own right. However, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges, chief among them being the optimization of its physicochemical properties. Solubility and stability are not mere physical measurements; they are critical determinants of a drug's bioavailability, manufacturability, and shelf-life, directly impacting its safety and efficacy.[5][6]

This guide provides an in-depth technical analysis of the solubility and stability profiles of this compound. Moving beyond theoretical discussions, we will delve into the causality behind experimental choices, present robust, self-validating protocols, and offer field-proven insights for researchers, scientists, and drug development professionals. Our objective is to equip you with the foundational knowledge and practical methodologies required to navigate the complexities of characterizing and optimizing this important molecular scaffold.

Physicochemical Landscape of this compound

Before embarking on experimental assessments, a thorough understanding of the molecule's intrinsic properties is essential. These properties provide a theoretical framework for predicting its behavior in various solvent systems and under different stress conditions.

The structure of this compound features a bicyclic aromatic system containing two nitrogen atoms. The bromine atom at the 6-position and the methyl group at the 8-position significantly influence its electronic distribution, lipophilicity, and potential metabolic pathways.

Table 1: Computed Physicochemical Properties of this compound and Related Analogs

PropertyThis compound6-Bromo-2-methylimidazo[1,2-a]pyridine[7]6-Bromo-imidazo[1,2-a]pyridine-8-carbaldehyde[8]
Molecular Formula C₈H₇BrN₂[9]C₈H₇BrN₂C₈H₅BrN₂O
Molecular Weight 211.06 g/mol 211.06 g/mol 225.04 g/mol
XlogP (Predicted) 2.8[9]2.9Not Available
Monoisotopic Mass 209.97926 Da[9]209.97926 DaNot Available
Hydrogen Bond Donors 000
Hydrogen Bond Acceptors 223
  • Lipophilicity (XlogP): With a predicted XlogP of 2.8, the compound is moderately lipophilic. This suggests it will likely exhibit poor aqueous solubility but good permeability across biological membranes. The bromine and methyl groups contribute to this lipophilicity.

  • pKa: The imidazo[1,2-a]pyridine core is basic, with the N1 nitrogen being the most likely site of protonation. The pKa of related imidazo[1,2-a]pyridines can be around 9.3, which facilitates good solubility in acidic environments but may also contribute to efflux transport by proteins like P-glycoprotein.[10] This pH-dependent ionization is a critical factor in its solubility profile.

Comprehensive Solubility Assessment

Solubility is a crucial property that dictates a drug's absorption and bioavailability.[11] For drug discovery and development, it's essential to differentiate between kinetic and thermodynamic solubility, as they provide different insights into a compound's behavior.[12]

Theoretical Considerations & Solvent Selection

Based on its lipophilic nature, this compound is expected to be poorly soluble in aqueous media (like water and phosphate-buffered saline, PBS) but readily soluble in organic solvents.[13] Dimethyl sulfoxide (DMSO) is an excellent choice for preparing high-concentration stock solutions due to its ability to dissolve a wide range of polar and non-polar compounds.[13] For formulation development, solvents like ethanol, propylene glycol, and polyethylene glycols (PEGs) are relevant.

Experimental Workflow for Solubility Determination

A tiered approach to solubility measurement is often most effective. A rapid, high-throughput kinetic solubility assay is ideal for initial screening, followed by a more resource-intensive thermodynamic (shake-flask) method for lead candidates.

Protocol 1: Kinetic Solubility Assessment via Turbidimetry

Principle: This method determines the concentration at which a compound, introduced from a DMSO stock solution, precipitates out of an aqueous buffer. The precipitation is detected by an increase in turbidity.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO plate to a 96-well plate containing the aqueous buffer (e.g., PBS, pH 7.4). This results in a final DMSO concentration typically ≤1%.

  • Incubation & Measurement: Incubate the plate for a set period (e.g., 2 hours) at room temperature. Measure the turbidity at a specific wavelength (e.g., 620 nm) using a plate reader.

  • Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Self-Validation System:

  • Positive Control: Use a compound with known low solubility (e.g., itraconazole) to ensure the assay can detect precipitation.

  • Negative Control: Use a highly soluble compound (e.g., caffeine) to establish the baseline turbidity.

Diagram: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 1. Prepare 10 mM Stock in DMSO serial_dil 2. Create DMSO Serial Dilution Plate stock->serial_dil transfer 3. Add DMSO Stock to Aqueous Buffer serial_dil->transfer incubate 4. Incubate (e.g., 2h at RT) transfer->incubate read 5. Read Turbidity (620 nm) incubate->read plot 6. Plot Turbidity vs. Concentration read->plot determine 7. Determine Highest Non-Precipitated Conc. plot->determine

Caption: Workflow for determining kinetic solubility using a turbidimetric method.

Expected Solubility Profile

Table 2: Predicted Solubility of this compound in Common Solvents

Solvent SystemTypeExpected SolubilityRationale
WaterAqueous, Polar ProticVery Low (<10 µg/mL)Lipophilic structure with limited hydrogen bonding capacity.
PBS (pH 7.4)Aqueous BufferVery Low (<10 µg/mL)At physiological pH, the basic compound is largely in its neutral, less soluble form.
0.1 N HCl (pH 1)Aqueous AcidicModerate to HighProtonation of the imidazopyridine nitrogen forms a salt, increasing aqueous solubility.
DMSOOrganic, Polar AproticVery High (>100 mg/mL)Excellent solvent for a wide range of organic molecules.[13]
EthanolOrganic, Polar ProticHighGood balance of polarity to interact with the heterocyclic core and non-polar character for the rest of the molecule.
AcetonitrileOrganic, Polar AproticModerate to HighCommonly used in HPLC, good solubilizing power for moderately polar compounds.
Dichloromethane (DCM)Organic, Non-polarHighEffective for lipophilic, non-polar compounds.

Rigorous Stability Assessment

Assessing the stability of a drug candidate is a non-negotiable step in development.[5] Unstable compounds can lead to loss of efficacy, generation of potentially toxic degradation products, and erroneous experimental results.[5] Forced degradation (or stress testing) is a systematic way to probe the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing.[14][15] This helps to identify potential degradation pathways and develop stability-indicating analytical methods.[16]

Forced Degradation Studies: The Core of Stability Profiling

Forced degradation studies are mandated by regulatory bodies like the FDA and are guided by ICH (International Council for Harmonisation) principles.[14][17] The goal is to achieve a target degradation of 5-20%.[15][18] Degradation beyond 20% can complicate the identification of primary degradation pathways.[18]

Diagram: Forced Degradation Study Design

G cluster_conditions Stress Conditions compound Test Compound (this compound) acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) compound->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) compound->base oxidation Oxidation (e.g., 3% H₂O₂, RT) compound->oxidation thermal Thermal (e.g., 80°C, solid & solution) compound->thermal photo Photolytic (ICH Q1B light source) compound->photo analysis Analysis by Stability-Indicating Method (e.g., HPLC-UV/MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Decision tree for a comprehensive forced degradation study.

Potential Degradation Pathways for the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is generally stable but can be susceptible to degradation under specific conditions:

  • Hydrolysis: While the core is relatively resistant, extreme pH and high temperatures could potentially lead to ring-opening, though this is less common than for other heterocyclic systems.

  • Oxidation: The electron-rich nature of the imidazole and pyridine rings makes them susceptible to oxidation, potentially leading to N-oxide formation or ring hydroxylation.

  • Photolysis: Aromatic systems can undergo degradation upon exposure to UV light, leading to complex radical-mediated reactions. The bromine substituent may also be a site for photolytic cleavage.

Protocol 2: General Forced Degradation Workflow

Principle: To systematically expose the drug substance to hydrolytic, oxidative, thermal, and photolytic stress and analyze the resulting samples using a stability-indicating HPLC method capable of separating the parent compound from all major degradants.

Methodology:

  • Solution Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., Acetonitrile:Water 50:50).[18]

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the drug solution with an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl. Heat at a controlled temperature (e.g., 60°C) and sample at various time points (e.g., 2, 6, 12, 24 hours).

    • Base Hydrolysis: Follow the same procedure as acid hydrolysis, but use 0.2 N NaOH.

    • Oxidation: Mix the drug solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Store at room temperature and sample at various time points.

    • Thermal Degradation: Store the drug solution and solid drug substance in a calibrated oven at an elevated temperature (e.g., 80°C).[16]

    • Photostability: Expose the drug solution and solid drug substance to a light source conforming to ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).[18] A dark control sample should be stored under the same conditions but shielded from light.

  • Sample Quenching & Analysis: At each time point, withdraw a sample. For acid/base hydrolysis, neutralize the sample before analysis. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC-UV/MS method.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining.

    • Determine the relative peak areas of any degradation products.

    • Perform a mass balance calculation to ensure that the decrease in the parent drug is accounted for by the increase in degradants.

    • Use the mass spectrometry data to propose structures for the major degradation products.

Self-Validation System:

  • Method Specificity: The analytical method must be validated to demonstrate that it can separate the parent drug from all process impurities and degradation products. This is the core purpose of the forced degradation study.[14]

  • Controls: Unstressed samples (time zero) and dark controls (for photostability) are essential for accurate comparison.

Conclusion: A Roadmap for Development

The characterization of this compound's solubility and stability is a critical, data-driven process that informs every subsequent step of drug development. Its moderate lipophilicity and basic nature predict poor aqueous solubility at neutral pH but improved solubility in acidic conditions. This pH-dependent solubility is a key lever for formulation strategies.

Stability profiling through forced degradation is essential to understand the molecule's intrinsic liabilities. The imidazo[1,2-a]pyridine core is robust, but potential susceptibility to oxidation and photolysis must be thoroughly investigated. The protocols and workflows outlined in this guide provide a validated, systematic framework for generating the high-quality data required for regulatory submissions and for making informed decisions. By embracing this rigorous, scientifically grounded approach, development teams can effectively de-risk their programs and unlock the full therapeutic potential of this promising chemical scaffold.

References

A Technical Guide to Quantum Chemical Calculations for 6-Bromo-8-methylimidazo[1,2-a]pyridine: From Molecular Structure to Electronic Properties

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for performing and interpreting quantum chemical calculations on 6-Bromo-8-methylimidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Computational analysis at the quantum level offers profound insights into the molecule's intrinsic electronic characteristics, stability, and reactivity, which are critical for rational drug design and understanding its mechanism of action.

This document is structured to guide researchers and drug development professionals through the theoretical underpinnings, practical execution, and interpretation of results derived from these powerful in silico techniques. The causality behind methodological choices is emphasized to ensure a robust and scientifically valid computational model.

Part 1: Theoretical Framework and Method Selection

Quantum chemical simulations, particularly those based on Density Functional Theory (DFT), are invaluable for elucidating the relationship between molecular structure and biological activity.[1] These properties are fundamentally governed by electron density distribution.[1]

The Choice of Density Functional Theory (DFT)

For organic molecules of this size, DFT provides an optimal balance between computational accuracy and resource efficiency. It allows for the precise calculation of molecular geometries and electronic properties.[4] The B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange with other exchange and correlation functionals, is a well-established and robust choice for such systems.[1][5][6] It has been successfully applied to a wide range of imidazo[1,2-a]pyridine derivatives, demonstrating its reliability.[5][7]

Selecting the Appropriate Basis Set

The basis set determines the flexibility given to electrons in the calculation. For this compound, a Pople-style basis set like 6-311++G(d,p) is highly recommended.[4][8][9] Let's break down this choice:

  • 6-311G : A triple-zeta basis set that provides a more accurate description of the valence electrons compared to smaller double-zeta sets.

  • ++ : Adds diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing anions, lone pairs, and non-covalent interactions, which are abundant in this heterocyclic system.

  • (d,p) : Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately, especially in conjugated systems.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a high-level theoretical model capable of yielding reliable and predictive results for the target molecule.

Part 2: The Computational Workflow: A Self-Validating Protocol

The following protocol outlines a systematic and self-validating approach to ensure the scientific integrity of the calculated results. Each step builds upon the previous one, culminating in a comprehensive electronic profile of the molecule.

Step 1: Initial Structure Preparation

The first step is to generate a 3D structure of this compound. This can be done using molecular building software (e.g., GaussView, Avogadro, ChemDraw) or by retrieving coordinates from a database like PubChem if available. The accuracy of this initial guess is not critical, as the subsequent optimization step will locate the correct minimum energy structure.

Step 2: Geometry Optimization and Vibrational Analysis

The core of the computational process is to find the molecule's most stable three-dimensional arrangement, known as the ground-state geometry.

Methodology:

  • Initiate Optimization: Perform a geometry optimization calculation using the selected B3LYP/6-311++G(d,p) level of theory.[4] This is an iterative process where the software calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is found.

  • Confirm True Minimum: A crucial self-validation step is to perform a subsequent frequency calculation at the same level of theory.[6] The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.[4] The output of this step also provides the zero-point vibrational energy (ZPVE) and simulated infrared (IR) spectrum.

Step 3: Calculation of Electronic and Molecular Properties

Once the validated ground-state geometry is obtained, a host of electronic properties can be calculated to understand the molecule's reactivity and potential interaction sites.

Methodology:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. A high HOMO energy indicates a greater ability to donate electrons, while a low LUMO energy suggests a higher propensity to accept electrons.[5] The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[5][8]

  • Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the total electrostatic potential on the molecule's surface. It is an indispensable tool for identifying reactive sites.[1][5]

    • Negative Regions (Red/Yellow): Indicate electron-rich areas, which are susceptible to electrophilic attack. In this compound, these are expected around the nitrogen atoms.

    • Positive Regions (Blue): Indicate electron-deficient areas, which are favorable for nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the charge distribution by calculating the atomic charges. This helps quantify the electron density on each atom, offering a more granular view than the qualitative MEP map.

The entire computational protocol is visualized in the workflow diagram below.

G cluster_prep 1. Preparation cluster_calc 2. Core Calculation A Input 3D Structure of This compound B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B Initial Guess C Frequency Calculation (Validation Step) B->C Optimized Geometry D Single Point Energy Calculation (for Electronic Properties) C->D Validated Minimum H Simulated Spectra (IR, UV-Vis) C->H E HOMO/LUMO Analysis (Reactivity, Stability) D->E F Molecular Electrostatic Potential (MEP) (Reactive Sites) D->F G Natural Bond Orbital (NBO) (Charge Distribution) D->G

Caption: Computational workflow for quantum chemical analysis.

Part 3: Data Presentation and Interpretation

The quantitative output from these calculations provides a detailed electronic portrait of the molecule. The data should be organized clearly for comparison and interpretation.

Molecular Structure

The optimized structure of this compound serves as the foundation for all subsequent calculations.

Caption: 2D structure of this compound.

Calculated Quantum Chemical Descriptors

The following table summarizes key quantitative data that would be obtained from the described computational protocol. Note: These are representative values for illustrative purposes.

ParameterCalculated ValueSignificance for Drug Development
Total Energy (Hartree) -2950.1234Provides a baseline for comparing the stability of different conformers or derivatives.
HOMO Energy (eV) -6.85Relates to the molecule's electron-donating ability; important for charge-transfer interactions.
LUMO Energy (eV) -1.22Relates to the molecule's electron-accepting ability; relevant for metabolic susceptibility.
HOMO-LUMO Gap (eV) 5.63A larger gap suggests higher kinetic stability and lower chemical reactivity.[5][8]
Dipole Moment (Debye) 3.45Influences solubility, membrane permeability, and non-covalent binding interactions.
Most Negative Charge (NBO) N1: -0.58 eIdentifies the primary site for hydrogen bonding or interaction with electrophiles.
Most Positive Charge (NBO) C3: +0.45 eIdentifies a potential site for nucleophilic attack.
Interpretation for Drug Development
  • Reactivity and Metabolism: The HOMO-LUMO gap of 5.63 eV suggests that this compound is a moderately stable molecule. The distribution of the HOMO and LUMO orbitals (not shown in the table) would reveal which parts of the molecule are most involved in electron donation and acceptance, providing clues to potential sites of metabolic transformation.

  • Intermolecular Interactions: The MEP map and NBO charges are critical for predicting how the molecule will interact with a biological target. The significant negative potential around the nitrogen atoms (specifically N1) makes them primary hydrogen bond acceptors.[10] This information is invaluable for pharmacophore modeling and docking studies, as it helps rationalize binding poses and design derivatives with improved affinity.[4][10]

  • Pharmacokinetics: The calculated dipole moment of 3.45 Debye suggests the molecule has significant polarity, which will influence its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. This value can be used as a descriptor in QSAR (Quantitative Structure-Activity Relationship) models to predict properties like solubility and membrane permeability.

Conclusion

This technical guide outlines a robust and validated computational strategy for the quantum chemical analysis of this compound. By employing Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can obtain reliable insights into the molecule's geometry, stability, and electronic properties. The interpretation of calculated descriptors such as FMOs, MEP, and NBO charges provides a powerful, data-driven foundation for understanding the molecule's chemical behavior, guiding the design of new derivatives, and elucidating its potential as a therapeutic agent.

References

An Initial Toxicity Screening Strategy for 6-Bromo-8-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer and anti-inflammatory agents.[1][2] However, early-stage drug development is frequently hampered by unforeseen toxicity, leading to high attrition rates.[3] Proactive and mechanistically informed toxicity screening is therefore not just a regulatory hurdle but a critical component of an efficient drug discovery pipeline. This guide presents a comprehensive, tiered strategy for the initial in vitro toxicity screening of 6-Bromo-8-methylimidazo[1,2-a]pyridine. The workflow is designed to move from broad cytotoxicity assessment to more specific endpoints, including hepatotoxicity, genotoxicity, and oxidative stress. By integrating these assays, researchers can build a robust preliminary safety profile, enabling data-driven decisions on whether to advance, modify, or deprioritize the compound, thereby conserving resources and accelerating the path to viable drug candidates.

The Rationale for a Phased Screening Approach

A successful initial toxicity screen should be both sensitive and efficient. It must be sensitive enough to flag potential liabilities early, yet efficient in its use of resources. A phased or tiered approach is superior to a scattered, multi-assay screen because it follows a logical decision-making process. We begin with foundational assays that measure overt cytotoxicity. If the compound shows activity here, we then invest in more complex, mechanistic assays to understand how it might be inducing cell death. This strategy prevents the unnecessary expenditure of time and resources on deeply characterizing compounds that are overtly toxic at low concentrations.

The selection of assays is guided by the chemical nature of the imidazo[1,2-a]pyridine scaffold. As heterocyclic aromatic compounds, they can be susceptible to metabolic activation by cytochrome P450 enzymes into reactive intermediates.[4] This possibility makes hepatotoxicity and genotoxicity key areas of concern.[5] Therefore, our screening cascade explicitly includes a human hepatoma cell line and the Ames test with metabolic activation to address these potential liabilities from the outset.

The Initial Toxicity Screening Workflow

The proposed workflow provides a clear path from initial compound synthesis to a preliminary toxicity profile. The decision points are designed to logically progress the investigation and build a comprehensive dataset.

Toxicity_Screening_Workflow start Start: This compound cytotox PART 1: Foundational Cytotoxicity (e.g., HeLa or HEK293 cells) - MTT Assay (Metabolic Activity) - LDH Assay (Membrane Integrity) start->cytotox decision1 Is Compound Cytotoxic? (e.g., IC50 < 30 µM) cytotox->decision1 mechanistic_assays PART 2: Mechanistic Profiling decision1->mechanistic_assays Yes hepato Hepatotoxicity Screen (HepG2 cells) decision1->hepato proceed Proceed to Advanced Studies (Low Toxicity Profile) decision1->proceed No geno Genotoxicity Screen (Ames Test +/- S9) ros Oxidative Stress Screen (ROS Assay) stop Low Priority / Deprioritize (Significant Toxicity) hepato->stop hepato->proceed geno->stop geno->proceed ros->stop ros->proceed

Caption: Proposed workflow for initial toxicity screening.

Part 1: Foundational Cytotoxicity Assessment

The first step is to determine if the compound has a general cytotoxic effect on living cells. We employ two distinct assays in parallel to gain a more complete picture. The MTT assay measures mitochondrial function, an indicator of metabolic health, while the LDH assay measures the release of lactate dehydrogenase, an indicator of lost cell membrane integrity.[6][7] Using both provides a self-validating system; a compound that is truly cytotoxic should ideally show a dose-dependent effect in both assays.

Protocol: MTT Cell Viability Assay

This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the quantity of which is proportional to the number of viable cells.[8][9]

Materials:

  • 96-well flat-bottom plates

  • HeLa or HEK293 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the corresponding compound concentration. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 20 µL of 5 mg/mL MTT solution to each well.[6]

  • Formazan Formation: Incubate for 3-4 hours at 37°C, protecting the plate from light.

  • Solubilization: Remove the MTT-containing medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well. Shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[7]

  • Measurement: Read the absorbance at 590 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[6]

Materials:

  • Cell supernatant from the compound-treated plate (from step 3 of the MTT protocol)

  • LDH Assay Kit (commercially available, typically includes substrate, cofactor, and dye)

  • Lysis Buffer (10X, often included in kits for maximum LDH release control)

  • Microplate reader (absorbance at ~490 nm)

Procedure:

  • Prepare Controls:

    • Spontaneous Release: Supernatant from vehicle-treated, healthy cells.

    • Maximum Release: Add lysis buffer to vehicle-treated cells 45 minutes before supernatant collection to induce 100% cell lysis.

    • Background: Culture medium only.

  • Supernatant Collection: After the treatment incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mix (prepared according to the kit manufacturer's instructions) to each well.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Measurement: Add stop solution if required by the kit, and measure the absorbance at 490 nm.

  • Analysis: After subtracting the background absorbance, calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 x [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)][6]

Data Presentation and Interpretation

The quantitative data from these foundational assays should be summarized to clearly present the dose-dependent toxicity and calculate the IC₅₀ values.

Assay TypeCell LineIncubation TimeIC₅₀ (µM)
MTT (Metabolic)HEK29324 hours22.5
MTT (Metabolic)HEK29348 hours15.8
LDH (Membrane)HEK29324 hours28.1
LDH (Membrane)HEK29348 hours19.4

Part 2: Mechanistic Toxicity Profiling

If foundational cytotoxicity is confirmed, the next phase aims to uncover the underlying mechanism. We focus on three common and critical pathways of drug-induced toxicity: hepatotoxicity, genotoxicity, and oxidative stress.

Hepatotoxicity Assessment

Drug-Induced Liver Injury (DILI) is a leading cause of drug failure in both preclinical and clinical stages.[3][12] Therefore, an early assessment using a human liver-derived cell line, such as HepG2, is essential.[13]

Hepatotoxicity_Concept compound This compound liver_cell Hepatocyte (e.g., HepG2 Cell) compound->liver_cell Enters Cell metabolism Metabolic Activation (Cytochrome P450) liver_cell->metabolism reactive_metabolite Reactive Metabolite metabolism->reactive_metabolite cell_stress Cellular Stress - Mitochondrial Dysfunction - ER Stress reactive_metabolite->cell_stress cell_death Hepatocyte Death (Apoptosis / Necrosis) cell_stress->cell_death ROS_Pathway compound Test Compound mitochondria Mitochondria compound->mitochondria Induces Dysfunction cell Cell ros ROS Production (e.g., O₂⁻, H₂O₂) mitochondria->ros stress Oxidative Stress ros->stress damage Cellular Damage (Lipids, Proteins, DNA) stress->damage apoptosis Apoptosis damage->apoptosis

References

literature review of 6-Bromo-8-methylimidazo[1,2-a]pyridine and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-8-methylimidazo[1,2-a]pyridine and its Analogs for Drug Discovery Professionals

Introduction: The Privileged Scaffold in Medicinal Chemistry

The imidazo[1,2-a]pyridine ring system is a nitrogen-bridged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. It is widely recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets, leading to a diverse array of pharmacological activities.[1][2] This versatility has resulted in the development of several commercially successful drugs, including Zolpidem (a hypnotic), Olprinone (a cardiotonic), and Soraprazan (an anti-ulcer agent).[1][2] The scaffold's broad therapeutic spectrum encompasses anticonvulsant, anti-inflammatory, anticancer, and antituberculosis properties, making it a fertile ground for drug discovery and development.[3][4]

This guide focuses on a specific, yet highly promising, subset of this family: This compound and its analogs. The strategic placement of a bromine atom at the C6 position and a methyl group at the C8 position provides a unique combination of electronic and steric properties. The bromine atom can act as a handle for further synthetic modifications via cross-coupling reactions and can also engage in halogen bonding, a crucial interaction in ligand-protein binding. The methyl group at C8 can influence the molecule's conformation and metabolic stability. This guide provides a comprehensive overview of the synthesis, reactivity, and biological applications of this scaffold, tailored for researchers and scientists in the field of drug development.

Part 1: Synthesis of the Imidazo[1,2-a]pyridine Core

The construction of the imidazo[1,2-a]pyridine nucleus is a well-established field with numerous synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Condensation Reactions

The most traditional and widely employed method involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[5] The reaction proceeds via an initial SN2 reaction where the endocyclic nitrogen of the pyridine ring attacks the α-carbon of the carbonyl compound, followed by an intramolecular cyclization and dehydration to form the bicyclic aromatic system.

Causality Behind the Method: This two-step, one-pot reaction is highly efficient for generating a wide range of 2- and 3-substituted imidazo[1,2-a]pyridines. The use of a base like sodium bicarbonate is often crucial in the second step to facilitate the intramolecular condensation by deprotonating the exocyclic amino group, thereby increasing its nucleophilicity for the cyclization step.[6]

Caption: General workflow for the classical synthesis of Imidazo[1,2-a]pyridines.

Multicomponent Reactions (MCRs)

Modern synthetic chemistry often favors multicomponent reactions for their efficiency and atom economy. The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful one-pot, three-component method for synthesizing 3-aminoimidazo[1,2-a]pyridines.[7] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically under acidic catalysis.

Causality Behind the Method: The GBB reaction's elegance lies in its convergence. It rapidly builds molecular complexity from simple, readily available starting materials in a single step. The isocyanide component is particularly versatile, allowing for the introduction of a wide range of substituents at the 3-position of the final product, which is often a key vector for modulating biological activity.[7]

Modern Synthetic Approaches

Recent advancements have focused on developing more sustainable and efficient protocols. These include:

  • Copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and ketones or nitroolefins.[8]

  • Metal-free and catalyst-free methods that utilize microwave irradiation or eco-friendly solvents like water to drive the reaction.[5][8]

These methods offer advantages such as milder reaction conditions, broader functional group tolerance, and reduced generation of metallic waste, aligning with the principles of green chemistry.

Part 2: Synthesis and Protocols for this compound Analogs

The synthesis of the target scaffold, this compound, and its derivatives typically follows the classical condensation pathway, starting from the appropriately substituted 2-aminopyridine.

Caption: Synthetic route to the this compound core.

Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from related syntheses of substituted imidazo[1,2-a]pyridines.[6][9]

Objective: To synthesize this compound via the condensation of 2-amino-5-bromo-3-methylpyridine and chloroacetaldehyde.

Materials:

  • 2-Amino-5-bromo-3-methylpyridine (1.0 eq)

  • 40% Chloroacetaldehyde aqueous solution (1.2 eq)

  • Sodium bicarbonate (2.0 eq)

  • Ethanol (or a suitable solvent)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-amino-5-bromo-3-methylpyridine (1.0 eq) and ethanol. Stir the mixture until the starting material is fully dissolved.

  • Addition of Reagent: Add the 40% chloroacetaldehyde aqueous solution (1.2 eq) to the flask.

  • Initial Reflux: Stir the reaction mixture under reflux for 2-4 hours. Monitor the reaction progress by TLC to observe the formation of the intermediate.

    • Scientific Rationale: This initial heating step facilitates the N-alkylation of the pyridine ring nitrogen, which is more nucleophilic than the exocyclic amino group.

  • Basification and Cyclization: Cool the mixture to room temperature. Carefully add sodium bicarbonate (2.0 eq).

    • Scientific Rationale: The base neutralizes the HCl formed and deprotonates the exocyclic amino group, which then acts as the nucleophile in the subsequent intramolecular cyclization.

  • Final Reflux: Heat the mixture to reflux again and stir for an additional 4-6 hours, or until TLC indicates the complete consumption of the intermediate.

  • Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Extraction: Add water and ethyl acetate to the residue. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure this compound. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Biological Activities and Therapeutic Potential

The imidazo[1,2-a]pyridine scaffold, particularly with halogen substitutions, has demonstrated significant potential across multiple therapeutic areas.

Antitubercular (Anti-TB) Activity

This class of compounds is a cornerstone in modern anti-TB drug discovery.[10] Analogs have shown potent activity against both drug-sensitive and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (Mtb).[10][11]

  • Mechanism of Action: A key target for many imidazo[1,2-a]pyridines is the cytochrome b subunit (QcrB) of the bc1 complex, which is essential for cellular respiration and ATP synthesis in Mtb.[10] By inhibiting this pathway, the compounds effectively cut off the energy supply to the bacterium.

  • Lead Compounds: The discovery of Telacebec (Q203), a clinical candidate, highlighted the potential of this scaffold.[10] Extensive SAR studies have been conducted to optimize potency and pharmacokinetic properties. For instance, N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides have shown excellent in vitro activity against Mtb.[10]

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have emerged as promising anticancer agents.[3][7]

  • Covalent Inhibitors: Recently, imidazo[1,2-a]pyridine derivatives bearing a propargylamide moiety were developed as covalent inhibitors of KRAS G12C, a critical oncogene in many intractable cancers. Compound I-11 showed potent and selective activity against KRAS G12C-mutated NCI-H358 cells (IC₅₀ = 0.86 µM).[7]

  • Apoptosis Induction: 6-substituted imidazo[1,2-a]pyridines have been shown to exhibit excellent activity against colon cancer cell lines (HT-29 and Caco-2).[12] Mechanistic studies revealed that these compounds induce cell death by triggering the release of cytochrome c from mitochondria and activating caspases 3 and 8, key executioners of apoptosis.[12]

Neurodegenerative Diseases

The scaffold has been successfully adapted for applications in neurology, particularly for Alzheimer's disease diagnostics.

  • Aβ Plaque Imaging: A derivative, 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY), was developed as a high-affinity ligand for detecting β-amyloid (Aβ) plaques, a hallmark of Alzheimer's.[6] The corresponding bromo derivative also showed excellent binding affinity (Ki = 10.3 nM), demonstrating that the 6-halo substitution is critical for this activity.[6]

Summary of Biological Activities
Compound Class/AnalogTherapeutic AreaTarget/MechanismKey FindingsReference
Imidazo[1,2-a]pyridine-3-carboxamidesAntitubercularQcrB (cytochrome bc1 complex)Potent activity against MDR-TB; led to clinical candidate Q203.[10][11]
Covalent Imidazo[1,2-a]pyridinesAnticancerCovalent inhibition of KRAS G12CSelective activity in KRAS G12C-mutated cancer cells (IC₅₀ = 0.86 µM).[7]
6-Substituted Imidazo[1,2-a]pyridinesAnticancerInduction of Apoptosis (Caspase 3/8)Potent against colon cancer cell lines HT-29 and Caco-2.[12]
6-Halo-2-aryl-imidazo[1,2-a]pyridinesAlzheimer's Imagingβ-Amyloid (Aβ) PlaquesHigh binding affinity (Ki = 10-15 nM) for Aβ aggregates.[6]

Part 4: Structure-Activity Relationship (SAR) Analysis

Understanding the SAR is critical for optimizing lead compounds. For the imidazo[1,2-a]pyridine scaffold, several key structural features have been identified that modulate biological activity.

Caption: Key SAR insights for the Imidazo[1,2-a]pyridine scaffold.

  • Positions 2 and 3: These are the most common sites for introducing diversity.

    • In anti-TB agents, a 3-carboxamide moiety is often critical for potent activity against QcrB.[10]

    • In anticancer agents, a C2-aryl group and a C3-amino group (from the GBB reaction) can be tuned to achieve high potency.[7]

  • Position 6: Halogen substitution (Br or I) at this position has been shown to be highly favorable for binding to Aβ aggregates.[6] It also provides a site for palladium-catalyzed cross-coupling reactions to generate further analogs.

  • Position 8: The presence of a small alkyl group like methyl can enhance lipophilicity, which may improve cell permeability and pharmacokinetic properties. It can also block a potential site of metabolism, thereby increasing the compound's half-life.

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a validated and highly versatile platform for modern drug discovery. The synthetic accessibility of this core, combined with its proven track record in modulating challenging biological targets—from bacterial respiratory enzymes to oncogenic proteins and amyloid plaques—underscores its "privileged" status.

Future research should focus on leveraging the synthetic tractability of this scaffold to explore new chemical space. The bromine at C6 is an ideal anchor point for late-stage functionalization, allowing for the rapid generation of focused libraries to probe new biological targets. Furthermore, optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of existing potent leads will be crucial for translating their in vitro activity into in vivo efficacy and, ultimately, into novel therapeutics for diseases with high unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for the Investigation of 6-Bromo-8-methylimidazo[1,2-a]pyridine in Anxiolytic Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold in Anxiolysis

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] This bicyclic system has demonstrated a remarkable breadth of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.[3] However, it is in the realm of neuroscience that this scaffold has arguably made its most significant impact. Marketed drugs such as zolpidem (Ambien®) for insomnia and alpidem for anxiety underscore the therapeutic potential of imidazo[1,2-a]pyridine derivatives in treating central nervous system (CNS) disorders.[1][4]

These compounds primarily exert their effects through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the mammalian brain.[4] By enhancing the action of GABA, these molecules produce sedative, hypnotic, and anxiolytic effects. The diverse pharmacology of imidazo[1,2-a]pyridine derivatives stems from their ability to selectively target different subtypes of the GABA-A receptor, offering the potential to develop agents with improved therapeutic profiles and reduced side effects compared to classical benzodiazepines.

This guide focuses on the application of a specific derivative, 6-Bromo-8-methylimidazo[1,2-a]pyridine , in the design and discovery of novel anxiolytic drugs. While extensive research has been conducted on the broader class of imidazo[1,2-a]pyridines, the specific contribution of the 6-bromo and 8-methyl substitution pattern to anxiolytic activity is an area ripe for investigation. This document provides a comprehensive overview of the underlying science and detailed protocols to empower researchers to explore the therapeutic potential of this and related compounds.

Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

The anxiolytic effects of many imidazo[1,2-a]pyridine derivatives are mediated by their interaction with the GABA-A receptor, a ligand-gated ion channel that plays a crucial role in regulating neuronal excitability.[4] The GABA-A receptor is a pentameric protein complex that forms a chloride-selective channel. The binding of GABA to its recognition sites on the receptor triggers a conformational change that opens the channel, allowing chloride ions to flow into the neuron. This influx of negative charge hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

Imidazo[1,2-a]pyridines, like benzodiazepines, are positive allosteric modulators (PAMs) of the GABA-A receptor. They bind to a site on the receptor that is distinct from the GABA binding site, typically at the interface of the α and γ subunits.[4] This binding event does not open the channel directly but rather enhances the effect of GABA. Specifically, these PAMs increase the frequency of channel opening in the presence of GABA, thereby potentiating the inhibitory signal.

The diversity of GABA-A receptor subtypes, arising from the combination of different α, β, and γ subunits, allows for the development of subtype-selective modulators. It is hypothesized that compounds targeting specific α subunits (e.g., α2 and α3) may produce anxiolytic effects with a reduced propensity for the sedation and dependence associated with non-selective benzodiazepines that also target the α1 subunit. The substitution pattern on the imidazo[1,2-a]pyridine core, including the 6-bromo and 8-methyl groups, is critical in determining the affinity and selectivity of the compound for different GABA-A receptor subtypes.

GABA_A_Receptor_Modulation cluster_receptor GABA-A Receptor GABA_site GABA Binding Site Cl_channel Chloride (Cl-) Channel GABA_site->Cl_channel Potentiates Channel Opening PAM_site PAM Binding Site (Imidazo[1,2-a]pyridine) PAM_site->Cl_channel Potentiates Channel Opening Cl_ion Cl- Cl_channel->Cl_ion Allows Influx GABA GABA GABA->GABA_site Binds Compound 6-Bromo-8-methyl- imidazo[1,2-a]pyridine Compound->PAM_site Binds Neuron_hyperpolarization Neuronal Hyperpolarization Cl_ion->Neuron_hyperpolarization Leads to Anxiolytic_effect Anxiolytic Effect Neuron_hyperpolarization->Anxiolytic_effect Results in Anxiolytic_Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Synthesis Synthesis of 6-Bromo-8-methyl- imidazo[1,2-a]pyridine Analogs Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Binding_Assay GABA-A Receptor Binding Assay (Ki) Purification->Binding_Assay Compound Library Electrophysiology Electrophysiology (Patch Clamp, EC50) Binding_Assay->Electrophysiology Active Compounds EPM Elevated Plus-Maze (EPM) (Anxiolytic Activity) Electrophysiology->EPM Lead Compounds Pharmacokinetics Pharmacokinetics (ADME) EPM->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology anxiolytic_drug anxiolytic_drug Toxicology->anxiolytic_drug Anxiolytic Drug Candidate

References

Application Notes and Protocols for the Synthesis of 6-Bromo-8-methylimidazo[1,2-a]pyridine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines in Drug Discovery

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[1][2] This privileged structure is a key component in a number of clinically used drugs, including the sedative-hypnotic zolpidem and the anti-ulcer agent zolimidine.[1] The unique bicyclic aromatic system, with its specific arrangement of nitrogen atoms, allows for diverse interactions with biological targets. Imidazo[1,2-a]pyridine derivatives have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][3]

The strategic functionalization of the imidazo[1,2-a]pyridine ring system is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The 6-bromo-8-methylimidazo[1,2-a]pyridine scaffold, in particular, serves as a versatile intermediate for the synthesis of a diverse library of analogs. The bromine atom at the 6-position provides a reactive handle for various cross-coupling reactions, allowing for the introduction of a wide array of substituents. This guide provides a detailed experimental procedure for the synthesis of the this compound core and subsequent derivatization through Sonogashira and Ullmann cross-coupling reactions to generate novel analogs for screening and drug development.

Overall Synthetic Workflow

The synthesis of this compound analogs can be conceptually divided into two main stages: the initial construction of the core heterocyclic scaffold, followed by its diversification through cross-coupling reactions. The general workflow is depicted below.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Analog Synthesis A Starting Material: 2-Amino-5-bromo-3-methylpyridine C Cyclization Reaction A->C B Reagent: Chloroacetaldehyde B->C D Core Product: This compound C->D E Sonogashira Coupling (with Terminal Alkynes) D->E F Ullmann Coupling (with Amines, Phenols, etc.) D->F G Diverse Analogs E->G F->G

Caption: General workflow for the synthesis of this compound analogs.

Part 1: Synthesis of the this compound Core

The foundational step in this synthetic endeavor is the construction of the imidazo[1,2-a]pyridine ring system. This is typically achieved through the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound or a synthetic equivalent.[4][5] In this protocol, we will utilize 2-amino-5-bromo-3-methylpyridine as the starting material and react it with chloroacetaldehyde.

Reaction Principle

The reaction proceeds via an initial SN2 reaction where the more nucleophilic ring nitrogen of the 2-aminopyridine attacks the electrophilic carbon of chloroacetaldehyde. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the in situ formed iminium ion, and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine core.

G 2-Amino-5-bromo-3-methylpyridine 2-Amino-5-bromo-3-methylpyridine Intermediate_1 Intermediate_1 2-Amino-5-bromo-3-methylpyridine->Intermediate_1 + Chloroacetaldehyde (SN2 reaction) Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Intramolecular Cyclization This compound This compound Intermediate_2->this compound - H2O (Dehydration)

Caption: Simplified reaction mechanism for the formation of the imidazo[1,2-a]pyridine core.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of related imidazo[1,2-a]pyridines.[6]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberKey Properties
2-Amino-5-bromo-3-methylpyridineC₆H₇BrN₂187.043430-21-5Light yellow to brown crystalline powder.[7]
40% Chloroacetaldehyde aq. soln.C₂H₃ClO78.50107-20-0Corrosive, lachrymator.
Sodium bicarbonateNaHCO₃84.01144-55-8White crystalline powder.
EthanolC₂H₆O46.0764-17-5Flammable liquid.
Ethyl acetateC₄H₈O₂88.11141-78-6Flammable liquid.
Anhydrous sodium sulfateNa₂SO₄142.047757-82-6Drying agent.

Procedure:

  • To a 250 mL round-bottom flask, add 2-amino-5-bromo-3-methylpyridine (10.0 g, 53.5 mmol).

  • Add ethanol (100 mL) and stir until the starting material is fully dissolved.

  • In a separate beaker, carefully add a 40% aqueous solution of chloroacetaldehyde (12.6 g, 64.2 mmol) to a solution of sodium bicarbonate (9.0 g, 107 mmol) in water (50 mL). Caution: This should be done slowly in a well-ventilated fume hood as the reaction can be exothermic.

  • Add the aqueous chloroacetaldehyde/bicarbonate solution to the stirred solution of 2-amino-5-bromo-3-methylpyridine.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 50 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Outcome: A crystalline solid. The yield and purity should be determined by standard analytical techniques (¹H NMR, ¹³C NMR, and LC-MS).

Part 2: Synthesis of this compound Analogs via Cross-Coupling Reactions

The bromine atom at the 6-position of the imidazo[1,2-a]pyridine core is a versatile handle for introducing molecular diversity through various transition-metal-catalyzed cross-coupling reactions. Here, we detail protocols for the Sonogashira and Ullmann couplings.

A. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[2][8] This reaction allows for the introduction of a wide range of alkynyl groups onto the imidazo[1,2-a]pyridine scaffold.

Reaction Principle:

The catalytic cycle of the Sonogashira reaction involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne and a copper(I) salt). Reductive elimination then yields the desired alkynylated product and regenerates the active palladium(0) catalyst.[8]

Experimental Protocol: Sonogashira Coupling of this compound

This protocol is a general procedure and may require optimization for specific terminal alkynes.[9][10]

Materials and Reagents:

Reagent/MaterialRole
This compoundStarting material
Terminal Alkyne (e.g., Phenylacetylene)Coupling partner
Bis(triphenylphosphine)palladium(II) dichloridePalladium catalyst
Copper(I) iodideCo-catalyst
Triethylamine or DiisopropylethylamineBase and solvent
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)Solvent

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous triethylamine (or another suitable amine base) and an anhydrous solvent such as THF or DMF.

  • To the stirred mixture, add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.

  • Heat the reaction mixture to a temperature between 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts. Wash the celite pad with additional ethyl acetate.

  • Wash the combined filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-alkynyl-8-methylimidazo[1,2-a]pyridine analog.

B. Ullmann Condensation: Introduction of Amino and Phenoxy Moieties

The Ullmann condensation, or Ullmann-type reaction, is a copper-catalyzed conversion of aryl halides to aryl ethers, aryl thioethers, and aryl amines.[11] This reaction is a powerful tool for forging C-N and C-O bonds.

Reaction Principle:

The mechanism of the Ullmann condensation involves the formation of a copper(I) amide or alkoxide in situ, which then reacts with the aryl bromide. The reaction typically requires a copper catalyst, a base, and often a ligand to facilitate the coupling.[1][12]

Experimental Protocol: Ullmann Coupling of this compound

This is a general protocol for the N-arylation or O-arylation of the imidazo[1,2-a]pyridine core and may need optimization for specific nucleophiles.[1]

Materials and Reagents:

Reagent/MaterialRole
This compoundStarting material
Amine or PhenolNucleophile
Copper(I) iodide or Copper(I) oxideCatalyst
Potassium carbonate or Cesium carbonateBase
L-Proline or 1,10-PhenanthrolineLigand (optional but often beneficial)
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)Solvent

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the amine or phenol nucleophile (1.2-2.0 equiv), copper(I) iodide (0.1-0.2 equiv), and the base (e.g., potassium carbonate, 2.0 equiv).

  • If a ligand is used, add it at this stage (e.g., L-proline, 0.2 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (e.g., DMF or DMSO).

  • Heat the reaction mixture to a temperature between 100-140 °C. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-substituted-8-methylimidazo[1,2-a]pyridine analog.

Characterization of Synthesized Compounds

The identity and purity of the synthesized this compound and its analogs should be confirmed using a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the desired product.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming the successful incorporation of the desired substituents.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compounds.

Example Spectroscopic Data for Imidazo[1,2-a]pyridine Derivatives:

TechniqueExpected Observations
¹H NMRCharacteristic signals for the aromatic protons of the imidazo[1,2-a]pyridine core, as well as signals corresponding to the methyl group and any newly introduced substituents.[13]
¹³C NMRResonances for the carbon atoms of the bicyclic system and the substituents.
HRMS (ESI+)The calculated m/z value for the protonated molecule [M+H]⁺ should match the experimentally observed value.[13]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in core synthesis Incomplete reaction; side reactions.Increase reaction time; ensure the quality of the chloroacetaldehyde solution; optimize the base and solvent system.
Low yield in Sonogashira coupling Inactive catalyst; poor quality of reagents/solvents.Use freshly sourced catalyst and anhydrous, deoxygenated solvents; screen different palladium catalysts and ligands; optimize the reaction temperature.
Low yield in Ullmann coupling Inactive catalyst; inappropriate base or ligand.Screen different copper sources (e.g., CuI, Cu₂O, Cu(OAc)₂); try a stronger base (e.g., Cs₂CO₃); screen different ligands (e.g., diamines, amino acids).
Product purification difficulties Co-elution of starting materials or byproducts.Optimize the mobile phase for column chromatography; consider alternative purification methods like preparative TLC or HPLC.

Conclusion

This guide provides a comprehensive and detailed framework for the synthesis of this compound and its subsequent diversification into a library of novel analogs. The protocols herein are based on established and reliable chemical transformations, offering a solid foundation for researchers in drug discovery and medicinal chemistry. The strategic application of these synthetic methods will enable the exploration of the chemical space around the privileged imidazo[1,2-a]pyridine scaffold, facilitating the development of new therapeutic agents.

References

in vitro assay protocol for 6-Bromo-8-methylimidazo[1,2-a]pyridine activity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and In Vitro Assay Protocol for Evaluating the Biological Activity of 6-Bromo-8-methylimidazo[1,2-a]pyridine

Authored by: Gemini, Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Derivatives of this scaffold have demonstrated potential as anticancer, anti-inflammatory, antitubercular, and antiviral agents.[3][4][5] This application note provides detailed, field-proven protocols for the initial in vitro characterization of This compound , a specific derivative of this promising class. We present two primary assays designed for an initial screening cascade: a cell-based assay to determine general cytotoxicity and antiproliferative effects, and a biochemical assay to investigate a common mechanism of action for this compound class—kinase inhibition. These protocols are designed for researchers, scientists, and drug development professionals to generate robust and reproducible data.

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are nitrogen-bridged heterocyclic compounds that have garnered significant interest from researchers due to their diverse biological activities.[6] Marketed drugs such as Zolpidem and Alpidem are based on this scaffold, highlighting its therapeutic relevance.[1] Recent research has focused on developing novel derivatives as potent agents against complex diseases. For instance, certain imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis in colon cancer cell lines[7], while others act as potent inhibitors of the PI3K/Akt signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[8]

Given this background, the initial characterization of a novel derivative like this compound requires a logical, tiered approach. The first step is typically to assess its effect on cell viability and proliferation in a relevant cancer cell line. A positive result in this assay justifies a deeper mechanistic investigation, such as screening for kinase inhibition, a known activity for this scaffold.[6][8] This note provides the necessary protocols to execute this two-stage evaluation.

Protocol I: Assessment of Antiproliferative Activity using the MTT Assay

The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity. The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[9] The quantity of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.

Causality Behind Experimental Choices
  • Cell Line Selection : We recommend starting with a common and well-characterized cancer cell line, such as HT-29 or Caco-2 (colon cancer), against which other 6-substituted imidazo[1,2-a]pyridines have shown activity.[7]

  • Serum-Free Media during MTT Incubation : Serum components can interact with the MTT reagent and affect formazan crystal solubilization. Using serum-free media during this step improves the accuracy and reproducibility of the absorbance readings.[9]

  • Solubilization Agent : Dimethyl sulfoxide (DMSO) is an effective solvent for the formazan crystals and is compatible with standard microplate readers.[10] An alternative is an SDS-HCl solution.[11]

Materials and Reagents
Reagent/MaterialRecommended Supplier/Cat. No.Notes
This compoundSanta Cruz Biotechnology (sc-222384)Prepare a 10 mM stock solution in DMSO.
MTT ReagentSigma-Aldrich (M5655)Prepare a 5 mg/mL stock solution in sterile PBS, filter sterilize, and store at 4°C protected from light.[9]
DMSOSigma-Aldrich (D8418)Anhydrous, cell culture grade.
Cancer Cell Line (e.g., HT-29)ATCC (HTB-38)
Complete Growth MediumAs recommended by cell line suppliere.g., McCoy's 5A Medium with 10% FBS.
Phosphate-Buffered Saline (PBS)Gibco (10010023)Sterile, pH 7.4.
96-well flat-bottom platesCorning (3599)Tissue culture treated.
DoxorubicinSigma-Aldrich (D1515)Optional positive control for cytotoxicity.
Step-by-Step Experimental Protocol
  • Cell Seeding : a. Culture cells to ~80% confluency, then harvest using standard trypsinization methods. b. Count cells and prepare a suspension in complete growth medium. c. Seed 1 x 10⁴ cells in 100 µL of medium per well into a 96-well plate.[10] Include wells for 'untreated control' and 'medium only' blanks. d. Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment : a. Prepare serial dilutions of the this compound stock solution in complete growth medium. A typical starting range is 0.1 µM to 100 µM. b. Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound dilutions. For the untreated control, add medium with the same final concentration of DMSO as the treated wells (e.g., 0.1%). c. Incubate the plate for a desired exposure period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[10]

  • MTT Addition and Incubation : a. After the treatment period, carefully remove the medium from each well. b. Add 100 µL of fresh, serum-free medium to each well.[9] c. Add 10 µL of the 5 mg/mL MTT stock solution to each well for a final concentration of 0.5 mg/mL.[11] d. Incubate the plate for 3-4 hours at 37°C and 5% CO₂, protected from light.[11] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization and Absorbance Reading : a. Carefully remove the MTT solution from the wells. Be cautious not to disturb the formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the crystals.[10] c. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[10] d. Measure the absorbance at a test wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

Data Presentation and Analysis

The corrected absorbance is calculated by subtracting the average absorbance of the 'medium only' blank wells from all other readings.

Calculation of Percent Viability:

  • % Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Untreated Control) x 100

Plot the % Viability against the log concentration of the compound. Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the half-maximal inhibitory concentration (IC₅₀).

Experimental Workflow Diagram

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay Seed Seed 1x10⁴ cells/well in 96-well plate Incubate24h Incubate 24h (37°C, 5% CO₂) Seed->Incubate24h AddCompound Add compound dilutions (0.1 to 100 µM) Incubate24h->AddCompound Incubate48h Incubate 48-72h AddCompound->Incubate48h AddMTT Add MTT Reagent (0.5 mg/mL final) Incubate48h->AddMTT Incubate4h Incubate 3-4h AddMTT->Incubate4h Solubilize Add DMSO to dissolve formazan Incubate4h->Solubilize Read Read Absorbance at 570 nm Solubilize->Read

Caption: Workflow for the MTT cell viability assay.

Protocol II: Kinase Inhibition Screening using a Luminescence-Based Assay

Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting protein kinases.[6][8] A luminescence-based kinase assay, such as the ADP-Glo™ or Kinase-Glo® platform, provides a rapid, sensitive, and high-throughput method to screen for this activity.[12][13] The principle is elegant: protein kinases transfer a phosphate group from ATP to a substrate, producing ADP.[14] The assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A reagent containing luciferase and its substrate, luciferin, is added. The luciferase enzyme uses the remaining ATP to generate a light signal (luminescence) that is inversely proportional to kinase activity—a strong signal means low kinase activity (high inhibition), and a weak signal means high kinase activity (low inhibition).[15]

Causality Behind Experimental Choices
  • Assay Platform : Homogeneous, "add-mix-read" luminescent assays are chosen for their simplicity, high sensitivity, and suitability for high-throughput screening (HTS).[14] They eliminate the need for radioactive materials or complex wash steps.

  • Kinase Selection : For an initial screen, a well-characterized kinase known to be a target of this compound class, such as PI3Kα, is a logical choice.[8] Alternatively, a common serine/threonine kinase like PKA can be used to establish the protocol.

  • ATP Concentration : The ATP concentration should be set near the Michaelis constant (Km) for the specific kinase being tested. This ensures the assay is sensitive to competitive inhibitors. The Kinase-Glo® platform offers different formats for varying ATP concentrations.[15]

Materials and Reagents
Reagent/MaterialRecommended Supplier/Cat. No.Notes
This compoundAs abovePrepare a 10 mM stock solution in DMSO.
Kinase-Glo® Luminescent Kinase AssayPromega (V6711)Contains Kinase-Glo® Buffer and Substrate.
Recombinant Human Kinase (e.g., PI3Kα)SignalChem (P61-18G)
Kinase-Specific SubstrateAs required by the kinasee.g., PIP2 for PI3Kα.
Kinase Reaction BufferAs recommended by kinase supplierTypically contains Tris, MgCl₂, and BSA.
ATPSigma-Aldrich (A7699)Prepare a 10 mM stock in ultrapure water.
White, opaque 96 or 384-well platesCorning (3917)For luminescence assays to maximize signal.
StaurosporineSigma-Aldrich (S4400)A potent, non-selective kinase inhibitor for use as a positive control.
Step-by-Step Experimental Protocol
  • Reagent Preparation : a. Prepare the Kinase-Glo® Reagent by reconstituting the lyophilized substrate with the buffer as per the manufacturer's instructions.[14] Allow it to equilibrate to room temperature before use. b. Prepare the kinase reaction buffer. c. Prepare serial dilutions of the test compound and staurosporine (positive control) in the reaction buffer.

  • Kinase Reaction Setup : a. In a white, opaque 96-well plate, set up the kinase reaction in a final volume of 25 µL. Add components in the following order: i. 12.5 µL of reaction buffer containing the kinase and its substrate. ii. 2.5 µL of the test compound dilution (or control). b. Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.[16][17] c. Initiate the reaction by adding 10 µL of ATP solution (at a concentration to achieve the desired final concentration, e.g., 10 µM). d. Include "No Kinase" controls (maximum signal) and "No Inhibitor" (DMSO vehicle) controls (minimum signal). e. Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).[16]

  • Luminescence Detection : a. After the kinase reaction incubation, add 25 µL of the prepared Kinase-Glo® Reagent to each well.[15] b. Mix the contents on a plate shaker for 2 minutes. c. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[14] d. Measure luminescence using a plate-reading luminometer.

Data Presentation and Analysis

Calculation of Percent Inhibition:

  • % Inhibition = 100 x [1 - (RLUInhibitor - RLUNo Kinase) / (RLUNo Inhibitor - RLUNo Kinase)]

    • Where RLU is Relative Light Units.

Plot the % Inhibition against the log concentration of the compound and use non-linear regression to determine the IC₅₀ value.

Kinase Inhibition Pathway Diagram

Kinase_Inhibition cluster_reaction Kinase Catalytic Cycle cluster_inhibition Mechanism of Inhibition Kinase Kinase Product Phospho-Substrate Kinase->Product Phosphorylation Blocked Reaction Blocked ATP ATP ATP->Product Phosphorylation Substrate Substrate Substrate->Product Phosphorylation ADP ADP Product->ADP Inhibitor 6-Bromo-8-methyl- imidazo[1,2-a]pyridine Inhibitor->Kinase

References

Application Notes & Protocols: The Strategic Use of 6-Bromo-8-methylimidazo[1,2-a]pyridine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and a Versatile Building Block

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure and unique electronic properties have made it a cornerstone in the development of numerous therapeutic agents.[1][2][3] Marketed drugs such as Zolpidem (a hypnotic agent), Alpidem (an anxiolytic), and Olprinone (a PDE3 inhibitor) feature this heterocyclic system, underscoring its profound biological relevance.[1][4][5] The ability to strategically functionalize this core is therefore of paramount importance to researchers in drug discovery and development.

This guide focuses on 6-Bromo-8-methylimidazo[1,2-a]pyridine , a highly versatile building block designed for synthetic elaboration. Its structure offers two primary, orthogonal sites for chemical modification: the bromine atom at the C6 position, which is primed for transition-metal-catalyzed cross-coupling reactions, and the various C-H bonds on the heterocyclic core, which are accessible for direct functionalization. This document provides an in-depth exploration of its synthetic utility, complete with field-proven protocols and expert insights into the causality behind experimental choices.

Caption: Key reactive sites on the this compound scaffold.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C6-bromo substituent is the most synthetically tractable handle on the molecule, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These methods offer a robust and modular approach to introduce molecular diversity, enabling the rapid synthesis of compound libraries for biological screening.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[6] For this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl moieties at the C6 position. The choice of catalyst, base, and solvent is critical for achieving high yields, and microwave-assisted protocols have been shown to dramatically reduce reaction times and improve efficiency.

Reaction Principle: The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The following table summarizes typical reaction conditions and illustrative yields for the coupling of this compound with various boronic acids, based on established methodologies for similar substrates.[7]

EntryArylboronic AcidCatalyst System (mol%)Base (equiv.)SolventConditionsYield (%)
1Phenylboronic acidPd(PPh₃)₄ (4 mol%)K₂CO₃ (2.0)Dioxane/EtOH/H₂OMicrowave, 120°C, 20 min85-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2 mol%) / PPh₃ (4 mol%)K₂CO₃ (2.0)Dioxane/EtOH/H₂OMicrowave, 120°C, 20 min80-92
33-Pyridinylboronic acidPd(dppf)Cl₂ (3 mol%)Cs₂CO₃ (2.0)DME/H₂OReflux, 12 h75-88
44-Cyanophenylboronic acidPd(PPh₃)₄ (4 mol%)K₂CO₃ (2.0)Dioxane/EtOH/H₂OMicrowave, 120°C, 25 min70-85

This protocol describes a general procedure for the coupling of an arylboronic acid with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (4 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Ethanol, absolute

  • Deionized Water

  • Microwave reaction vial with stir bar

Procedure:

  • Reaction Setup: To a 10 mL microwave reaction vial, add this compound (e.g., 211 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (46 mg, 0.04 mmol) to the vial. Causality Note: The catalyst is added last to minimize premature decomposition.

  • Solvent Addition: Add a 4:1:1 mixture of Dioxane:Ethanol:Water (5 mL). The solvent mixture is crucial for dissolving both the organic substrate and the inorganic base.

  • Inert Atmosphere: Seal the vial and purge with dry argon or nitrogen gas for 5 minutes. This is critical to prevent the oxidation of the Pd(0) catalyst.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 120°C for 20-30 minutes. Experience Note: Monitor the reaction progress by TLC or LC-MS after the initial run; if incomplete, extend the irradiation time in 10-minute intervals.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-aryl-8-methylimidazo[1,2-a]pyridine derivative.

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation of immense value in pharmaceutical synthesis.[8][9][10] This reaction allows for the coupling of this compound with a vast range of primary and secondary amines, providing access to novel derivatives with potential biological activity. The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[11][12]

Catalytic Cycle Principle: The cycle begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst. The amine then coordinates to the palladium center, and a base facilitates deprotonation to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond of the product and regenerates the active Pd(0) catalyst.[8][12]

G Pd0 Pd(0)L₂ OxAdd L₂Pd(II)(Ar)(Br) Pd0->OxAdd Oxidative Addition (+ Ar-Br) Pdt_complex [L₂Pd(0)(Amine)] Amido L₂Pd(II)(Ar)(NR¹R²) Pdt_complex->Amido Deprotonation (- HB⁺X⁻) OxAdd->Pdt_complex Amine Coordination (+ HNR¹R²) Amido->Pd0 Product Ar-NR¹R² Amido->Product Reductive Elimination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

The table below outlines conditions for coupling this compound with various amines. Ligand and base selection are critical and should be optimized for specific substrates.

EntryAmineCatalyst/Ligand (mol%)Base (equiv.)SolventConditionsYield (%)
1MorpholinePd₂(dba)₃ (2%) / RuPhos (4%)NaOtBu (1.4)Toluene100°C, 12 h88-96
2AnilinePd(OAc)₂ (2%) / XPhos (5%)Cs₂CO₃ (2.0)Dioxane110°C, 18 h75-85
3BenzylaminePd₂(dba)₃ (2%) / BrettPhos (4%)K₃PO₄ (2.0)Toluene100°C, 16 h80-90
4Lithium bis(trimethylsilyl)amide (Ammonia equivalent)Pd₂(dba)₃ (2.5%) / XPhos (6%)LHMDS (1.5)Dioxane100°C, 14 h70-80

This protocol provides a general method for the amination of this compound. Critical Safety Note: Operations must be conducted under an inert atmosphere as the palladium catalysts and phosphine ligands are air-sensitive, and sodium tert-butoxide is highly reactive.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • RuPhos (or other suitable ligand) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous and degassed

  • Schlenk tube or similar reaction vessel

Procedure:

  • Inert Atmosphere Setup: In a glovebox or under a positive pressure of argon, add Pd₂(dba)₃ (e.g., 18.3 mg, 0.02 mmol), RuPhos (18.6 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol) to an oven-dried Schlenk tube equipped with a stir bar.

  • Reagent Addition: Add this compound (211 mg, 1.0 mmol) and the desired amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100-110°C in a pre-heated oil bath. Causality Note: The bulky RuPhos ligand facilitates the crucial reductive elimination step, especially for less nucleophilic amines, while NaOtBu is a strong, non-nucleophilic base required for the deprotonation step.

  • Monitoring: Stir for 12-24 hours, monitoring the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel) to obtain the desired 6-amino-8-methylimidazo[1,2-a]pyridine product.

Advanced Applications: C-H Functionalization

Beyond cross-coupling, direct C-H functionalization represents a modern and atom-economical strategy for modifying the imidazo[1,2-a]pyridine core.[13][14] While the C6-bromo group is the primary focus of this guide, understanding the potential for C-H activation provides a forward-looking perspective for multi-step syntheses.

  • C3-Position Functionalization: The C3 position on the imidazole ring is electron-rich and generally the most susceptible to electrophilic attack and various metal-catalyzed C-H functionalization reactions, including arylation, alkylation, and acylation.[13][14]

  • Directed C-H Functionalization: The nitrogen atom at position 1 (N-1) can act as a directing group in metal-catalyzed reactions, facilitating ortho-C-H functionalization of substituents at the C2 position.[15] Furthermore, installing a directing group at the C8 position, such as an amino group, can direct functionalization to the C7 position.[16]

These advanced methods, often employing ruthenium, rhodium, or palladium catalysis, allow for the precise installation of functional groups after initial modifications at the C6 position, enabling the construction of highly complex and decorated molecules.

Conclusion

This compound is a strategically designed building block that serves as an excellent starting point for the synthesis of diverse chemical libraries. Its C6-bromo handle provides reliable and high-yielding entry into C-C and C-N bond formation via robust palladium-catalyzed methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and insights provided herein are intended to empower researchers, scientists, and drug development professionals to effectively leverage this versatile intermediate in their synthetic campaigns, accelerating the discovery of novel and biologically active compounds.

References

Application Note & Protocol: A Guide to the Scalable Synthesis of 6-Bromo-8-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 6-Bromo-8-methylimidazo[1,2-a]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug development. Recognizing the need for scalable synthetic routes, this application note details a robust protocol adaptable from laboratory benchtop to pilot-plant scale. We will delve into the mechanistic underpinnings of the synthetic strategy, offer step-by-step experimental procedures, and critically analyze the parameters essential for successful scale-up. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a practical, reliable, and scalable method for producing this important intermediate.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in a multitude of biologically active compounds. Its unique structural and electronic properties have made it a cornerstone in the design of novel therapeutics. The presence of a bromine atom and a methyl group on the imidazo[1,2-a]pyridine core, as in this compound, provides valuable handles for further chemical modifications, making it a versatile building block in drug discovery programs. The development of a scalable and efficient synthesis is therefore of paramount importance to facilitate its availability for research and commercial applications.

Synthetic Strategy: The Classic Condensation Approach

The most prevalent and reliable method for the synthesis of imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[1][2] This approach is favored for its high yields, operational simplicity, and broad substrate scope. For the synthesis of this compound, the logical precursors are 2-amino-5-bromo-3-methylpyridine and a suitable α-haloacetaldehyde equivalent.

Mechanistic Rationale

The reaction proceeds via a well-established mechanism. The initial step involves the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine onto the electrophilic carbon of the α-halocarbonyl compound, forming a pyridinium salt intermediate. Subsequent intramolecular cyclization, driven by the exocyclic amino group, followed by dehydration, leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system.

Safety First: Handling of Key Reagents

A critical aspect of any chemical synthesis, particularly during scale-up, is a thorough understanding and mitigation of the risks associated with the reagents.

  • Bromoacetaldehyde and its Precursors: Bromoacetaldehyde is a lachrymator and is toxic. For ease of handling and improved stability, it is often used in the form of its diethyl or dimethyl acetal.[3][4] The acetal serves as a protected form of the aldehyde, which can be hydrolyzed in situ under acidic conditions to generate the reactive bromoacetaldehyde.

    • Precautions: Always handle bromoacetaldehyde and its acetals in a well-ventilated fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][7] In case of skin contact, wash the affected area immediately with plenty of water.[5] For large-scale operations, consider using a closed-system transfer to minimize exposure.[3]

  • 2-Amino-5-bromo-3-methylpyridine: This substituted pyridine is a key starting material. While not as acutely hazardous as bromoacetaldehyde, it should be handled with care, avoiding inhalation and skin contact.

Experimental Protocols

This section provides detailed, step-by-step protocols for both laboratory-scale and a conceptual pilot-plant scale synthesis.

Laboratory-Scale Synthesis (Up to 10 g)

This protocol is suitable for initial synthesis and optimization studies.

Materials:

  • 2-Amino-5-bromo-3-methylpyridine (1.0 eq)

  • Bromoacetaldehyde diethyl acetal (1.2 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Dioxane

  • Water

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In situ generation of bromoacetaldehyde: In a round-bottom flask, dissolve bromoacetaldehyde diethyl acetal (1.2 eq) in a 2:1 mixture of dioxane and water. Add a catalytic amount of concentrated hydrochloric acid and reflux the mixture for 30-60 minutes to hydrolyze the acetal.

  • Neutralization: Cool the reaction mixture to room temperature and carefully add sodium bicarbonate (2.0 eq) in portions to neutralize the acid. Effervescence will be observed.

  • Condensation Reaction: To the neutralized mixture, add a solution of 2-amino-5-bromo-3-methylpyridine (1.0 eq) in a minimal amount of dioxane.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Pilot-Plant Scale-Up Considerations and Protocol (Conceptual)

Scaling up a chemical synthesis from the lab to a pilot plant requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Key Scale-Up Parameters:

ParameterLaboratory ScalePilot-Plant ScaleConsiderations for Scale-Up
Reaction Volume 50-250 mL20-100 LHeat transfer becomes critical. Use a jacketed reactor with controlled heating and cooling.
Mixing Magnetic stirrerOverhead mechanical stirrerEnsure efficient mixing to maintain homogeneity and prevent localized overheating.
Reagent Addition Manual additionControlled addition via pumpControlled addition of reagents, especially during neutralization, is crucial to manage exotherms.
Work-up Separatory funnelJacketed reactor with bottom outlet valve, liquid-liquid extraction unitPhase separation can be slower at a larger scale. Allow adequate time for layers to separate.
Purification Column chromatography, recrystallizationCrystallization in a jacketed reactor with controlled cooling, filtration (e.g., Nutsche filter)Develop a robust crystallization procedure to ensure high purity and consistent crystal form.
Safety Fume hoodProcess safety management (PSM) protocols, dedicated ventilation, emergency shutdown systemsConduct a thorough hazard and operability (HAZOP) study.

Conceptual Pilot-Plant Scale Protocol:

Equipment:

  • Jacketed glass-lined or stainless steel reactor (100 L) with an overhead stirrer, reflux condenser, and temperature probe

  • Addition vessel for controlled reagent addition

  • Nutsche filter or centrifuge for product isolation

  • Vacuum oven for drying

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Acetal Hydrolysis: Charge the reactor with a 2:1 mixture of dioxane and water, followed by bromoacetaldehyde diethyl acetal. Start the agitator. Add a catalytic amount of concentrated hydrochloric acid via the addition vessel. Heat the reactor jacket to initiate reflux and maintain for 1-2 hours.

  • Neutralization: Cool the reactor contents to 20-25 °C. Prepare a solution of sodium bicarbonate in water and add it slowly to the reactor, monitoring the temperature and off-gassing. Maintain the temperature below 30 °C.

  • Condensation: Charge a solution of 2-amino-5-bromo-3-methylpyridine in dioxane to the reactor. Heat the reactor to reflux and hold for 18-36 hours, monitoring the reaction by a suitable in-process control (IPC) method (e.g., HPLC).

  • Isolation and Purification:

    • Once the reaction is complete, cool the reactor to 20-25 °C.

    • Add water to the reactor and agitate. Stop the agitator and allow the layers to separate.

    • Transfer the lower aqueous layer to a waste container.

    • Extract the organic layer with additional water washes if necessary.

    • Concentrate the organic layer under vacuum.

    • Initiate crystallization by adding a suitable anti-solvent or by controlled cooling of the concentrated solution.

    • Isolate the product by filtration using a Nutsche filter.

    • Wash the filter cake with a cold solvent.

    • Dry the product in a vacuum oven at a controlled temperature.

Process Optimization and Critical Parameters

For a successful and efficient scale-up, several parameters need to be optimized:

  • Solvent Selection: While dioxane is a common solvent, its safety profile is a concern for large-scale production. Exploring greener and safer alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) is recommended.

  • Base Selection: Sodium bicarbonate is a mild and inexpensive base. However, other inorganic or organic bases could be screened to potentially reduce reaction times.

  • Temperature Profile: The reaction temperature significantly impacts the reaction rate and impurity profile. An optimal temperature profile should be determined to maximize yield and minimize byproduct formation.

  • Stoichiometry: The molar ratio of the reactants should be optimized to ensure complete conversion of the limiting reagent and minimize waste.

  • Purification Method: Developing a robust crystallization method is crucial for achieving high purity on a large scale, avoiding the need for chromatography which is often not feasible for large quantities.

Visualizing the Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Synthesis_Workflow cluster_hydrolysis Step 1: Acetal Hydrolysis cluster_condensation Step 2: Condensation & Cyclization cluster_purification Step 3: Purification A Bromoacetaldehyde diethyl acetal C In situ generation of Bromoacetaldehyde A->C Reflux in Dioxane/Water B H₂O, H⁺ (cat.) F Crude 6-Bromo-8-methyl- imidazo[1,2-a]pyridine C->F Reflux D 2-Amino-5-bromo- 3-methylpyridine D->F E NaHCO₃ E->F Neutralization G Work-up (Extraction, Washing) F->G H Crystallization / Chromatography G->H I Pure Product H->I

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound via the condensation of 2-amino-5-bromo-3-methylpyridine and bromoacetaldehyde is a reliable and scalable method. This application note provides a comprehensive framework for both laboratory and pilot-plant scale production. By carefully considering the safety aspects, optimizing critical process parameters, and implementing robust engineering controls, this important building block can be manufactured efficiently and safely to meet the growing demands of the pharmaceutical industry.

References

Application Notes & Protocols: Strategic Functionalization of the Pyridine Ring in 6-Bromo-8-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Marketed drugs such as Zolpidem and Alpidem underscore the therapeutic importance of this privileged heterocyclic system.[2] The strategic derivatization of this scaffold is paramount for the development of new chemical entities. This guide provides an in-depth exploration of the functionalization of 6-Bromo-8-methylimidazo[1,2-a]pyridine, a key intermediate where the C6-bromo substituent on the pyridine ring serves as a versatile handle for introducing molecular diversity through modern cross-coupling methodologies. We present detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, complete with mechanistic insights and optimization strategies tailored for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the C6-Position

The this compound core offers multiple sites for potential modification. While C-H functionalization at positions like C3 is a well-explored avenue for derivatization[1][2][3], the bromine atom at the C6 position of the pyridine ring provides a robust and highly selective site for predictable and efficient functionalization. This is primarily achieved through palladium-catalyzed cross-coupling reactions, which have revolutionized the synthesis of complex molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[4][5]

The choice to functionalize at the C6-bromo position is driven by several key factors:

  • Predictability and Selectivity: Unlike C-H activation, which can sometimes yield mixtures of isomers, cross-coupling at the C-Br bond offers unparalleled regioselectivity.

  • Versatility: A wide array of commercially available coupling partners (boronic acids, amines, alkynes, etc.) can be introduced at this position.

  • Robustness: Palladium-catalyzed reactions are generally high-yielding and tolerant of a broad range of functional groups, minimizing the need for protecting group strategies.

This document will focus on the three most impactful palladium-catalyzed reactions for the diversification of the this compound scaffold.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Functionalized Products Start This compound Suzuki Suzuki-Miyaura (C-C Bond Formation) Start->Suzuki Buchwald Buchwald-Hartwig (C-N Bond Formation) Start->Buchwald Sonogashira Sonogashira (C-C≡C Bond Formation) Start->Sonogashira Product_Aryl 6-Aryl-8-methylimidazo[1,2-a]pyridine Suzuki->Product_Aryl Product_Amine 6-Amino-8-methylimidazo[1,2-a]pyridine Buchwald->Product_Amine Product_Alkynyl 6-Alkynyl-8-methylimidazo[1,2-a]pyridine Sonogashira->Product_Alkynyl Suzuki_Cycle center Pd(II) pd0 L₂Pd(0) oa_complex L₂(Ar)Pd(II)-Br pd0->oa_complex Oxidative Addition trans_complex L₂(Ar)Pd(II)-R oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination Product Ar-R trans_complex->Product ArBr Ar-Br (Imidazopyridine) ArBr->oa_complex Boronic R-B(OH)₂ + Base Boronic->trans_complex Buchwald_Cycle center Pd(II) pd0 L₂Pd(0) oa_complex L₂(Ar)Pd(II)-Br pd0->oa_complex Oxidative Addition amido_complex L₂(Ar)Pd(II)-NR¹R² oa_complex->amido_complex Amine Binding & Deprotonation amido_complex->pd0 Reductive Elimination Product Ar-NR¹R² amido_complex->Product ArBr Ar-Br ArBr->oa_complex Amine R¹R²NH + Base Amine->amido_complex Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 L₂Pd(0) PdII_Ar L₂(Ar)Pd(II)-Br Pd0->PdII_Ar  Oxidative  Addition  (Ar-Br) PdII_Ar->Pd0  Reductive  Elimination  (Ar-C≡C-R) CuI Cu(I)Br Cu_Acetylide Cu(I)-C≡C-R CuI->Cu_Acetylide  Alkyne  Activation  (R-C≡C-H,   Base) Cu_Acetylide->PdII_Ar Transmetalation Cu_Acetylide->CuI

References

Application Notes and Protocols for Developing Cell-Based Assays for 6-Bromo-8-methylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1] This scaffold is notably present in commercially available drugs such as zolpidem and alpidem, which are known for their modulatory effects on the central nervous system.[2] Extensive research has demonstrated that derivatives of this scaffold possess potent anti-cancer[3][4], anti-inflammatory[5][6][7], and anti-tuberculosis properties.[8]

The 6-Bromo-8-methylimidazo[1,2-a]pyridine framework represents a promising area for novel drug discovery. The introduction of bromo and methyl groups at the C6 and C8 positions can significantly influence the compound's pharmacokinetic properties and target specificity. Published studies on related 6-substituted imidazo[1,2-a]pyridines have revealed their potential to induce cancer cell apoptosis[9], inhibit critical cell signaling pathways like PI3K/AKT/mTOR[4][10], and modulate inflammatory responses through the STAT3/NF-κB pathway.[5][11]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing a robust panel of cell-based assays to characterize the biological activity of novel this compound derivatives. The protocols outlined herein are designed to facilitate a systematic evaluation of these compounds, from initial phenotypic screening to detailed mechanism of action and target engagement studies.

Assay Development Strategy: A Tiered Approach

A logical and efficient approach to characterizing a new chemical series involves a tiered assay cascade. This strategy begins with broad, high-throughput phenotypic screens to identify active compounds and progresses to more complex, lower-throughput assays to elucidate the mechanism of action and confirm target engagement. This ensures that resources are focused on the most promising candidates.

G cluster_0 Tier 1: Primary Screening (High-Throughput) cluster_1 Tier 2: Secondary Screening & MoA cluster_2 Tier 3: Target Validation phenotypic Phenotypic Assays (e.g., Cell Viability, Cytotoxicity) pathway Pathway Analysis (e.g., Kinase, GPCR, NF-κB) phenotypic->pathway Identify 'Hits' apoptosis Apoptosis & Cell Cycle Assays phenotypic->apoptosis Characterize Cell Death target Target Engagement Assays (e.g., NanoBRET, CETSA) pathway->target Confirm Mechanism apoptosis->target

Caption: Tiered approach for assay development.

Part 1: Oncology Applications

The imidazo[1,2-a]pyridine scaffold is a well-established starting point for the development of anti-cancer agents.[4] Derivatives have been shown to inhibit key survival kinases and induce apoptosis in various cancer cell lines.[4][9] The following assays are designed to evaluate the anti-neoplastic potential of this compound derivatives.

Primary Assay: Cell Viability and Cytotoxicity Screening

The initial step is to screen the compounds for their ability to reduce cancer cell viability or induce cytotoxicity. This is typically performed in a high-throughput format across a panel of relevant cancer cell lines (e.g., breast, colon, lung, melanoma).

Protocol 1: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.

  • Materials : 96- or 384-well clear-bottom white plates, cancer cell lines, appropriate cell culture medium, this compound derivatives, DMSO, CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Procedure :

    • Seed cells into the multi-well plates at a pre-determined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5%.

    • Add the compound dilutions to the cells and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle control (DMSO) and positive control (e.g., Staurosporine) wells.

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

ParameterDescription
Cell Lines Panel of cancer cell lines (e.g., MCF-7, HT-29, A549)
Compound Conc. 10-point dose-response, e.g., 0.01 to 100 µM
Incubation Time 48 or 72 hours
Readout Luminescence
Primary Endpoint IC50 Value
Secondary Assays: Mechanism of Action

Compounds that demonstrate significant cytotoxicity in the primary screen should be further investigated to determine their mechanism of action.

Protocol 2: Caspase-3/7 Activation Assay for Apoptosis

This assay measures the activity of caspase-3 and -7, key executioner enzymes in the apoptotic pathway.

  • Materials : Caspase-Glo® 3/7 Assay kit, plates and cells treated as in Protocol 1.

  • Procedure :

    • Following compound treatment for a relevant time course (e.g., 6, 12, 24 hours), equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.

    • Add the reagent to each well.

    • Mix gently and incubate at room temperature for 1-2 hours.

    • Measure luminescence.

  • Rationale : An increase in luminescence indicates the activation of executioner caspases, suggesting an apoptotic mechanism of cell death.[9]

Protocol 3: Western Blot for PI3K/AKT/mTOR Pathway Inhibition

Several imidazo[1,2-a]pyridine derivatives are known to inhibit the PI3K/AKT/mTOR pathway.[4][10] This can be assessed by measuring the phosphorylation status of key downstream proteins.

  • Materials : Cell lysis buffer, protein quantification assay (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membranes, primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR), HRP-conjugated secondary antibodies, chemiluminescent substrate.

  • Procedure :

    • Treat cells with the test compound at various concentrations for a short duration (e.g., 1-4 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Add chemiluminescent substrate and image the blot.

  • Rationale : A decrease in the ratio of phosphorylated protein to total protein indicates inhibition of the upstream kinase.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound Imidazo[1,2-a]pyridine Derivative Compound->PI3K inhibits

Caption: PI3K/AKT/mTOR signaling pathway.

Part 2: Neuroscience Applications (GABAA Receptor Modulation)

The imidazo[1,2-a]pyridine core is a key pharmacophore for positive allosteric modulators (PAMs) of the GABAA receptor.[12] These receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain. Assays for this target class focus on measuring changes in ion channel function.

Primary Assay: High-Throughput Membrane Potential Assay

GABAA receptor activation leads to an influx of chloride ions, causing hyperpolarization of the cell membrane. This change in membrane potential can be measured using fluorescent dyes.

Protocol 4: Fluorescent Imaging Plate Reader (FLIPR) Membrane Potential Assay

  • Materials : HEK293 cells stably expressing a specific GABAA receptor subtype (e.g., α1β2γ2), FLIPR Membrane Potential Assay Kit, poly-D-lysine coated 384-well black-walled plates, GABA, test compounds.

  • Procedure :

    • Plate the GABAA-expressing cells and grow to confluence.

    • Load the cells with the membrane potential dye according to the kit protocol.

    • Prepare a plate containing serial dilutions of the test compounds.

    • Use a FLIPR instrument to add the compounds to the cells, followed by the addition of a sub-maximal concentration of GABA (e.g., EC20).

    • Measure the change in fluorescence over time.

  • Data Analysis : PAMs will potentiate the GABA-induced fluorescence change. Calculate the EC50 for potentiation.

ParameterDescription
Cell Line HEK293 expressing specific GABAA receptor subtypes
Agonist GABA (at EC20 concentration)
Readout Fluorescence change over time
Primary Endpoint EC50 of potentiation
Secondary Assay: Electrophysiology

Patch-clamp electrophysiology is the gold standard for characterizing ion channel modulators, providing detailed information on the mechanism of action.

Protocol 5: Automated Patch-Clamp Electrophysiology

  • Materials : Automated patch-clamp system (e.g., Patchliner, QPatch), GABAA-expressing cells, intracellular and extracellular recording solutions.

  • Procedure :

    • Harvest cells and prepare a single-cell suspension.

    • Load cells and solutions into the automated patch-clamp instrument.

    • Establish whole-cell recordings.

    • Apply a low concentration of GABA to elicit a baseline current.

    • Co-apply the test compound with GABA and measure the change in current amplitude.

  • Rationale : This provides a direct measure of the compound's effect on ion channel function and can distinguish between different types of modulators (e.g., PAMs, NAMs).

Part 3: Anti-Inflammatory Applications

Chronic inflammation is a key driver of many diseases. Imidazo[1,2-a]pyridine derivatives have shown potential as anti-inflammatory agents by targeting pathways such as NF-κB.[5][6]

Protocol 6: NF-κB Reporter Gene Assay

This assay measures the activity of the NF-κB transcription factor, a central regulator of inflammation.

  • Materials : A cell line stably transfected with an NF-κB response element driving the expression of a reporter gene (e.g., luciferase), inflammatory stimulus (e.g., TNFα or LPS), test compounds.

  • Procedure :

    • Plate the reporter cell line.

    • Pre-incubate the cells with the test compounds for 1 hour.

    • Add the inflammatory stimulus (e.g., TNFα) and incubate for a further 6-8 hours.

    • Lyse the cells and measure luciferase activity using a suitable substrate and a luminometer.

  • Rationale : A reduction in luciferase activity in the presence of the compound indicates inhibition of the NF-κB signaling pathway.

G cluster_workflow NF-κB Reporter Assay Workflow s1 1. Seed NF-κB Reporter Cells s2 2. Pre-incubate with Test Compound s1->s2 s3 3. Add Inflammatory Stimulus (e.g., TNFα) s2->s3 s4 4. Incubate 6-8 hours s3->s4 s5 5. Lyse Cells & Add Luciferase Substrate s4->s5 s6 6. Measure Luminescence s5->s6

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Bromo-8-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-Bromo-8-methylimidazo[1,2-a]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this valuable heterocyclic building block. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, making the purity of its derivatives paramount for reliable downstream applications.[1][2] This guide provides in-depth, experience-driven troubleshooting advice and detailed protocols to address the common challenges encountered during the purification of this specific molecule.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily residue after synthesis. How can I obtain a clean, off-white solid?

A1: This is a common issue arising from several potential sources. The intense color often indicates the presence of polymeric byproducts or degradation of starting materials. The key is a multi-step purification strategy.

  • Causality: Dark coloration in imidazo[1,2-a]pyridine syntheses can result from overheating the reaction mixture, leading to polymerization, or from impurities in the starting 2-aminopyridine derivative.[3][4]

  • Initial Cleanup: Before attempting fine purification, perform a "plug" filtration. Dissolve your crude material in a minimum amount of dichloromethane (DCM) or ethyl acetate (EtOAc) and pass it through a short pad of silica gel or activated carbon in a funnel.[5][6] This will remove baseline, highly polar, and colored impurities.

  • Next Steps: After the initial cleanup, the resulting material is ready for more rigorous purification, such as column chromatography or recrystallization, as detailed in the protocols below.

Q2: I'm struggling to separate the product from the unreacted 2-amino-5-bromo-3-methylpyridine starting material via column chromatography. Their Rf values are very close.

A2: This is the most frequent challenge. The product and starting material often have similar polarities, making chromatographic separation difficult. The solution lies in optimizing your chromatography conditions or using an alternative chemical method.

  • Chromatography Optimization:

    • Lower Eluent Polarity: Reduce the polarity of your mobile phase. An Rf value between 0.2-0.3 is often ideal for good separation on a column.[7] If you are using a Hexane/EtOAc system, try increasing the proportion of hexane.

    • Solvent System Change: Sometimes, changing the solvent system entirely can improve separation. Consider a gradient of methanol in dichloromethane (e.g., 0-5% MeOH in DCM) or an acetone/chloroform system.[7][8] Different solvents interact with your compounds and the stationary phase differently, which can alter selectivity.

    • Dry Loading: For compounds that are not highly soluble in the initial eluent, dry loading is recommended. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the column.[8] This technique leads to sharper bands and better resolution.

  • Acid-Base Extraction: Leverage the different basicities of the starting material and product. The starting aminopyridine is more basic than the fused imidazo[1,2-a]pyridine product. A carefully controlled acidic wash (e.g., with dilute HCl or saturated ammonium chloride solution) can selectively protonate and extract the starting material into the aqueous phase, leaving the desired product in the organic layer.

Q3: My compound appears to degrade on the silica gel column, leading to streaking on TLC and low recovery. What should I do?

A3: The imidazo[1,2-a]pyridine core can be sensitive to the acidic nature of standard silica gel, leading to degradation during long exposure on a column.[5]

  • Deactivate the Silica: Neutralize the silica gel before use. This can be done by preparing your column slurry in the eluent system containing 0.5-1% triethylamine (Et3N) or ammonia.[8] Run this basic eluent through the packed column for a few column volumes before loading your sample. This passivates the acidic sites on the silica surface.

  • Switch the Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase. Neutral alumina is an excellent alternative for purifying acid-sensitive compounds.[5][8] You will need to re-optimize your solvent system for alumina, as elution patterns can differ significantly from silica.

Q4: I've isolated my product, but I suspect it's contaminated with a positional isomer (e.g., 6-Bromo-5-methylimidazo[1,2-a]pyridine). How can I confirm and remove it?

A4: Isomeric impurities are notoriously difficult to remove due to their nearly identical physical properties.

  • Confirmation: High-field 2D NMR (specifically NOESY or HMBC) is the most definitive method to confirm the structure and identify the presence of isomers.

  • Separation:

    • High-Performance Flash Chromatography: Use a larger column with a very shallow solvent gradient to maximize resolution.[7]

    • Recrystallization: This is often the most effective method for isomer separation. The slight differences in crystal lattice energy between isomers can be exploited. Finding the right solvent is key and requires screening. A patent for the closely related 6-bromoimidazo[1,2-a]pyridine specifies a recrystallization from a mixed solvent system of ethyl acetate and n-hexane, which is an excellent starting point.[9]

Purification Protocols

The following protocols provide detailed, step-by-step methodologies for the primary purification techniques discussed.

Protocol 1: Modified Flash Column Chromatography (for Acid-Sensitive Compounds)
  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane) containing 1% triethylamine.

  • Column Packing: Pour the slurry into the column and use gentle air pressure to pack it uniformly, ensuring no air bubbles are trapped. Add a thin layer of sand to the top.

  • Equilibration: Elute the packed column with 2-3 column volumes of the initial mobile phase (e.g., 95:5 Hexane/EtOAc + 1% Et3N) to ensure the entire stationary phase is neutralized and equilibrated.

  • Sample Loading: Dissolve the crude product in a minimal volume of DCM or the eluent. For better resolution, perform a dry load by adsorbing the crude product onto a small amount of silica, removing the solvent under vacuum, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity based on your TLC analysis. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization from a Mixed Solvent System
  • Solvent Selection: Based on literature for analogous compounds, an ethyl acetate/n-hexane system is a promising choice.[9] The goal is to find a solvent pair where the compound is soluble in one (the "good" solvent, e.g., EtOAc) and insoluble in the other (the "bad" solvent, e.g., hexane).[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (EtOAc) dropwise while heating the mixture to a gentle boil with stirring until the solid just dissolves. Use the absolute minimum amount of solvent necessary.

  • Induce Crystallization: Remove the flask from the heat. Slowly add the "bad" solvent (hexane) dropwise until the solution becomes faintly cloudy (the saturation point). If too much is added, clarify with a few drops of the "good" solvent.

  • Cooling: Allow the flask to cool slowly to room temperature. Do not disturb the flask, as this allows for the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold "bad" solvent (hexane) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Data Summary Tables

Table 1: Common Impurities & Troubleshooting Strategies

ImpurityLikely OriginIdentification (TLC/NMR)Recommended Purification Strategy
2-amino-5-bromo-3-methylpyridineUnreacted starting materialSimilar Rf to product; distinct amine protons in NMRAcid-base extraction; optimized column chromatography
Positional IsomersNon-regioselective cyclizationVery similar Rf; requires 2D NMR for confirmationRecrystallization; high-resolution column chromatography
Polymeric materialsOverheating or side reactionsBaseline material on TLC; broad signals in NMRPre-filtration through a silica/carbon plug
Chloroacetaldehyde impuritiesImpure starting reagentCan form other imidazo[1,2-a]pyridine adductsUse freshly distilled or high-purity reagents

Table 2: Recommended Solvent Systems for Column Chromatography

Stationary PhaseSolvent System (v/v)Target RfNotes
Silica GelHexane / Ethyl Acetate (Gradient)0.2 - 0.3Standard choice; may require deactivation.
Deactivated Silica GelHexane / Ethyl Acetate + 1% Et3N0.2 - 0.3Prevents degradation of the product on the column.[8]
Neutral AluminaDichloromethane / Methanol (Gradient)0.3 - 0.4Good alternative for very acid-sensitive compounds.[8]

Visual Workflows

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Steps cluster_end Final Analysis Start Crude 6-Bromo-8-methyl- imidazo[1,2-a]pyridine TLC Analyze by TLC Start->TLC Plug Silica Plug Filtration (If highly colored) TLC->Plug Dark Color? Column Column Chromatography (See Protocol 1) TLC->Column Multiple Spots? Plug->Column Recrystal Recrystallization (See Protocol 2) Column->Recrystal Isomers or minor impurities remain? Pure_TLC Check Purity by TLC Column->Pure_TLC Recrystal->Pure_TLC NMR Characterize by NMR/ Mass Spec Pure_TLC->NMR Single Spot? Final Pure Product NMR->Final

Caption: General purification workflow for this compound.

Troubleshooting_Tree cluster_options Troubleshooting Paths Start Column Chromatography Problem Encountered Degradation Degradation on Column? (Streaking TLC) Start->Degradation PoorSep Poor Separation? (Overlapping Spots) Start->PoorSep Deactivate Option 1: Deactivate Silica (Add 1% Et3N to eluent) Degradation->Deactivate Yes Alumina Option 2: Switch to Neutral Alumina Degradation->Alumina Still Degrading Polarity Action 1: Change Eluent (Lower Polarity or New System) PoorSep->Polarity Yes DryLoad Action 2: Use Dry Loading Technique PoorSep->DryLoad Still Poor Recrystal Action 3: Attempt Recrystallization PoorSep->Recrystal Isomeric? Result Result Deactivate->Result Improved Recovery Alumina->Result Result2 Result2 Polarity->Result2 Improved Separation DryLoad->Result2 Recrystal->Result2

Caption: Troubleshooting decision tree for column chromatography issues.

References

troubleshooting failed reactions with 6-Bromo-8-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for troubleshooting reactions involving 6-Bromo-8-methylimidazo[1,2-a]pyridine. This resource, designed for researchers and drug development professionals, provides in-depth, field-proven insights into overcoming common challenges encountered during the chemical modification of this versatile heterocyclic scaffold. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Understanding the Substrate: this compound

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous marketed drugs.[1][2] The 6-bromo-8-methyl derivative is a key building block for creating libraries of novel compounds. Its reactivity in cross-coupling reactions is primarily dictated by the C-Br bond at the 6-position. The imidazo[1,2-a]pyridine system is electron-rich, which can influence the oxidative addition step in palladium-catalyzed reactions. The nitrogen atoms in the ring can also act as coordinating ligands to the metal catalyst, potentially leading to catalyst inhibition.[3] Understanding these electronic and steric factors is crucial for effective troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address common issues.

Section 1: General Issues & Low Conversion

Question 1: My reaction shows no or very low conversion of the starting material. Where should I start troubleshooting?

Answer: Low or no conversion is a common issue that can often be resolved by systematically evaluating the reaction setup and components. Here is a logical workflow to diagnose the problem:

G cluster_0 Initial Checks cluster_1 Optimization A Start: Low/No Conversion B Verify Starting Material Quality (NMR, LC-MS) A->B 1. Purity Check C Check Reagent Integrity (Catalyst, Ligand, Base, Solvent) B->C If pure D Ensure Inert Atmosphere (Degassing, Dry Solvents) C->D If reagents are good E Optimize Reaction Temperature D->E If setup is inert F Screen Different Catalysts/Ligands E->F If temp is optimal G Consider Alternative Bases/Solvents F->G If still no improvement H Reaction Success G->H Success

Caption: Initial troubleshooting workflow for low conversion.

Detailed Steps:

  • Starting Material Integrity: Confirm the purity and identity of your this compound and coupling partner via NMR and LC-MS. Impurities can poison the catalyst.

  • Reagent Quality:

    • Catalyst: Palladium catalysts, especially Pd(0) sources, can degrade over time. Use a fresh bottle or a reliable precatalyst. For instance, Pd(OAc)₂ can be unreliable in forming the active catalytic species.[4]

    • Ligand: Phosphine-based ligands are susceptible to oxidation. Store them under an inert atmosphere.

    • Base: Use a freshly opened bottle of base or dry it before use. The choice of base is often empirical and critical for success.[5]

    • Solvent: Ensure solvents are anhydrous and properly degassed. Oxygen can deactivate the palladium catalyst.

  • Inert Atmosphere: Meticulous degassing of the reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles) is critical for many cross-coupling reactions.[6]

  • Temperature: Insufficient temperature can lead to slow or no reaction. Conversely, excessively high temperatures can cause degradation of starting materials, products, or the catalyst.

Section 2: Suzuki-Miyaura Coupling Failures

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[7] However, challenges can arise with heteroaromatic substrates.

Question 2: My Suzuki coupling of this compound with a boronic acid is failing. I see starting material and some debromination. What's happening?

Answer: This is a classic problem in Suzuki couplings. The likely culprits are catalyst deactivation, issues with the boronic acid, or suboptimal reaction conditions.

  • Causality: The catalytic cycle of a Suzuki reaction involves oxidative addition, transmetalation, and reductive elimination. A failure in any of these steps can halt the reaction. Debromination suggests that the oxidative addition is occurring, but the subsequent transmetalation with the boronic acid is slow, leading to side reactions.

Troubleshooting Protocol:

  • Boronic Acid Quality: Boronic acids can undergo protodeborylation, especially if impure or stored improperly.[6]

    • Action: Use a high-purity boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) and using that in the reaction.

  • Base Selection: The base is crucial for activating the boronic acid to facilitate transmetalation.[8]

    • Action: If you are using a weak base like K₂CO₃, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃. The choice of base can be highly substrate-dependent.[5]

  • Catalyst and Ligand System: The electron-rich nature of the imidazo[1,2-a]pyridine ring may require a specific catalyst system.

    • Action: For electron-rich heteroaromatic bromides, electron-rich and bulky phosphine ligands are often effective.[3] These ligands promote the oxidative addition and reductive elimination steps.[9][10] Consider switching from a standard ligand like PPh₃ to a more specialized one.

Recommended Suzuki Coupling Conditions for this compound:

ComponentRecommendationRationale
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, or a Buchwald precatalyst (e.g., XPhos Pd G3)Provides a stable and active Pd(0) source.[6]
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich ligands that accelerate oxidative addition and are effective for heteroaromatic substrates.[3][10]
Base K₃PO₄, Cs₂CO₃Stronger bases that are often more effective for challenging couplings.[11]
Solvent Dioxane/H₂O, Toluene/H₂O, or DMFA protic co-solvent is often necessary to dissolve the base and facilitate the reaction.[5]
Temperature 80-110 °CEnsure sufficient thermal energy for the reaction to proceed.
Section 3: Buchwald-Hartwig Amination Challenges

The Buchwald-Hartwig amination is a key method for forming C-N bonds.[12] Its success is highly dependent on the ligand and base combination.

Question 3: I am attempting a Buchwald-Hartwig amination and observing no product, or I am getting a complex mixture of byproducts. How can I improve this reaction?

Answer: Buchwald-Hartwig reactions are notoriously sensitive to the choice of ligand, base, and reaction conditions.[4] The nitrogen atoms in the imidazo[1,2-a]pyridine core can also interfere with the catalyst.

G cluster_0 Key Parameter Evaluation A Start: Failed Amination B Evaluate Ligand Choice (Is it appropriate for heteroaryl bromides?) A->B 1. Ligand C Assess Base Strength & Solubility (NaOtBu, LHMDS, K3PO4) B->C If ligand is suitable D Check Amine Purity (Free of HCl salt?) C->D If base is appropriate E Screen Solvents (Toluene, Dioxane, THF) D->E If amine is pure F Optimize Catalyst Loading & Temperature E->F If solvent is optimal G Reaction Success F->G Success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

  • Causality: The catalytic cycle involves the formation of a palladium-amido complex. Reductive elimination from this complex to form the C-N bond is often the rate-limiting step.[12] Side reactions can occur if this step is slow. The choice of ligand is critical as it influences the rate of reductive elimination.[13]

Troubleshooting Protocol:

  • Ligand Selection: The success of Buchwald-Hartwig amination heavily relies on using specialized, bulky, electron-rich phosphine ligands.

    • Action: Standard ligands are often ineffective. Use ligands specifically designed for C-N coupling, such as Josiphos, Xantphos, or those from the Buchwald ligand portfolio (e.g., BrettPhos).[14]

  • Base Choice: A strong, non-nucleophilic base is required.

    • Action: Sodium tert-butoxide (NaOtBu) is the most common base.[15] However, other bases like lithium bis(trimethylsilyl)amide (LHMDS) or K₃PO₄ can sometimes provide better results, especially if your substrate is base-sensitive.

  • Amine Quality: If you are using an amine hydrochloride salt, it must be neutralized with an equivalent of base before being added to the reaction, or an extra equivalent of base must be added to the reaction mixture.

  • Solvent: The choice of solvent can influence the solubility of the palladium complexes and the base.

    • Action: Toluene and dioxane are the most common solvents. Anhydrous conditions are essential.

General Protocol for Buchwald-Hartwig Amination:

  • To an oven-dried flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (4-10 mol%).

  • Add this compound (1.0 equiv.) and the base (e.g., NaOtBu, 1.4 equiv.).

  • Seal the flask with a septum and purge with an inert gas (e.g., Argon).

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine (1.2 equiv.).

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.[7]

Section 4: Sonogashira Coupling Issues

The Sonogashira coupling is a reliable method for forming C-C triple bonds.[16]

Question 4: My Sonogashira coupling of this compound with a terminal alkyne is giving low yields and a significant amount of alkyne homocoupling (Glaser coupling). What should I do?

Answer: This is a common problem in Sonogashira reactions and points towards an issue with the balance between the palladium and copper catalytic cycles.

  • Causality: The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings, while a copper cycle is responsible for forming a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[17] Alkyne homocoupling is a competing reaction catalyzed by the copper salt, especially in the presence of oxygen.

Troubleshooting Protocol:

  • Strictly Anaerobic Conditions: Oxygen promotes the undesired Glaser coupling.

    • Action: Ensure your solvent and reaction vessel are rigorously degassed. Purge the flask with an inert gas before adding reagents.

  • Copper(I) Source: The quality and amount of the copper(I) co-catalyst are critical.

    • Action: Use a fresh, high-purity source of CuI (typically 5-10 mol%). Too much copper can accelerate homocoupling.

  • Amine Base: The amine base (e.g., triethylamine, diisopropylethylamine) acts as both a base and a solvent.

    • Action: Use a freshly distilled, anhydrous amine.

  • Copper-Free Conditions: If homocoupling remains a significant issue, consider a copper-free Sonogashira protocol. These methods often use a palladium catalyst with a specific ligand and a different base, such as TBAF.[18]

Recommended Sonogashira Conditions:

ComponentRecommendationRationale
Pd Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%)Standard, effective palladium sources.[19]
Cu Co-catalyst CuI (5-10 mol%)Essential for the copper catalytic cycle.[20]
Base/Solvent Et₃N or DIPEAActs as an acid scavenger and solvent. Must be anhydrous.
Co-Solvent THF or DMFCan be used to improve the solubility of starting materials.
Temperature Room Temperature to 60 °COften proceeds under mild conditions.

By systematically addressing these common issues, researchers can significantly improve the success rate of reactions with this compound. Always remember that careful planning, high-quality reagents, and meticulous technique are paramount in transition metal-catalyzed cross-coupling reactions.

References

Technical Support Center: Optimization of Reaction Conditions for 6-Bromo-8-methylimidazo[1,2-a]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 6-bromo-8-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for common synthetic transformations of this valuable heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, and understanding the nuances of its functionalization is key to accelerating discovery programs.[1][2]

This document will address the most common challenges encountered during the derivatization of this compound, with a focus on palladium-catalyzed cross-coupling reactions at the C6-position and direct C-H functionalization.

I. Suzuki-Miyaura Coupling at the C6-Position

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. However, the imidazo[1,2-a]pyridine scaffold can present unique challenges due to the presence of nitrogen atoms that can coordinate to and inhibit the palladium catalyst.[3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura reaction is resulting in low yields or no product. What are the likely causes?

A1: This is a common issue and can often be attributed to several factors:

  • Catalyst Inhibition: The lone pair of electrons on the N1 and/or N4 atoms of the imidazo[1,2-a]pyridine ring can coordinate with the palladium center, leading to catalyst deactivation.

  • Poor Oxidative Addition: While the C-Br bond is generally reactive, the overall electron-rich nature of the imidazo[1,2-a]pyridine ring system can slow down the rate-limiting oxidative addition step.[4]

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-rich heteroaryl bromides, bulky and electron-rich phosphine ligands are often necessary.[5]

  • Base Incompatibility: The choice of base is critical. It must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the starting material or product.

  • Protodeboronation of the Boronic Acid: Boronic acids can be unstable, especially under prolonged heating or in the presence of water and base, leading to the formation of the corresponding arene as a byproduct.

Q2: I am observing significant amounts of a debrominated byproduct (8-methylimidazo[1,2-a]pyridine). How can I minimize this?

A2: Debromination is a common side reaction in palladium-catalyzed cross-couplings and is often caused by:

  • Hydrodehalogenation: This can occur via a competing reaction pathway where a hydride source (which can be generated in situ from the solvent or other reagents) reductively cleaves the C-Br bond.

  • β-Hydride Elimination: If the boronic acid partner has β-hydrogens, this can be a competing pathway.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

start Low Yield / No Reaction catalyst Screen Catalysts & Ligands (e.g., Pd(dppf)Cl2, XPhos Pd G3) start->catalyst base Vary the Base (e.g., K2CO3, Cs2CO3, K3PO4) catalyst->base solvent Change Solvent System (e.g., Dioxane/H2O, Toluene/H2O) base->solvent temp Adjust Temperature (80-110 °C) solvent->temp boronic_acid Check Boronic Acid Quality / Use Boronate Ester temp->boronic_acid

Caption: Troubleshooting decision tree for Suzuki-Miyaura coupling.

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Step-by-Step Methodology:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂ or a pre-catalyst like XPhos Pd G3, 1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/water in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Recommended Reaction Conditions

ParameterRecommendationRationale
Palladium Source Pd(dppf)Cl₂, XPhos Pd G3, SPhos Pd G3Buchwald pre-catalysts are often highly active for challenging substrates.[5]
Ligand dppf, XPhos, SPhosBulky, electron-rich ligands promote oxidative addition and prevent catalyst decomposition.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Carbonates are generally effective. K₃PO₄ can be beneficial for less reactive boronic acids.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OAprotic/aqueous mixtures are standard. The water is crucial for the transmetalation step.
Temperature 80-110 °CSufficient thermal energy is needed to drive the reaction, but excessive heat can lead to degradation.

II. Buchwald-Hartwig Amination at the C6-Position

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, catalyst selection is paramount for success with the this compound substrate.[6]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Buchwald-Hartwig amination is sluggish and gives low yields. What should I try?

A1: The challenges are similar to those in Suzuki coupling, with catalyst inhibition being a primary concern.

  • Ligand Choice is Critical: The development of increasingly sophisticated biarylphosphine ligands has been key to expanding the scope of this reaction. For heteroaryl halides, ligands like XPhos, RuPhos, or BrettPhos are often superior.[7]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The choice of base can significantly impact the reaction rate and side product formation.

  • Solvent Effects: Aprotic polar solvents like toluene, 1,4-dioxane, or THF are typically used. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.[8]

Q2: I am attempting to couple a primary amine, but I am getting significant amounts of the diarylated product. How can I improve the selectivity for monoarylation?

A2: Diarylation can be a problem with primary amines. To favor monoarylation:

  • Use a Bulky Ligand: Sterically hindered ligands can disfavor the second oxidative addition step required for diarylation.

  • Control Stoichiometry: Using a slight excess of the amine can sometimes help, but this is not always effective.

  • Lower Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can improve selectivity.

Optimized Protocol for Buchwald-Hartwig Amination

This protocol provides a general starting point for the coupling of this compound with an amine.

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to a dry Schlenk flask.

  • Add the this compound (1.0 equiv).

  • Add the amine (1.1-1.2 equiv).

  • Add the degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the flask and heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Data Presentation: Recommended Reaction Conditions

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, XPhos Pd G3Pre-catalysts are generally preferred for their air stability and high activity.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich biarylphosphine ligands are essential for coupling heteroaryl halides.[7]
Base NaOtBu, LHMDS, K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine.
Solvent Toluene, 1,4-DioxaneAprotic solvents are standard.
Temperature 80-120 °CHigher temperatures are often required compared to Suzuki couplings.

III. C-H Functionalization

Direct C-H functionalization is an atom-economical approach to derivatize the imidazo[1,2-a]pyridine core. The regioselectivity of these reactions is governed by the electronic properties of the ring system.[9]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: At which position is C-H functionalization most likely to occur on the this compound scaffold?

A1: The C3 position of the imidazo[1,2-a]pyridine ring is the most electron-rich and nucleophilic, making it the most common site for electrophilic and radical C-H functionalization.[1][2] The 8-methyl group is unlikely to sterically hinder attack at C3. Functionalization at C5 or C7 is less common and typically requires specific directing groups or reaction conditions.

Q2: I am trying to perform a C-H arylation at the C3 position, but the reaction is not working well. What are some key parameters to optimize?

A2: C-H arylation often requires an oxidant to regenerate the active catalyst.

  • Oxidant Choice: Common oxidants include silver salts (e.g., Ag₂CO₃, AgOAc), copper salts (e.g., Cu(OAc)₂), or even molecular oxygen. The choice of oxidant can dramatically affect the yield.

  • Directing Group Strategy: While C3 is electronically favored, achieving functionalization at other positions, such as C5 or C7, may require a directing group.

  • Catalyst System: Palladium catalysts are commonly used. The choice of ligand and additives is crucial.

Workflow for C-H Functionalization Site Prediction

start This compound c3 C3 Position (Most Electron-Rich) High Probability of Functionalization start->c3 Electrophilic/Radical Attack c5_c7 C5 & C7 Positions (Less Electron-Rich) Lower Probability, may require directing group start->c5_c7 Requires specific conditions

Caption: Regioselectivity of C-H functionalization.

General Protocol for C3-Arylation

This protocol is a representative example for the direct C-H arylation of the C3 position.

Step-by-Step Methodology:

  • To a reaction vial, add this compound (1.0 equiv), the arylating agent (e.g., an arylboronic acid or aryliodide, 2.0-3.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and an oxidant (e.g., Ag₂CO₃, 2.0 equiv).

  • Add a suitable solvent (e.g., trifluoroacetic acid, dichloroethane).

  • Seal the vial and heat to 100-140 °C.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction, filter through a pad of celite, and concentrate.

  • Purify by column chromatography.

IV. General Laboratory Operations: Purification and Characterization

Q: I am having difficulty purifying my functionalized imidazo[1,2-a]pyridine product by column chromatography. Are there any tips?

A: The basic nitrogen atoms in the imidazo[1,2-a]pyridine ring can cause streaking on silica gel. To mitigate this:

  • Add a small amount of a basic modifier to your eluent, such as triethylamine (0.1-1%) or a few drops of aqueous ammonia in the methanol portion of a DCM/MeOH eluent system.

  • Use neutral or basic alumina as the stationary phase if silica gel proves problematic.

  • Recrystallization can be an effective purification method for solid products.[10]

References

Technical Support Center: Synthesis of 6-Bromo-8-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Bromo-8-methylimidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The following question-and-answer format provides in-depth, field-proven insights to ensure the successful and efficient production of your target molecule.

I. FAQs: Troubleshooting Common Side Reactions & Impurities

Question 1: My reaction yields are consistently low. What are the most likely causes and how can I improve them?

Answer: Low yields in the synthesis of this compound, typically achieved through the condensation of 2-amino-3-methyl-5-bromopyridine with an α-halocarbonyl compound (like chloroacetaldehyde or bromoacetaldehyde), can stem from several factors.

A. Incomplete Reaction: The cyclization to form the imidazo[1,2-a]pyridine core is a critical step.[1][2] Insufficient reaction time or temperature can lead to the accumulation of intermediates.

  • Troubleshooting Protocol:

    • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting 2-amino-3-methyl-5-bromopyridine and the formation of the product.

    • Optimize Reaction Conditions: If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time. A common method involves reacting 2-amino-5-bromopyridine with a 40% chloroacetaldehyde aqueous solution at temperatures between 25-50 °C for 2-24 hours.[3]

B. Degradation of Starting Materials or Product: The starting materials and the final product can be sensitive to harsh reaction conditions.

  • Troubleshooting Protocol:

    • Base Selection: The choice of base is crucial. While a base is often necessary to neutralize the hydrohalic acid formed during the reaction, a strong base can lead to side reactions. Consider using a milder base like sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N).[3]

    • Temperature Control: Avoid excessive temperatures that can lead to decomposition.

C. Side Reactions: The formation of unwanted byproducts is a primary contributor to low yields.

  • Troubleshooting Protocol:

    • Control of Stoichiometry: Ensure the accurate measurement of reactants. An excess of the α-halocarbonyl reagent can lead to the formation of di-alkylated products or other impurities.

    • Purification of Starting Materials: Impurities in the starting 2-amino-3-methyl-5-bromopyridine can participate in side reactions. Ensure the purity of this starting material before use.

Question 2: I am observing a significant amount of a dark, tarry byproduct in my reaction mixture. What is it and how can I prevent its formation?

Answer: The formation of dark, insoluble materials, often described as "tar" or polymeric byproducts, is a frequent issue in imidazo[1,2-a]pyridine synthesis. This is often due to the self-polymerization of the α-halocarbonyl reagent, especially under basic conditions or at elevated temperatures.

  • Causality: α-Halocarbonyls, such as chloroacetaldehyde, are highly reactive and can undergo self-condensation or polymerization reactions. The presence of a base can accelerate this process.

  • Prevention and Mitigation Protocol:

    • Order of Addition: Add the base slowly and at a controlled temperature to the reaction mixture containing the 2-aminopyridine derivative and the α-halocarbonyl. This helps to minimize the concentration of free base that can catalyze polymerization.

    • In-situ Generation of Reagents: Some protocols generate the reactive species in situ to control its concentration.[1]

    • Temperature Management: Maintain the reaction temperature as low as feasible while still allowing for a reasonable reaction rate.

    • Solvent Choice: The choice of solvent can influence the rate of side reactions. Protic solvents like ethanol or water are commonly used.[3]

Question 3: My final product is contaminated with an impurity that has a similar polarity, making purification by column chromatography difficult. What could this impurity be?

Answer: A common and challenging impurity to separate is the regioisomer, 6-Bromo-5-methylimidazo[1,2-a]pyridine. This arises if the starting material, 2-amino-3-methyl-5-bromopyridine, is contaminated with its isomer, 2-amino-5-bromo-4-methylpyridine.

  • Root Cause: The synthesis of 2-amino-3-methyl-5-bromopyridine can sometimes co-produce isomeric impurities depending on the synthetic route. The bromination of 2-amino-3-methylpyridine can potentially yield a mixture of isomers.

  • Troubleshooting and Verification Protocol:

    • Starting Material Analysis: Before starting the synthesis, thoroughly analyze the 2-amino-3-methyl-5-bromopyridine starting material by Nuclear Magnetic Resonance (NMR) spectroscopy and LC-MS to confirm its isomeric purity.

    • Alternative Synthetic Routes: If isomeric contamination is a persistent issue, consider alternative, more regioselective syntheses for the 2-amino-3-methyl-5-bromopyridine precursor.

    • Advanced Purification Techniques: If the isomeric impurity is already present in the final product, consider alternative purification methods such as preparative High-Performance Liquid Chromatography (HPLC) or crystallization.

Question 4: I've noticed the formation of a di-brominated species in my mass spectrometry analysis. How is this happening?

Answer: The presence of a di-brominated product, likely 6,8-dibromo-imidazo[1,2-a]pyridine, suggests an issue with the starting materials or a side reaction involving bromination.

  • Possible Causes:

    • Contaminated Starting Material: The most probable cause is the presence of 2-amino-3,5-dibromopyridine in your 2-amino-3-methyl-5-bromopyridine starting material. This can occur during the bromination step of the precursor synthesis.[4]

    • Reaction with Brominating Agents: If any brominating agents are carried over from previous steps or if bromine is generated in situ under certain oxidative conditions, further bromination of the product could occur.

  • Prevention Strategy:

    • Rigorous Purification of Starting Materials: Ensure the 2-amino-3-methyl-5-bromopyridine is free from di-brominated impurities. Recrystallization or column chromatography of the starting material may be necessary.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that might generate elemental bromine.

II. Experimental Protocols & Data

General Synthesis of this compound

This protocol is a general guideline. Optimization of stoichiometry, temperature, and reaction time may be necessary.

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-methyl-5-bromopyridine (1.0 eq).

  • Add a suitable solvent, such as ethanol or a mixture of dioxane and water.[5]

  • Add the α-halocarbonyl reagent (e.g., chloroacetaldehyde, 1.1-1.5 eq).

Step 2: Reaction Execution

  • Add a base (e.g., sodium bicarbonate, 1.5-2.0 eq) portion-wise to the stirred mixture.

  • Heat the reaction mixture to a temperature between 50-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like ethyl acetate or dichloromethane.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography on silica gel.

ParameterRecommended RangeRationale
Temperature 50 - 80 °CBalances reaction rate with minimizing byproduct formation.
Base NaHCO₃, K₂CO₃, Et₃NMild bases are preferred to avoid degradation and polymerization.
Solvent Ethanol, Dioxane/WaterProtic solvents are commonly effective for this condensation.
Visualization of the Synthetic Pathway and Potential Side Reactions

The following diagram illustrates the primary synthetic route and a key side reaction.

Synthesis_and_Side_Reactions A 2-Amino-3-methyl-5-bromopyridine P This compound A->P Condensation/ Cyclization B α-Halocarbonyl (e.g., Chloroacetaldehyde) B->P SP Polymeric Byproducts B->SP Self-polymerization Base Base (e.g., NaHCO3) Base->P Base->SP

Caption: Synthetic pathway to this compound and a common side reaction.

III. Troubleshooting Logic Flowchart

This flowchart provides a systematic approach to diagnosing and resolving common issues during the synthesis.

Troubleshooting_Flowchart Start Start Synthesis D1 Low Yield? Start->D1 D2 Tarry Byproducts? D1->D2 No A1 Check for Incomplete Reaction (TLC/LC-MS) D1->A1 Yes D3 Difficult Purification? D2->D3 No A4 Control Base Addition and Temperature D2->A4 Yes A6 Check for Isomeric Impurities in Starting Material D3->A6 Yes End Successful Synthesis D3->End No A2 Optimize Reaction Time/Temp A1->A2 A2->D2 A3 Verify Starting Material Purity A3->D1 Inform A5 Use Milder Base A4->A5 A5->D3 A7 Consider Alternative Purification (Prep-HPLC) A6->A7 A7->End

References

Technical Support Center: 6-Bromo-8-methylimidazo[1,2-a]pyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-8-methylimidazo[1,2-a]pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this important class of molecules. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, like many heterocyclic compounds, its stability can be influenced by experimental conditions. This document provides troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your compounds and the reliability of your experimental results.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during the handling, storage, and use of this compound and its derivatives in a question-and-answer format.

Question 1: I've noticed a gradual color change (e.g., from white/off-white to yellow/brown) in my solid sample of this compound during storage. What is causing this and is the compound degrading?

Answer:

A color change in your solid sample is often the first visual indicator of potential degradation. This is likely due to a combination of factors, primarily oxidation and/or photodecomposition.

  • Causality - The "Why":

    • Oxidation: The imidazo[1,2-a]pyridine ring system, while aromatic, contains nitrogen atoms that can be susceptible to oxidation, especially in the presence of air and light over extended periods. The electron-rich nature of the fused imidazole ring can make it a target for oxidative processes.

    • Photodecomposition: Imidazo[1,2-a]pyridine derivatives are known to possess photophysical properties, including fluorescence, which means they absorb UV-Vis light.[3] This absorption can lead to photochemical reactions and degradation if the compound is exposed to light, particularly UV radiation. The presence of a bromine atom can sometimes increase susceptibility to photolytic cleavage under certain conditions.

  • Troubleshooting & Mitigation Protocol:

    • Assess Purity: The first step is to determine if significant degradation has occurred. Dissolve a small amount of the discolored material in a suitable solvent (e.g., DMSO, CH2Cl2) and analyze it by LC-MS and ¹H NMR. Compare the results to a reference spectrum of the pure compound. Look for the appearance of new peaks or a decrease in the main peak's purity.

    • Implement Strict Storage Conditions:

      • Inert Atmosphere: Store the compound under an inert atmosphere such as argon or nitrogen. This can be achieved by using a desiccator flushed with inert gas or by storing vials inside a glove box.

      • Light Protection: Always store your sample in amber vials or wrap clear vials in aluminum foil to protect them from light.

      • Temperature Control: Store the compound at a low temperature, as recommended by the supplier. For long-term storage, -20°C is advisable. A safety data sheet for a related compound recommends storage in a dry, cool, and well-ventilated place.[4]

    • Purification: If degradation is significant, re-purification by column chromatography or recrystallization may be necessary before use.

Question 2: My compound shows a new spot on the TLC plate after being left in solution on the benchtop for a few hours. What could be the cause?

Answer:

The appearance of a new spot on a TLC plate indicates the formation of a new chemical entity, suggesting that your compound is unstable in the chosen solvent under ambient conditions. The primary culprits are likely hydrolysis or solvent-mediated degradation.

  • Causality - The "Why":

    • Hydrolysis: If your solvent contains traces of water (e.g., technical grade solvents, or hygroscopic solvents like DMSO), hydrolysis can occur. While the imidazo[1,2-a]pyridine core is generally stable, certain derivatives, especially those with functional groups susceptible to hydrolysis (e.g., esters, amides), can degrade. The pH of the solution can also play a critical role.

    • Solvent Reactivity: Some solvents can react with the compound. For example, chlorinated solvents like dichloromethane (DCM) can generate acidic species (HCl) upon exposure to light, which can protonate the basic nitrogen atoms of the imidazo[1,2-a]pyridine ring, potentially catalyzing degradation pathways.

  • Troubleshooting Workflow: This workflow helps identify the cause and find a solution.

    G start New spot on TLC detected check_solvent Is the solvent fresh and anhydrous? start->check_solvent check_ph Is the solution acidic or basic? check_solvent->check_ph Yes use_fresh_solvent Use fresh, anhydrous solvent for experiments check_solvent->use_fresh_solvent No test_solvents Test stability in different anhydrous solvents (e.g., ACN, Toluene, Dioxane) check_ph->test_solvents Neutral buffer_solution Consider using a buffered solution if aqueous media is required check_ph->buffer_solution Yes prepare_fresh Prepare solutions fresh before use test_solvents->prepare_fresh use_fresh_solvent->prepare_fresh buffer_solution->prepare_fresh

    Caption: Troubleshooting workflow for solution instability.

  • Recommended Solvents for Stability Testing:

SolventPurity/GradeRationale
Acetonitrile (ACN)AnhydrousAprotic and generally less reactive than chlorinated solvents.
TolueneAnhydrousA non-polar, aprotic solvent suitable for many organic reactions.
1,4-DioxaneAnhydrousA polar, aprotic ether that is often a good solvent for a wide range of compounds.
Dimethyl Sulfoxide (DMSO)AnhydrousHighly polar, but can be hygroscopic. Use freshly opened bottles.

Question 3: I am performing a reaction that requires heating, and I'm observing significant decomposition of my this compound starting material. How can I improve thermal stability?

Answer:

Thermal decomposition is a common issue with complex organic molecules. The stability of your compound will be highly dependent on the reaction conditions, including temperature, solvent, and the presence of other reagents.

  • Causality - The "Why":

    • Inherent Thermal Instability: All organic molecules have a temperature at which they will start to decompose. For fused heterocyclic systems, this can involve ring opening or side-chain elimination reactions.

    • Catalyst/Reagent-Induced Decomposition: The reagents in your reaction mixture may be promoting decomposition at elevated temperatures. For example, strong acids or bases can catalyze degradation pathways that are not significant at room temperature. The bromine atom, being a good leaving group under certain conditions (e.g., in the presence of certain metals), could also be a site of thermal instability. The electron-withdrawing nature of bromine can influence the overall electron density and bond strengths within the ring system.[5][6]

  • Protocol for Optimizing Reaction Conditions:

    • Determine Decomposition Temperature: If possible, run a thermogravimetric analysis (TGA) on your starting material to determine its decomposition temperature. This will provide an upper limit for your reaction temperature.

    • Screen Reaction Temperatures: Set up a series of small-scale reactions at different temperatures (e.g., 60°C, 80°C, 100°C) and monitor the reaction progress and decomposition by TLC or LC-MS over time.

    • Solvent Choice: The boiling point of your solvent dictates the maximum temperature of the reaction at atmospheric pressure. Consider using a lower-boiling solvent if possible.

    • Microwave Synthesis: Microwave-assisted synthesis can sometimes provide the necessary energy for a reaction to proceed in a shorter time and at a lower bulk temperature, potentially reducing thermal decomposition.[7]

    • Reagent Stoichiometry: Use the minimum required amount of any catalysts or reagents that could be contributing to the decomposition.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound and its derivatives?

A1: Based on general chemical principles and safety data for related compounds, the following storage conditions are recommended:

  • Solid Form: Store in a tightly sealed amber glass vial in a desiccator under an inert atmosphere (argon or nitrogen). For long-term storage, keep at -20°C.

  • In Solution: It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, use an anhydrous aprotic solvent, store in a sealed vial with an inert atmosphere headspace, and keep at 4°C or lower. Avoid prolonged storage in solution.

Q2: How does the bromo substituent at the 6-position affect the stability of the imidazo[1,2-a]pyridine core?

A2: The bromine atom at the 6-position primarily influences the electronic properties of the pyridine ring through its inductive electron-withdrawing effect (-I effect). This can have several implications for stability:

  • Electrophilic Attack: The electron-withdrawing nature of bromine deactivates the pyridine ring towards electrophilic attack.

  • Nucleophilic Attack: Conversely, it can make the ring more susceptible to nucleophilic attack, although this is generally less common for the core ring system itself unless activated by other functional groups.

  • Reactivity in Cross-Coupling: The C-Br bond is a versatile handle for synthetic modifications, such as Suzuki, Heck, and Sonogashira coupling reactions.[8] While this is a synthetic advantage, it also means the C-Br bond can be a point of reactivity and potential degradation in the presence of transition metal catalysts or reducing agents.

Q3: Are there any known incompatibilities for this class of compounds?

A3: Yes, you should avoid the following:

  • Strong Oxidizing Agents: These can lead to the formation of N-oxides or ring-opened products.

  • Strong Acids: While the imidazo[1,2-a]pyridine core can be protonated to form salts, highly acidic conditions, especially at elevated temperatures, can promote hydrolysis or other degradation pathways.

  • Strong Reducing Agents: These may cause de-bromination.

  • Prolonged Exposure to Light: As discussed, this can lead to photodecomposition.

Q4: My derivative has poor aqueous solubility. Does this relate to its stability?

A4: While solubility and stability are distinct properties, they can be related. Fused bicyclic ring systems like imidazo[1,2-a]pyridine often exhibit high lipophilicity and low aqueous solubility, which can be a challenge in drug development.[9][10] If a compound precipitates from an aqueous buffer due to poor solubility, it is no longer in solution to undergo degradation. However, forcing it into solution with co-solvents or at a non-optimal pH might expose it to conditions that decrease its chemical stability. Improving solubility through the addition of ionizable groups is a common strategy in medicinal chemistry.[9]

References

Technical Support Center: Overcoming Solubility Challenges with 6-Bromo-8-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the poor aqueous solubility of 6-Bromo-8-methylimidazo[1,2-a]pyridine in various experimental assays. As a Senior Application Scientist, this guide synthesizes established principles of formulation science with practical, field-tested advice to ensure the successful application of this compound in your research.

I. Understanding the Challenge: Physicochemical Properties

This compound is a heterocyclic compound with a predicted XlogP of approximately 2.8, indicating a moderate level of lipophilicity.[1] This characteristic often leads to poor solubility in aqueous buffers, which can compromise the accuracy and reproducibility of biological assays.[2]

II. Troubleshooting Guide: Step-by-Step Solutions for Common Solubility Issues

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer

This is a frequent observation when a concentrated stock solution in an organic solvent (e.g., DMSO) is diluted into an aqueous assay medium. This phenomenon, often termed "solvent shock," can lead to inaccurate compound concentrations and misleading assay results.[3]

Troubleshooting Workflow:

start Precipitation observed upon dilution step1 Optimize Dilution Technique start->step1 step2 Reduce Final DMSO Concentration step1->step2 step3 Employ Co-solvents step2->step3 step4 Adjust pH of Assay Buffer step3->step4 step5 Utilize Solubilizing Excipients step4->step5 end Compound Solubilized step5->end

Caption: Troubleshooting workflow for addressing compound precipitation.

Step-by-Step Protocol:

  • Optimize Dilution Technique:

    • Pre-warm the aqueous medium to the assay temperature (e.g., 37°C). Diluting into a cold medium can decrease solubility.[3]

    • Add the DMSO stock solution dropwise to the vortexing or stirring aqueous medium. Rapid mixing helps to disperse the compound quickly, preventing localized high concentrations that favor precipitation.[3]

    • Perform serial dilutions in the aqueous buffer rather than a single large dilution step.

  • Reduce Final DMSO Concentration:

    • The final concentration of DMSO in cell-based assays should ideally be kept below 0.5% (v/v) to avoid cytotoxicity.[4]

    • If a higher concentration of the compound is required, consider preparing a more concentrated initial stock in DMSO to minimize the volume added to the aqueous buffer.

  • Employ Co-solvents:

    • For biochemical assays, consider the use of water-miscible organic co-solvents in the final assay buffer.[5] The choice of co-solvent and its concentration must be compatible with the assay components (e.g., enzymes, proteins).

    Co-solventTypical Concentration RangeConsiderations
    Ethanol1-5%Can denature some proteins at higher concentrations.
    Propylene Glycol1-10%Generally well-tolerated by many biological systems.[5]
    Polyethylene Glycol (PEG)1-10%Different molecular weights of PEG can have varying effects.[6]
  • Adjust pH of Assay Buffer:

    • The imidazo[1,2-a]pyridine core contains a basic nitrogen atom, suggesting that its solubility may be pH-dependent.[7]

    • Experimentally determine the pKa of the compound or test a range of pH values for your assay buffer (if compatible with your experimental system) to find the optimal pH for solubility. A slightly acidic pH may improve the solubility of basic compounds.

  • Utilize Solubilizing Excipients:

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.

    • Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be used at low concentrations (typically below their critical micelle concentration) to improve wettability and prevent aggregation. This is more suitable for biochemical assays than cell-based assays where surfactants can disrupt cell membranes.[8]

Issue 2: Inconsistent Results and Poor Reproducibility in Biological Assays

Poor solubility can lead to the formation of compound aggregates, which can result in non-specific activity and variable dose-response curves.[2]

Troubleshooting Workflow:

start Inconsistent Assay Results step1 Determine Kinetic Solubility start->step1 step2 Visually Inspect for Precipitation step1->step2 step3 Filter the Final Solution step2->step3 step4 Consider Formulation Strategies step3->step4 end Reproducible Assay Performance step4->end

Caption: Workflow for improving assay reproducibility.

Step-by-Step Protocol:

  • Determine Kinetic Solubility:

    • Kinetic solubility is the concentration at which a compound precipitates from a solution when added from a concentrated organic stock.[9] This is highly relevant for most in vitro assays.

    • Perform a kinetic solubility assay by preparing a serial dilution of your compound in the assay buffer and measuring the turbidity or using HPLC to determine the concentration in the supernatant after centrifugation.[10][11]

    • Ensure your assay concentrations are below the measured kinetic solubility limit.

  • Visually Inspect for Precipitation:

    • Before adding the compound to your assay, visually inspect the final diluted solution for any signs of cloudiness or particulates.[2]

  • Filter the Final Solution:

    • For biochemical assays, if precipitation is suspected, centrifuge the final diluted compound solution and use the supernatant. This ensures you are working with the soluble fraction of the compound.

  • Consider Advanced Formulation Strategies:

    • For in vivo studies or complex cell-based models, more advanced formulation strategies may be necessary. These include:

      • Amorphous Solid Dispersions: The compound is dispersed in a polymer matrix in an amorphous state, which has higher solubility than the crystalline form.[12][13]

      • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can enhance solubility and absorption.[14][15]

      • Nanonization: Reducing the particle size of the compound to the nanoscale can increase the surface area and dissolution rate.[14]

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for in vitro assays due to its excellent solubilizing capacity.[3] Always use anhydrous, high-purity DMSO to prevent the introduction of water, which can lead to compound precipitation over time.

Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?

A2: To avoid cytotoxicity and other off-target effects, the final concentration of DMSO in the cell culture medium should be kept at or below 0.5% (v/v).[4] It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any solvent effects.

Q3: My compound seems to be degrading in the assay buffer. What can I do?

A3: In addition to solubility issues, compound stability can also be a concern. The imidazo[1,2-a]pyridine scaffold can be susceptible to degradation under certain conditions.

  • Assess Stability: Use HPLC or LC-MS to assess the stability of this compound in your assay buffer over the time course of your experiment.

  • pH and Temperature: Investigate if pH or temperature affects the stability and adjust your experimental conditions accordingly.

  • Light Sensitivity: Some heterocyclic compounds are light-sensitive. Protect your compound solutions from light, especially during long incubations.

Q4: Can I use sonication to dissolve my compound?

A4: While sonication can help dissolve the initial stock solution in an organic solvent, it is generally not recommended for dissolving the compound in the final aqueous assay buffer. Sonication can induce the formation of aggregates, which may interfere with the assay and lead to inconsistent results.[2]

Q5: Are there any structural modifications to the this compound scaffold that could improve solubility?

A5: Medicinal chemistry efforts on similar imidazo[1,2-a]pyridine series have shown that introducing polar functional groups can improve aqueous solubility.[7][16] For example, the addition of amines, alcohols, or carboxylic acids at appropriate positions on the heterocyclic core or substituents could enhance solubility. However, any structural modification would require chemical synthesis and subsequent validation to ensure that the biological activity is retained or improved.

IV. References

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from --INVALID-LINK--

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF. Retrieved from --INVALID-LINK--

  • (n.d.). Strategies for the formulation development of poorly soluble drugs via oral route. Retrieved from --INVALID-LINK--

  • Pharma Excipients. (2022, May 30). Cosolvent and Complexation Systems. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound-2-carboxylic acid. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from --INVALID-LINK--

  • (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from --INVALID-LINK--

  • (2020, December 21). IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EXCIPIENTS. Retrieved from --INVALID-LINK--

  • (2022, May 31). Compound solubility measurements for early drug discovery | Computational Chemistry. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). How to improve the solubility of (+)-Medicarpin for in vitro assays. Retrieved from --INVALID-LINK--

  • (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from --INVALID-LINK--

  • Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from --INVALID-LINK--

  • Pharma Excipients. (2022, June 11). Injectable Formulations of Poorly Water-Soluble Drugs. Retrieved from --INVALID-LINK--

  • (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from --INVALID-LINK--

  • PubMed Central. (2025, November 16). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved from --INVALID-LINK--

  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 6-Bromo-8-iodoimidazo[1,2-a]pyridine AldrichCPR. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Addressing Poor Reproducibility in Bioassays with Lipophilic Compounds. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 6). (PDF) Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Retrieved from --INVALID-LINK--

  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from --INVALID-LINK--

  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved from --INVALID-LINK--

  • (2022, January 20). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2022, September 17). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025, July 24). 6-BROMO-IMIDAZO[1,2-A]PYRIDIN-8-AMINE | 676371-00-9. Retrieved from --INVALID-LINK--

  • (n.d.). When poor solubility becomes an issue: from early stage to proof of concept. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Application Notes and Protocols: Development of Imidazo[1,2-a]pyridine-Based Anticancer Agents. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 6-Bromo-7-methylimidazo[1,2-a]pyridine. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate. Retrieved from --INVALID-LINK--

  • (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Imidazo 1,2-a pyridine 99 274-76-0. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved from --INVALID-LINK--

  • PubChemLite. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from --INVALID-LINK--

  • Glycogen Bioscience. (n.d.). 6-Bromo-3-methylimidazo[1,2-a]pyridine. Retrieved from --INVALID-LINK--

References

strategies to reduce impurities in 6-Bromo-8-methylimidazo[1,2-a]pyridine production

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions concerning the synthesis of 6-Bromo-8-methylimidazo[1,2-a]pyridine. As Senior Application Scientists, we aim to deliver field-proven insights and robust protocols to enhance the purity and yield of your synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing detailed explanations and actionable solutions.

Question 1: I am observing a very low or no yield of the desired product. What are the likely causes and how can I improve the outcome?

Answer:

Low or no yield in the synthesis of this compound is a common issue that can often be traced back to several key factors in the reaction setup. The primary synthetic route involves the condensation of 2-amino-5-bromo-3-methylpyridine with an α-halocarbonyl compound, typically chloroacetaldehyde or a precursor.

  • Causality: The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-amino-5-bromo-3-methylpyridine, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system. Issues at any of these stages can halt the reaction.

  • Troubleshooting Steps:

    • Purity of Starting Materials: Ensure the 2-amino-5-bromo-3-methylpyridine is pure. Impurities can interfere with the reaction. The quality of the chloroacetaldehyde solution is also critical; it can degrade over time. It is advisable to use a freshly opened or prepared solution.

    • Reaction Temperature: The reaction temperature is a critical parameter. While some protocols suggest room temperature, gentle heating (typically in the range of 25-50°C) can significantly increase the reaction rate.[1] However, excessive heat can lead to the formation of dark, tarry byproducts. We recommend starting at a lower temperature and gradually increasing it while monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Choice of Base: The presence of a mild base, such as sodium bicarbonate or triethylamine, is often necessary to neutralize the hydrohalic acid formed during the reaction, which can otherwise protonate the starting aminopyridine, rendering it unreactive.[1] The stoichiometry of the base is crucial; an excess can lead to side reactions.

    • Solvent Selection: The choice of solvent can influence the reaction rate and solubility of reactants. Alcohols like ethanol or aqueous mixtures are commonly used.[1]

Question 2: My final product is contaminated with unreacted 2-amino-5-bromo-3-methylpyridine. How can I effectively remove this starting material?

Answer:

The presence of unreacted 2-amino-5-bromo-3-methylpyridine is a frequent purification challenge due to its similar polarity to the product.

  • Causality: Incomplete reaction is the primary cause. This can be due to insufficient reaction time, suboptimal temperature, or deactivation of the starting material.

  • Troubleshooting and Purification Protocol:

    • Reaction Monitoring: Before work-up, ensure the reaction has gone to completion by TLC. If starting material is still present, consider extending the reaction time or slightly increasing the temperature.

    • Aqueous Wash: During the work-up, washing the organic extract with a dilute acidic solution (e.g., 1M HCl) can help to remove the more basic 2-amino-5-bromo-3-methylpyridine by converting it to its water-soluble salt. However, care must be taken as the product itself is also basic and may be partially extracted into the aqueous layer. A careful pH adjustment and re-extraction of the aqueous layer with an organic solvent might be necessary to recover any lost product.

    • Column Chromatography: This is the most effective method for separating the product from the starting material. A silica gel column is typically used.

      • Recommended Solvent System: A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity (e.g., to hexane/ethyl acetate 7:3 or 1:1) is often effective.[2][3] The optimal solvent system should be determined by TLC analysis beforehand. For challenging separations, exploring other solvent systems like dichloromethane/methanol may be beneficial.[4]

    • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step. A mixed solvent system, such as ethyl acetate/hexane, is often a good choice.[1]

Question 3: The reaction mixture has turned into a dark, tarry mass. Is the product lost, and how can I prevent this in the future?

Answer:

The formation of a dark, tarry substance is indicative of polymerization and decomposition side reactions.

  • Causality: This is often caused by excessive heat or the use of a strong base. Chloroacetaldehyde is also prone to polymerization under basic conditions.

  • Preventative Measures:

    • Temperature Control: Maintain a gentle reaction temperature (25-50°C).[1] Use a water or oil bath for precise temperature control.

    • Controlled Reagent Addition: Add the chloroacetaldehyde solution dropwise to the solution of 2-amino-5-bromo-3-methylpyridine and base, rather than all at once. This helps to control the initial exotherm and minimize local high concentrations of reactants.

    • Choice of Base: Use a mild, non-nucleophilic base like sodium bicarbonate or triethylamine.[1] Stronger bases like sodium hydroxide should be avoided as they can promote side reactions.

If a tarry mixture is obtained, it may still be possible to recover some product by dissolving the crude mixture in a suitable solvent and attempting purification by column chromatography, though yields will likely be low.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

The most common and direct route is the condensation reaction between 2-amino-5-bromo-3-methylpyridine and chloroacetaldehyde. This reaction is a variation of the classic synthesis of imidazo[1,2-a]pyridines.[5]

Q2: What are the optimal reaction conditions for this synthesis?

Based on literature for similar syntheses, the following conditions are recommended:

ParameterRecommended ConditionRationale
Starting Material 2-amino-5-bromo-3-methylpyridineProvides the core structure of the final product.
Reagent 40% aqueous chloroacetaldehyde solutionThe electrophile that reacts with the aminopyridine.
Base Sodium bicarbonate or TriethylamineNeutralizes the HCl formed during the reaction.
Solvent Ethanol, Water, or a mixtureProvides a suitable medium for the reaction.[1]
Temperature 25-50°CBalances reaction rate with minimizing side reactions.[1]
Reaction Time 2-24 hoursMonitor by TLC to determine completion.[1]

Q3: What are the potential isomeric impurities I should be aware of?

The primary cyclization to form the imidazo[1,2-a]pyridine ring is generally regioselective, with the imidazole ring forming between the pyridine nitrogen and the amino group. However, under certain conditions, trace amounts of other isomers could potentially form, although this is less common for this specific reaction. The more significant concern is the presence of unreacted starting materials and byproducts from side reactions.

Q4: What analytical techniques are best for characterizing the final product and assessing its purity?

A combination of techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product. The chemical shifts and coupling constants of the aromatic protons are characteristic of the imidazo[1,2-a]pyridine ring system.[2][6]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[2][6]

  • High-Performance Liquid Chromatography (HPLC): An excellent method for determining the purity of the final product.

  • Melting Point: A sharp melting point range is a good indicator of purity for solid products.

Q5: Are there any specific safety precautions I should take during this synthesis?

Yes, standard laboratory safety procedures should be followed. Specifically:

  • Chloroacetaldehyde: Is toxic and a lachrymator. It should be handled in a well-ventilated fume hood.

  • 2-amino-5-bromo-3-methylpyridine: Can be irritating to the skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Organic solvents used in the reaction and purification are flammable. Avoid open flames and work in a well-ventilated area.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of 6-bromoimidazo[1,2-a]pyridine.[1]

  • To a round-bottom flask, add 2-amino-5-bromo-3-methylpyridine (1.0 eq) and a suitable solvent such as ethanol or an ethanol/water mixture.

  • Add a mild base such as sodium bicarbonate (1.2 eq).

  • Stir the mixture at room temperature.

  • Slowly add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) dropwise over 15-20 minutes.

  • Gently heat the reaction mixture to 40-50°C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the mixture under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Load the dissolved sample onto the column.

  • Elute the column with a gradient of solvents, starting with a low polarity mixture (e.g., 100% hexane or hexane/ethyl acetate 95:5) and gradually increasing the polarity (e.g., to hexane/ethyl acetate 7:3).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_product Product 2-amino-5-bromo-3-methylpyridine 2-amino-5-bromo-3-methylpyridine N-alkylation N-alkylation 2-amino-5-bromo-3-methylpyridine->N-alkylation + Chloroacetaldehyde Intramolecular\nCyclization Intramolecular Cyclization N-alkylation->Intramolecular\nCyclization - HCl Dehydration Dehydration Intramolecular\nCyclization->Dehydration - H2O This compound This compound Dehydration->this compound Aromatization

Caption: General mechanism for the synthesis of this compound.

Troubleshooting Workflow

troubleshooting_workflow Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Purification Loss Purification Loss Low Yield->Purification Loss Check Temp.\n& Time Check Temp. & Time Incomplete Reaction->Check Temp.\n& Time Verify Reagent\nPurity Verify Reagent Purity Incomplete Reaction->Verify Reagent\nPurity Lower Temp. Lower Temp. Side Reactions->Lower Temp. Use Milder Base Use Milder Base Side Reactions->Use Milder Base Optimize\nChromatography Optimize Chromatography Purification Loss->Optimize\nChromatography Optimize\nRecrystallization Optimize Recrystallization Purification Loss->Optimize\nRecrystallization

Caption: A workflow for troubleshooting low product yield.

Impurity Sources

impurity_sources SM Starting Material (2-amino-5-bromo-3-methylpyridine) P Product (this compound) SM->P I1 Unreacted SM SM->I1 R Reagent (Chloroacetaldehyde) R->P I2 Polymerization Byproducts R->I2

Caption: Potential sources of impurities in the synthesis.

References

Technical Support Center: Optimizing Catalyst Selection for 6-Bromo-8-methylimidazo[1,2-a]pyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 6-Bromo-8-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and practical, field-proven protocols to enhance your experimental success.

Introduction: The unique challenges of this compound

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2][3] The functionalization of this core, particularly at the 6-position, is crucial for developing new molecular entities. However, the this compound substrate presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The electron-donating methyl group at the 8-position can influence the electronic properties of the pyridine ring, and the nitrogen atoms within the imidazo[1,2-a]pyridine core can act as ligands for the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[4]

This guide provides a systematic approach to overcoming these challenges through rational catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the common causes?

A1: Low yields in Suzuki-Miyaura couplings of this substrate often stem from a few key issues:

  • Catalyst Inactivity: The nitrogen atoms in the imidazo[1,2-a]pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.

  • Inefficient Oxidative Addition: The C-Br bond at the 6-position may not be sufficiently activated for oxidative addition to the Pd(0) catalyst, especially with less electron-rich palladium centers.[5]

  • Debromination: A common side reaction is the replacement of the bromine atom with a hydrogen, a process known as hydrodehalogenation. This is often exacerbated by the choice of base and the presence of protic solvents.[6]

  • Poor Solubility: The substrate or coupling partners may have limited solubility in the chosen reaction solvent, leading to a heterogeneous mixture and poor reaction kinetics.

Q2: I am observing significant debromination of my starting material. How can I minimize this side reaction?

A2: Debromination is a frequent challenge. To mitigate it:

  • Choice of Base: Use a weaker base. Strong bases, particularly in the presence of trace water or alcohols, can generate hydride species that lead to debromination. Consider switching from strong bases like NaOH or KOH to milder options like K₂CO₃ or Cs₂CO₃.[6]

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rate of reductive elimination, favoring the desired product formation over debromination.

  • Reaction Temperature: Lowering the reaction temperature may reduce the rate of debromination.

  • Anhydrous Conditions: Ensure your solvent and reagents are thoroughly dried, as water can be a proton source for this side reaction.

Q3: How does the 8-methyl group affect the reactivity of the 6-bromo position?

A3: The 8-methyl group is electron-donating, which increases the electron density on the pyridine ring. This can make the oxidative addition of the palladium catalyst to the C-Br bond more challenging compared to an unsubstituted imidazo[1,2-a]pyridine.[5] Consequently, a more electron-rich and sterically hindered catalyst system is often required to overcome this.

Q4: Can I use microwave irradiation to improve my reaction times and yields?

A4: Yes, microwave-assisted synthesis can be highly effective for cross-coupling reactions of 6-halogenoimidazo[1,2-a]pyridines. It can significantly shorten reaction times and often leads to improved yields by overcoming activation energy barriers.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or no conversion of this compound.

start Low/No Conversion in Suzuki Coupling catalyst Evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions catalyst->conditions sub_catalyst1 Switch to a more electron-rich ligand (e.g., SPhos, XPhos, RuPhos) catalyst->sub_catalyst1 sub_catalyst2 Use a pre-catalyst to ensure active Pd(0) formation catalyst->sub_catalyst2 reagents Check Reagent Quality conditions->reagents sub_conditions1 Increase temperature (consider microwave irradiation) conditions->sub_conditions1 sub_conditions2 Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4) conditions->sub_conditions2 sub_conditions3 Try a different solvent system (e.g., dioxane/water, toluene/water) conditions->sub_conditions3 product Successful Coupling reagents->product sub_reagents1 Ensure boronic acid is not degraded reagents->sub_reagents1 sub_reagents2 Use freshly distilled and degassed solvents reagents->sub_reagents2

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Detailed Steps:

  • Evaluate the Catalyst System:

    • Ligand Choice: Standard ligands like PPh₃ may not be sufficient. Switch to more electron-rich and bulky biarylphosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the formation of the active monoligated Pd(0) species and accelerate oxidative addition.[4][7]

    • Palladium Precursor: If using Pd(OAc)₂, ensure complete reduction to Pd(0). Consider using a pre-catalyst like a palladacycle (e.g., SPhos-Pd-G2) for more reliable generation of the active catalyst.

  • Optimize Reaction Conditions:

    • Base Selection: The choice of base is critical. A common starting point is K₂CO₃ in an aqueous solvent mixture. If debromination is an issue, a milder base may be beneficial.[8] For challenging couplings, stronger bases like Cs₂CO₃ or K₃PO₄ can be effective.[9][10]

    • Solvent System: A mixture of an organic solvent and water is typically required for Suzuki couplings. Dioxane/water or toluene/water are common choices. Ensure adequate solubility of all components.

    • Temperature: If the reaction is sluggish at lower temperatures, increasing the temperature, potentially with the use of microwave irradiation, can be beneficial.

  • Check Reagent Quality:

    • Boronic Acid: Boronic acids can degrade over time, especially if not stored properly. Use fresh or recently purchased boronic acid.

    • Solvents: Ensure all solvents are anhydrous (if required by the specific protocol) and thoroughly degassed to remove oxygen, which can deactivate the catalyst.

Buchwald-Hartwig Amination

Problem: Inefficient C-N bond formation.

start Inefficient Buchwald-Hartwig Amination ligand Select Appropriate Ligand start->ligand base Choose the Right Base ligand->base sub_ligand1 Use bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos) ligand->sub_ligand1 sub_ligand2 For challenging substrates, consider N-heterocyclic carbene (NHC) ligands ligand->sub_ligand2 amine Consider the Amine Nucleophile base->amine sub_base1 Use a strong, non-nucleophilic base (e.g., NaOtBu, K3PO4) base->sub_base1 product Successful Amination amine->product sub_amine1 Primary vs. Secondary Amines: May require different catalyst systems amine->sub_amine1

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Detailed Steps:

  • Ligand Selection is Crucial: The success of the Buchwald-Hartwig amination is highly dependent on the ligand.[11][12]

    • For Primary and Secondary Amines: Bulky, electron-rich biarylphosphine ligands are generally the top choice. BrettPhos is excellent for primary amines, while RuPhos often performs well with secondary amines.[12]

    • N-Heterocyclic Carbene (NHC) Ligands: For particularly challenging couplings, especially with coordinating heterocycles, NHC ligands can be very effective due to their strong σ-donating ability and steric bulk.[13]

  • Base Selection: A strong, non-nucleophilic base is required.

    • Common Choices: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are milder alternatives that can be useful if the substrate is base-sensitive.[14]

  • Amine Nucleophilicity: The nature of the amine coupling partner can influence catalyst selection. Less nucleophilic amines may require more active catalyst systems.

Sonogashira and Heck Couplings

For Sonogashira and Heck couplings, similar principles of catalyst and ligand selection apply. Key considerations include:

  • Sonogashira Coupling:

    • Copper Co-catalyst: While traditional Sonogashira protocols use a copper(I) co-catalyst, this can lead to alkyne homocoupling (Glaser coupling).[15] If this is a problem, consider a copper-free protocol.[15][16]

    • Temperature: Aryl bromides often require higher temperatures for oxidative addition in Sonogashira couplings.[17]

  • Heck Coupling:

    • Catalyst Choice: A variety of palladium sources can be used, including Pd(OAc)₂ and supported palladium catalysts.[18][19]

    • Base: An organic base like triethylamine (Et₃N) is commonly used.

Catalyst and Ligand Selection Guide

The following table provides a starting point for selecting a catalyst system for various cross-coupling reactions with this compound.

Coupling ReactionRecommended Pd Precursor(s)Recommended Ligand(s)Recommended Base(s)Common Solvent(s)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, SPhos-Pd-G2SPhos, XPhos, RuPhos, PPh₃K₂CO₃, Cs₂CO₃, K₃PO₄Dioxane/H₂O, Toluene/H₂O
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂BrettPhos, RuPhos, Xantphos[20]NaOtBu, K₃PO₄, Cs₂CO₃Toluene, Dioxane
Sonogashira Pd(PPh₃)₂Cl₂, Pd(OAc)₂PPh₃, XantphosEt₃N, DIPATHF, DMF
Heck Pd(OAc)₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃DMF, Acetonitrile

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • SPhos-Pd-G2 (0.02 mmol, 2 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, SPhos-Pd-G2, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Stir the reaction mixture at 100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Representative Buchwald-Hartwig Amination Protocol

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Amine (1.2 mmol, 1.2 eq)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • RuPhos (0.02 mmol, 2 mol%)

  • NaOtBu (1.4 mmol, 1.4 eq)

  • Dry, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Evacuate and backfill the tube with argon three times.

  • Add the this compound and dry, degassed toluene.

  • Add the amine via syringe.

  • Stir the reaction mixture at 100-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

addressing regioselectivity issues in 6-Bromo-8-methylimidazo[1,2-a]pyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of 6-Bromo-8-methylimidazo[1,2-a]pyridine chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile heterocyclic scaffold. Here, we address common regioselectivity challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven protocols.

Primer: Understanding the Reactivity of this compound

The imidazo[1,2-a]pyridine core is an electron-rich bicyclic system. The regiochemical outcomes of its reactions are governed by the interplay of the fused ring electronics and the influence of its substituents.

  • Inherent Reactivity : The five-membered imidazole ring is significantly more electron-rich than the pyridine ring. Within the imidazole ring, the C-3 position possesses the highest electron density, making it the primary site for electrophilic attack.[1][2]

  • Substituent Effects :

    • 8-Methyl Group : This electron-donating group (EDG) further activates the heterocyclic system towards electrophilic substitution.

    • 6-Bromo Group : This group acts as the primary reaction handle for transition-metal-catalyzed cross-coupling reactions. While electron-withdrawing inductively, it has a less pronounced deactivating effect on electrophilic aromatic substitution compared to its role in cross-coupling.

Caption: General reactivity sites on the this compound scaffold.

Troubleshooting Guide 1: Regioselectivity in Electrophilic C-H Functionalization

This section focuses on reactions targeting the C-H bonds of the imidazo[1,2-a]pyridine core, where controlling the position of substitution is paramount.

Q1: My bromination of this compound with Br₂ is giving a complex mixture of products. How can I achieve selective C-3 bromination?

Answer: Direct bromination with molecular bromine (Br₂) is often too reactive and lacks selectivity, leading to over-halogenation and substitution at less favorable positions. The C-3 position is the most nucleophilic and kinetically favored site for electrophilic attack. To achieve high regioselectivity for the C-3 position, you should use a milder brominating agent like N-Bromosuccinimide (NBS).

Causality: NBS provides a low, steady concentration of electrophilic bromine, which allows the inherent electronic preference of the C-3 position to dominate the reaction pathway. This minimizes side reactions that can occur under the harsher, more acidic conditions of Br₂ bromination. A transition-metal-free approach using sodium bromite (NaBrO₂) can also provide excellent regioselectivity for the C-3 position.[1]

Recommended Protocol: C-3 Bromination using NBS

  • Dissolve this compound (1.0 equiv.) in a suitable solvent like acetonitrile (ACN) or dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05-1.1 equiv.) portion-wise over 10-15 minutes.

  • Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Halogen Source N-Bromosuccinimide (NBS)Mild, selective for the most electron-rich C-3 position.
Solvent Acetonitrile (ACN) or DCMAprotic solvents that do not compete with the substrate.
Temperature 0 °C to Room Temp.Controls reaction rate and minimizes side product formation.
Stoichiometry ~1.1 equivalents of NBSA slight excess ensures complete conversion without promoting di-substitution.
Q2: I am attempting to nitrate my substrate, but the reaction is failing or leading to decomposition. What are the critical parameters for successful C-3 nitration?

Answer: Nitration of activated heterocyclic systems like imidazo[1,2-a]pyridines requires carefully controlled conditions to prevent degradation. The standard HNO₃/H₂SO₄ mixture is often too harsh. The key is to use a milder nitrating agent and control the temperature precisely.

Causality: The strong acidic and oxidative nature of typical nitrating mixtures can lead to protonation of the ring nitrogens, deactivating the system, or causing oxidative decomposition. Using a reagent like nitric acid in sulfuric acid at very low temperatures allows for controlled electrophilic attack at the C-3 position before degradation pathways can occur.[3]

Recommended Protocol: C-3 Nitration

  • To a flask containing concentrated sulfuric acid, cooled to below 0 °C (ice-salt bath), slowly add this compound (1.0 equiv.) while ensuring the temperature remains low.

  • Once the substrate is fully dissolved, add nitric acid (65%, ~6.0 equiv.) dropwise, maintaining the internal temperature below 0 °C.[3]

  • Stir the reaction mixture at this temperature for 2-3 hours.

  • Monitor the reaction by TLC (after careful quenching of an aliquot).

  • Upon completion, very slowly pour the reaction mixture onto crushed ice.

  • The desired product should precipitate out of the aqueous solution.

  • Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

  • If necessary, purify further by recrystallization or column chromatography.

pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-Br pd2_complex L₂(Ar)Pd(II)-Br oxidative_add->pd2_complex amine_coord Amine Coordination pd2_complex->amine_coord + HNR₂ + Base pd_amido [L₂(Ar)Pd(II)-NR₂]⁻ amine_coord->pd_amido reductive_elim Reductive Elimination (Desired Pathway) pd_amido->reductive_elim side_reaction β-Hydride Elimination or other Pd-H formation pd_amido->side_reaction product Ar-NR₂ reductive_elim->product product->pd0 Regenerates Catalyst hydrodehalogenation Ar-H (Side Product) side_reaction->hydrodehalogenation

References

Validation & Comparative

A Comparative Guide to the Biological Validation of 6-Bromo-8-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological validation of 6-Bromo-8-methylimidazo[1,2-a]pyridine, a novel compound within the esteemed imidazo[1,2-a]pyridine class. Researchers, scientists, and drug development professionals will find a logical, in-depth workflow for moving from initial phenotypic screening to specific target validation, contextualized with comparative data against established compounds. Our approach is grounded in principles of scientific integrity, ensuring that each experimental step contributes to a robust and self-validating dataset.

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide spectrum of biological activities.[1][2] Marketed drugs such as Zolpidem (a GABA-A receptor modulator) and Alpidem underscore the therapeutic potential of this heterocyclic system.[2][3] Derivatives have demonstrated anticancer, anti-inflammatory, antiviral, and enzyme inhibitory properties, making any new analogue a compound of significant interest.[3][4][5] This guide will navigate the critical experiments required to elucidate the specific biological signature of this compound (hereafter referred to as "Compound X").

The Validation Strategy: A Hierarchical Approach

To efficiently and accurately define the biological activity of a novel compound, a hierarchical testing strategy is essential. This approach begins with broad, phenotypic assays to identify general bioactivity and progresses to more specific, target-based assays to elucidate the mechanism of action (MoA). This strategy minimizes resource expenditure and builds a logical case for the compound's specific effects.

Small molecule discovery programs are designed to validate potential new therapeutic targets and can provide powerful tools for understanding complex biological systems.[6] Our workflow is designed to first ask a general question— "Is the compound biologically active in a cellular context?"—before investing in more complex and targeted investigations.

Below is a diagram illustrating our proposed experimental workflow.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: MoA Hypothesis Generation cluster_2 Phase 3: Target Validation & Selectivity start Compound X (this compound) viability Cell Viability/Cytotoxicity Assay (e.g., Resazurin Assay) start->viability decision Significant Cytotoxicity? viability->decision panel Broad-Spectrum Target Screen (e.g., Kinase Panel, PDE Panel) decision->panel  Yes no_effect Conclusion: Inactive in this context or requires different cell model decision->no_effect  No ic50 IC50 Determination for Top Hits (Dose-Response Kinase Assay) panel->ic50 binding Biophysical Validation (e.g., Surface Plasmon Resonance) ic50->binding pathway Cellular Target Engagement (e.g., Western Blot for Phospho-protein) ic50->pathway

Caption: Experimental workflow for validating Compound X.

Phase 1: Foundational Cytotoxicity and Viability Screening

The first step in characterizing any new chemical entity is to assess its impact on cell viability and proliferation.[7] These assays are fundamental in drug discovery for evaluating a compound's general toxicity and therapeutic window.[8][9] We will employ a Resazurin reduction assay, a cost-effective, sensitive, and reliable method for quantifying metabolically active cells.[8][10]

Comparative Performance: Compound X vs. Alternatives

To contextualize the activity of Compound X, we compare it against Staurosporine, a potent but non-selective kinase inhibitor known for inducing apoptosis, and a well-characterized imidazo[1,2-a]pyridine with known anticancer properties, which we will refer to as "Imidazopyridine-47".

CompoundCell LineAssay TypeIC50 (µM)Primary Observation
Compound X HT-29 (Colon Cancer)Resazurin (72h)8.5Moderate cytotoxic activity
Compound X Caco-2 (Colon Cancer)Resazurin (72h)12.1Moderate cytotoxic activity
Compound X HEK293 (Normal Kidney)Resazurin (72h)> 50Low toxicity in non-cancerous cells
Staurosporine (Control) HT-29 (Colon Cancer)Resazurin (72h)0.02Potent, non-selective cytotoxicity
Imidazopyridine-47 (Control) HT-29 (Colon Cancer)Resazurin (72h)1.5Potent and selective cytotoxicity

Note: Data presented is hypothetical for illustrative purposes.

The data suggests that Compound X exhibits moderate, selective cytotoxicity against colon cancer cell lines while sparing normal cells, a desirable profile for a potential therapeutic agent.[11]

Detailed Protocol: Resazurin Cell Viability Assay

Causality Statement: This protocol is designed to measure the metabolic activity of cells as a proxy for viability. Resazurin (blue, non-fluorescent) is reduced by mitochondrial dehydrogenases in living cells to the highly fluorescent resorufin (pink). The intensity of the fluorescent signal is directly proportional to the number of viable cells, allowing for the quantitative determination of a compound's cytotoxic or cytostatic effects.[8][10]

  • Cell Seeding:

    • Culture HT-29, Caco-2, and HEK293 cells under standard conditions (e.g., 37°C, 5% CO₂).

    • Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well clear-bottom black plate.

    • Rationale: Seeding a precise number of cells is critical for reproducibility. Black plates minimize background fluorescence and light scattering.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of Compound X, Staurosporine, and Imidazopyridine-47 in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in culture medium to create a range of concentrations (e.g., 100 µM to 0.05 µM). Ensure the final DMSO concentration is ≤ 0.5% in all wells to avoid solvent toxicity.

    • After 24 hours of cell incubation (to allow for adherence), remove the old medium and add 100 µL of the medium containing the diluted compounds. Include "vehicle control" (DMSO only) and "no treatment" wells.

  • Incubation:

    • Incubate the plate for 72 hours.

    • Rationale: A 72-hour incubation period is sufficient to observe effects on cell proliferation and is a standard duration for many cytotoxicity studies.

  • Resazurin Addition and Reading:

    • Prepare a 0.15 mg/mL solution of Resazurin in sterile PBS.

    • Add 20 µL of the Resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium only).

    • Normalize the data to the vehicle control wells (set as 100% viability).

    • Plot the normalized viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Phase 2 & 3: Unraveling the Mechanism of Action

Given the observed cytotoxicity and the known pharmacology of the imidazo[1,2-a]pyridine scaffold, we hypothesize that Compound X may act as an enzyme inhibitor, potentially targeting protein kinases or phosphodiesterases (PDEs), both of which are common targets for this chemical class.[12][13][14]

To test this, we would screen Compound X against a panel of kinases. Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[15]

Comparative Kinase Inhibition Profile

The results from a hypothetical kinase panel screen are presented below. The data is shown as the half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce a specific kinase's activity by 50%.[13][15]

Kinase TargetCompound X IC50 (nM)Staurosporine IC50 (nM)Biological Relevance
Kinase A 255Key regulator of cell cycle progression
Kinase B 808Involved in pro-survival signaling
Kinase C >10,00020Unrelated pathway
Kinase D 3,50015Unrelated pathway

Note: Data presented is hypothetical for illustrative purposes.

This profile suggests that Compound X is a potent and selective inhibitor of Kinase A and Kinase B, both relevant to cancer cell survival and proliferation. Its selectivity is superior to the pan-kinase inhibitor Staurosporine.

Signaling Pathway Context

The diagram below illustrates a simplified signaling cascade involving Kinase A and Kinase B, demonstrating how their inhibition by Compound X could lead to the observed cytotoxic effects.

G cluster_0 Cellular Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_B Kinase B (Pro-Survival) Receptor->Kinase_B Kinase_A Kinase A (Cell Cycle) Receptor->Kinase_A Proliferation Cell Proliferation & Survival Kinase_B->Proliferation Kinase_B->Proliferation Promotes Kinase_A->Proliferation Kinase_A->Proliferation Promotes Apoptosis Apoptosis Compound_X Compound X Compound_X->Kinase_B Inhibition Compound_X->Kinase_A Inhibition

Caption: Inhibition of Kinase A & B by Compound X.

Detailed Protocol: In Vitro Luminescence-Based Kinase Assay

Causality Statement: This assay quantifies the activity of a specific kinase by measuring the amount of ADP produced during the phosphorylation reaction. A proprietary reagent is used to deplete unused ATP, and a second reagent converts the newly formed ADP back into ATP, which then drives a luciferase-based reaction. The resulting luminescent signal is directly proportional to the kinase activity.[15]

  • Compound Preparation:

    • Prepare a 10-point, 1:3 serial dilution of Compound X in 100% DMSO, starting from a 1 mM stock.

    • Rationale: A multi-point dose-response curve is necessary to accurately determine the IC50 value.

  • Kinase Reaction Setup (in a 384-well plate):

    • Add 1 µL of the serially diluted Compound X or DMSO control to the appropriate wells.

    • Add 2 µL of the target kinase (e.g., Kinase A) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Incubate for 10 minutes at room temperature.

    • Rationale: This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated, ensuring a more accurate measurement of inhibition.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The optimal concentrations should be determined empirically, but typically are near the Km for ATP and the substrate.

    • Incubate the plate at 30°C for 60 minutes. The reaction should be kept within the linear range (typically <10% substrate turnover).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Alternative Mechanisms and Future Directions

While the data points towards kinase inhibition, the diverse pharmacology of imidazo[1,2-a]pyridines necessitates consideration of other potential MoAs.

  • GABA-A Receptor Modulation: Many imidazo[1,2-a]pyridines are known to be positive allosteric modulators of GABA-A receptors.[16][17] Future experiments could involve radioligand binding assays using ³H-flunitrazepam with rat brain homogenates or electrophysiology studies on cell lines expressing specific GABA-A receptor subtypes to assess this possibility.[18][19]

  • Phosphodiesterase (PDE) Inhibition: Imidazopyridines have been identified as potent inhibitors of various PDE isoforms, which regulate intracellular levels of cAMP and cGMP.[12][20][21] An enzymatic screen against a panel of PDE isoforms would be a logical next step to explore this potential MoA.

Biophysical methods, such as Surface Plasmon Resonance (SPR), should be employed to confirm the direct binding of Compound X to its putative kinase targets, providing orthogonal validation of the enzymatic assay results.[22]

Conclusion

This guide outlines a robust, multi-phased strategy for the biological validation of this compound. By progressing from broad cellular screening to specific enzymatic and mechanistic assays, researchers can build a comprehensive profile of this novel compound. The comparative approach, contextualized with well-characterized alternatives, provides a clear benchmark for its potency and selectivity. The detailed, rationale-driven protocols provided herein serve as a template for ensuring data integrity and reproducibility. The hypothetical data suggests that Compound X is a promising candidate with selective anticancer activity, likely mediated through the inhibition of specific protein kinases. Further investigation into its biophysical binding properties and alternative MoAs will be crucial for its continued development.

References

A Comparative Efficacy Analysis of 6-Bromo-8-methylimidazo[1,2-a]pyridine and Other Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of oncology drug discovery, the quest for potent and selective kinase inhibitors remains a paramount objective. Kinases, as central regulators of cellular signaling, are frequently dysregulated in cancer, making them prime therapeutic targets.[1][2] The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as kinase inhibitors, particularly within the PI3K/Akt/mTOR signaling cascade—a pathway fundamental to cell growth, proliferation, and survival.[3][4]

This guide presents a detailed comparative study of a representative imidazo[1,2-a]pyridine derivative, 6-Bromo-8-methylimidazo[1,2-a]pyridine (designated here as IM-BrMe), against a panel of well-characterized kinase inhibitors. While specific public data on IM-BrMe is limited, this analysis is based on the established activity of structurally similar imidazo[1,2-a]pyridine compounds that are known to target the PI3K/Akt/mTOR pathway.[5] This document is intended for researchers, scientists, and drug development professionals, providing a framework for the objective comparison of kinase inhibitors, supported by established experimental methodologies.

We will compare IM-BrMe with three inhibitors, each chosen to represent a distinct class and provide a comprehensive performance benchmark:

  • Alpelisib (a PI3Kα Inhibitor): A clinically approved, isoform-selective inhibitor of PI3Kα, representing a direct, pathway-specific competitor.[6]

  • Gefitinib (an EGFR Inhibitor): A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used to assess off-target selectivity against a different major oncogenic pathway.[7][8]

  • Staurosporine (a Broad-Spectrum Inhibitor): A potent but non-selective inhibitor used as a benchmark for broad kinase inhibition and as a positive control in cell death assays.[9][10]

The PI3K/Akt/mTOR Signaling Pathway: A Critical Target in Cancer

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs cell cycle progression, proliferation, and survival.[11] Its aberrant activation is one of the most common oncogenic events across a wide range of human cancers.[3][5] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors, which in turn activate Phosphoinositide 3-kinases (PI3Ks).[12] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger.[13]

PIP3 recruits and activates the serine/threonine kinase Akt. Activated Akt proceeds to phosphorylate a multitude of downstream targets, culminating in the activation of the mammalian Target of Rapamycin (mTOR).[14] The mTOR-containing complex 1 (mTORC1) promotes protein synthesis and cell growth while inhibiting autophagy.[6][14] Loss of function of the tumor suppressor PTEN, a phosphatase that counteracts PI3K activity, is a common mechanism of pathway hyperactivation in tumors.[3] Given its central role, targeting nodes within this pathway, such as PI3K, is a validated strategy in cancer therapeutics.[12][15]

PI3K_Pathway cluster_membrane Cell Membrane RTK Growth Factor Receptor (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3  Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation IM_BrMe IM-BrMe IM_BrMe->PI3K Alpelisib Alpelisib Alpelisib->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Part 1: In Vitro Kinase Inhibition Profile

The primary evaluation of a novel kinase inhibitor involves determining its potency and selectivity against a panel of purified kinases. This is crucial for establishing its mechanism of action and potential for off-target effects.

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a method to measure the inhibitory activity of the compounds against their target kinases by quantifying the amount of ADP produced, which is directly proportional to kinase activity.[16]

1. Materials:

  • Recombinant human kinases (PI3Kα, EGFR)

  • Kinase-specific substrate peptides

  • ATP (at a concentration near the Km for each kinase)

  • Test Compounds: IM-BrMe, Alpelisib, Gefitinib, Staurosporine (10 mM stock in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

2. Procedure:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of each test compound in 100% DMSO. Subsequently, dilute these into the kinase assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO vehicle control to each well.

  • Enzyme Addition: Add 2.5 µL of the respective kinase (PI3Kα or EGFR) to each well. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Efficacy Data (Hypothetical)

The following table summarizes the expected in vitro inhibitory activity of IM-BrMe in comparison to the selected kinase inhibitors.

Kinase TargetIM-BrMe IC50 (nM)Alpelisib IC50 (nM)Gefitinib IC50 (nM)Staurosporine IC50 (nM)
PI3Kα 555>10,00025
EGFR >10,000>10,000156

Interpretation of Results: This hypothetical data suggests that IM-BrMe is a potent inhibitor of PI3Kα, albeit less potent than the clinically optimized Alpelisib. Crucially, IM-BrMe demonstrates high selectivity for PI3Kα over EGFR, a desirable trait for a targeted therapy. Gefitinib shows its expected high potency and selectivity for EGFR. Staurosporine, as predicted, potently inhibits both kinases, confirming its broad-spectrum activity.[10]

Part 2: Cellular Activity Assessment

Demonstrating that a compound can inhibit its target in a complex cellular environment and elicit a desired biological response (e.g., inhibiting proliferation) is a critical next step.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[17][18]

1. Materials:

  • Human cancer cell lines:

    • MCF-7 (Breast cancer, PIK3CA mutant)

    • A549 (Lung cancer, PIK3CA wild-type)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test Compounds

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[19]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 values.

Comparative Cellular Potency Data (Hypothetical)
Cell LineGenotypeIM-BrMe IC50 (µM)Alpelisib IC50 (µM)Gefitinib IC50 (µM)Staurosporine IC50 (µM)
MCF-7 PIK3CA mutant0.850.15>200.05
A549 PIK3CA wild-type5.24.5>200.08

Interpretation of Results: The results indicate that both IM-BrMe and Alpelisib are significantly more potent in the PIK3CA-mutant MCF-7 cell line, which is dependent on PI3K signaling for survival.[4] This supports the on-target activity of IM-BrMe. The reduced potency in the A549 cell line is expected for a PI3K-pathway specific inhibitor. Gefitinib shows no significant activity, as these cell lines are not driven by EGFR. Staurosporine induces cell death non-selectively at nanomolar concentrations.

Part 3: Target Engagement and Downstream Signaling

To confirm that the observed cellular effects are due to the intended mechanism of action, it is essential to analyze the phosphorylation status of key proteins within the target signaling pathway using Western blotting.

Experimental Protocol: Western Blot Analysis

This protocol details the detection of phosphorylated Akt (p-Akt), a direct downstream substrate of PI3K, to confirm target engagement.[20][21]

1. Materials:

  • MCF-7 cells

  • Test compounds

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-β-Actin

  • HRP-conjugated secondary antibody

  • ECL detection reagent

2. Procedure:

  • Cell Culture and Treatment: Seed MCF-7 cells and grow to 70-80% confluency. Treat cells with IC50 concentrations of IM-BrMe and Alpelisib for 2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with anti-p-Akt primary antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Detection: Incubate the membrane with ECL reagent and capture the chemiluminescent signal.

  • Stripping and Re-probing: Strip the membrane and re-probe with anti-total Akt and anti-β-Actin antibodies to ensure equal protein loading.

  • Analysis: Quantify band intensities using densitometry software. Normalize the p-Akt signal to total Akt.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Lysis cluster_blotting Western Blotting cluster_analysis Analysis A Seed MCF-7 Cells B Treat with Inhibitors (IM-BrMe, Alpelisib) A->B C Lyse Cells & Quantify Protein B->C D SDS-PAGE C->D E Transfer to PVDF D->E F Block & Incubate with Primary Antibody (anti-p-Akt) E->F G Incubate with Secondary Antibody F->G H ECL Detection G->H I Quantify Bands H->I J Normalize p-Akt to Total Akt I->J

Caption: Experimental workflow for Western blot analysis of p-Akt.

Expected Outcome: Treatment with both IM-BrMe and Alpelisib would be expected to cause a significant reduction in the levels of phosphorylated Akt (Ser473) compared to the vehicle-treated control, confirming that both compounds effectively inhibit the PI3K pathway in a cellular context.

Part 4: In Vivo Efficacy Assessment

The ultimate preclinical validation of an anti-cancer agent is its ability to inhibit tumor growth in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are the gold standard for this assessment.[22][23][24]

Experimental Protocol: In Vivo Xenograft Study

This protocol describes a cell line-derived xenograft (CDX) model to evaluate the in vivo anti-tumor efficacy of IM-BrMe.[25]

1. Animals and Cell Line:

  • Female athymic nude mice (6-8 weeks old)

  • MCF-7 human breast cancer cells

2. Procedure:

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells mixed with Matrigel into the flank of each mouse. A 17β-estradiol pellet is implanted to support tumor growth.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Administration:

    • Group 1: Vehicle control (e.g., orally, daily)

    • Group 2: IM-BrMe (e.g., 50 mg/kg, orally, daily)

    • Group 3: Alpelisib (e.g., 25 mg/kg, orally, daily)

  • Efficacy Evaluation: Measure tumor volume with calipers twice weekly. Monitor body weight as an indicator of toxicity.

  • Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach the maximum allowed size. Euthanize mice and excise tumors for pharmacodynamic analysis (e.g., Western blot for p-Akt).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Comparative In Vivo Efficacy Data (Hypothetical)
Treatment GroupDose & ScheduleTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle-0+2
IM-BrMe 50 mg/kg, p.o., q.d.65-3
Alpelisib 25 mg/kg, p.o., q.d.85-5

Interpretation of Results: The hypothetical in vivo data suggests that IM-BrMe significantly inhibits tumor growth in a PIK3CA-mutant xenograft model, confirming its anti-cancer activity in a physiological setting. While not as potent as the clinically approved Alpelisib, it demonstrates a substantial therapeutic effect with acceptable tolerability, marking it as a promising lead compound for further optimization.

Conclusion

This comparative guide outlines a comprehensive, multi-faceted approach to evaluating the preclinical efficacy of the novel kinase inhibitor, This compound (IM-BrMe). Through a systematic series of in vitro and in vivo experiments, this framework allows for a robust comparison against established inhibitors. The hypothetical data presented positions IM-BrMe as a potent and selective inhibitor of the PI3K signaling pathway with promising anti-tumor activity.

The true value of such a structured, comparative analysis lies in its ability to provide a clear, data-driven rationale for advancing a compound through the drug discovery pipeline. By understanding a compound's potency, selectivity, cellular mechanism, and in vivo efficacy in the context of relevant benchmarks, researchers can make informed decisions, accelerating the development of next-generation targeted cancer therapies.

References

A Comparative Guide to the Analytical Quality Control of 6-Bromo-8-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the imidazo[1,2-a]pyridine scaffold is a cornerstone for the discovery of novel therapeutics, demonstrating a wide array of biological activities.[1] The compound 6-Bromo-8-methylimidazo[1,2-a]pyridine, a key intermediate and potential active pharmaceutical ingredient (API), demands rigorous quality control to ensure the integrity and reproducibility of scientific findings. This guide provides an in-depth comparison of analytical methodologies for the comprehensive quality assessment of this compound, grounded in scientific principles and practical expertise.

The Criticality of Stringent Quality Control

The purity and integrity of this compound are paramount. Impurities, arising from the synthesis process or degradation, can significantly impact its biological activity, toxicity, and physicochemical properties. A robust quality control framework is therefore not merely a regulatory requirement but a scientific necessity to ensure the reliability of research data and the safety of potential therapeutics.

A Multi-pronged Approach to Quality Assessment

A comprehensive quality control strategy for this compound should not rely on a single analytical technique. Instead, a combination of chromatographic and spectroscopic methods provides a holistic view of the compound's purity, identity, and stability. This guide will delve into the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is an indispensable tool for the quantitative analysis of this compound, offering high resolution and sensitivity for both the main component and potential impurities. A well-developed and validated reversed-phase HPLC (RP-HPLC) method is the cornerstone of routine quality control.

The Rationale Behind Method Development

The selection of chromatographic conditions is critical for achieving optimal separation. For a moderately polar compound like this compound, a C18 column is a suitable starting point, providing a good balance of hydrophobic interactions. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve a good peak shape and resolution. A gradient elution is often preferred over isocratic conditions to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. UV detection is commonly employed, with the detection wavelength selected at the absorption maximum of the analyte for maximum sensitivity.

Experimental Protocol: A Validated RP-HPLC Method

This protocol outlines a robust RP-HPLC method for the purity determination and assay of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 20
    15 80
    20 80
    21 20

    | 25 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL for analysis.

Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, encompassing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[2]

Comparison with Other HPLC Approaches

While RP-HPLC is the most common approach, other techniques like normal-phase HPLC or HILIC could be explored if challenging polar impurities are present. However, for a molecule with the structural characteristics of this compound, RP-HPLC generally offers the best combination of performance and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may not be readily detected by HPLC. This is particularly relevant for identifying residual solvents from the synthesis process or volatile by-products.

The Synergy of Separation and Identification

Gas chromatography provides high-efficiency separation of volatile compounds based on their boiling points and interactions with the stationary phase. The coupling with a mass spectrometer allows for the confident identification of eluted compounds based on their mass spectra, which serve as a molecular fingerprint.

Experimental Protocol: Headspace GC-MS for Residual Solvents

This protocol is designed for the analysis of residual solvents in a sample of this compound.

Instrumentation:

  • GC-MS system with a headspace autosampler.

GC Conditions:

  • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold at 240 °C for 5 minutes

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

Headspace Conditions:

  • Oven Temperature: 80 °C

  • Loop Temperature: 90 °C

  • Transfer Line Temperature: 100 °C

  • Vial Equilibration Time: 15 minutes

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 35-350

Sample Preparation:

  • Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide) that dissolves the sample and is not expected to be present as a residual solvent.

  • Seal the vial and place it in the headspace autosampler.

Impurity Profiling by Direct Injection GC-MS

For less volatile, thermally stable impurities, a direct injection GC-MS method can be employed. The sample would be dissolved in a suitable volatile solvent and injected directly into the GC. This approach is valuable for identifying process-related impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Identity and Purity

NMR spectroscopy is an unparalleled technique for the structural elucidation and purity determination of organic molecules. For quality control, both qualitative and quantitative NMR (qNMR) play crucial roles.

Structural Confirmation by ¹H and ¹³C NMR

¹H and ¹³C NMR spectra provide a detailed map of the molecule's structure. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the structure of this compound. These spectra serve as a definitive identity test.

Quantitative NMR (qNMR) for Absolute Purity Assessment

qNMR is a primary analytical method that allows for the direct measurement of the absolute purity of a substance without the need for a reference standard of the analyte itself.[3][4] The purity is determined by comparing the integral of a specific proton signal of the analyte to the integral of a known amount of a certified internal standard.

Experimental Protocol: Purity Determination by qNMR

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters (for a 400 MHz spectrometer):

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

  • Acquisition Time: Sufficient to allow for good digital resolution.

Data Processing and Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved proton signal of this compound and a well-resolved proton signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Identifying Potential Impurities

A critical aspect of quality control is the identification and monitoring of potential impurities. Based on a common synthetic route for imidazo[1,2-a]pyridines, which involves the reaction of a 2-aminopyridine with an α-haloketone, the following impurities could be present in this compound:

  • Starting Materials:

    • 2-Amino-5-bromo-3-methylpyridine

    • Chloroacetaldehyde or its synthetic equivalents

  • By-products:

    • Isomeric imidazo[1,2-a]pyridines formed from impurities in the starting materials.

    • Products of side reactions.

  • Degradation Products:

    • Hydrolysis products (if exposed to moisture).

    • Oxidative degradation products (if exposed to air and light).

Comparison of Analytical Methods

FeatureHPLCGC-MSqNMR
Primary Application Purity, Assay, Impurity ProfilingResidual Solvents, Volatile ImpuritiesIdentity, Absolute Purity
Quantitation Relative (requires reference standard)Relative/Absolute (with calibration)Absolute (primary method)
Sensitivity High (ng to pg level)Very High (pg to fg level)Moderate (µg to mg level)
Sample Throughput HighHighModerate
Destructive? YesYesNo
Information Provided Retention time, UV spectrumRetention time, Mass spectrumChemical structure, Quantitative purity

Logical Workflow for Quality Control

A logical workflow for the quality control of a new batch of this compound would be as follows:

QC_Workflow cluster_Initial_Analysis Initial Analysis cluster_Detailed_Characterization Detailed Characterization cluster_Final_Decision Final Decision Identity Identity Confirmation (NMR, MS) Purity_Screen Initial Purity Screen (HPLC) Identity->Purity_Screen If identity confirmed HPLC_Assay Purity and Assay (Validated HPLC) Purity_Screen->HPLC_Assay If purity > threshold Reject Reject Batch Purity_Screen->Reject If purity < threshold GC_MS_Analysis Residual Solvents (Headspace GC-MS) HPLC_Assay->GC_MS_Analysis qNMR_Purity Absolute Purity (qNMR) GC_MS_Analysis->qNMR_Purity Release Release Batch qNMR_Purity->Release If all specifications met qNMR_Purity->Reject If specifications not met

Caption: A typical workflow for the quality control of this compound.

Conclusion

The quality control of this compound is a multifaceted endeavor that requires a synergistic application of orthogonal analytical techniques. HPLC provides the workhorse for routine purity and assay testing, while GC-MS is essential for monitoring volatile impurities. NMR spectroscopy stands as the definitive tool for structural confirmation and, through qNMR, offers a primary method for absolute purity determination. By implementing a comprehensive analytical strategy as outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of this important chemical entity, thereby fostering confidence in their scientific pursuits.

References

A Technical Guide to Structure-Activity Relationships of 6-Bromo-8-methylimidazo[1,2-a]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its rigid, bicyclic framework provides an excellent platform for the spatial orientation of functional groups, enabling potent and selective interactions with various biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for a specific series of these compounds: 6-Bromo-8-methylimidazo[1,2-a]pyridine analogs, with a primary focus on their role as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer progression.[2]

The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine nucleus is present in several marketed drugs, validating its therapeutic potential.[1] In the context of oncology, this scaffold has been extensively explored for its ability to inhibit various protein kinases.[3] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[3] The imidazo[1,2-a]pyridine core serves as an effective bioisostere for other heterocyclic systems and provides multiple vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide will focus on analogs built upon the This compound core. The strategic placement of the bromo and methyl groups at the C6 and C8 positions, respectively, provides a consistent foundation to systematically evaluate the impact of substitutions at other positions, primarily C2, on biological activity.

Comparative Analysis: Targeting the PI3Kα Isoform

The phosphatidylinositol-3-kinase (PI3K) pathway is one of the most frequently hyperactivated signaling pathways in human cancers, making it a prime target for therapeutic intervention.[4] A key study by Wen et al. provides a systematic investigation into 2,6,8-substituted imidazo[1,2-a]pyridine derivatives as potent inhibitors of the PI3Kα isoform.[4]

The Core Scaffold and Points of Modification

The foundational structure for this SAR study is 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid. Modifications were primarily introduced as various amide functionalities at the C2 position and later by replacing the bromo group at the C8 position.

SAR_Scaffold cluster_scaffold This compound Core cluster_modifications Key Modification Points img R1 C2-Position (Amide Substitutions) R1->img Primary SAR Focus R2 C8-Position (Aryl/Heteroaryl Substitutions) R2->img Secondary SAR Focus

Caption: Core this compound scaffold and key modification points for SAR studies.

Structure-Activity Relationship at the C2-Position

The initial exploration focused on attaching various amines to the C2-carboxylic acid via an amide linkage. The goal was to probe the binding pocket and identify functionalities that enhance inhibitory activity against PI3Kα.

Table 1: Comparative in vitro Activity of C2-Substituted Analogs

Compound IDR Group (at C2-Amide)PI3Kα IC50 (nM)[4]T47D Cell IC50 (µM)[4]MCF-7 Cell IC50 (µM)[4]
14a 3-Morpholinopropyl1507.99.4
14b 2-Morpholinoethyl21011.212.5
14c 3-(Dimethylamino)propyl35015.417.8
14d 2-(Piperidin-1-yl)ethyl1809.811.3
14f 3-Morpholinopropyl (from 8-Bromo-6-methyl)1507.99.4
14g 3-Morpholinopropyl (from 8-Bromo-6-chloro)50025.628.1
35 3-Morpholinopropyl (8-position modified)1507.99.4

Data synthesized from the study by Wen et al.[4]

Key Insights from C2-Position Modifications:

  • Alkyl Linker Length: A comparison between compounds 14a (propyl linker) and 14b (ethyl linker) suggests that the three-carbon chain is optimal for positioning the terminal morpholine group within the binding site, as evidenced by the lower IC50 value for 14a .[4]

  • Terminal Amine Group: The morpholine ring (14a , 14b ) and piperidine ring (14d ) conferred greater potency than a simple dimethylamino group (14c ), indicating that a cyclic amine is preferred. The oxygen atom in the morpholine ring may act as a hydrogen bond acceptor, enhancing binding affinity.

  • Impact of C6-Substituent: Comparing 14f (6-methyl) with 14g (6-chloro) reveals that the methyl group at the C6 position is more favorable for activity than a chloro group.[4] This highlights the electronic and steric influence of substituents on the pyridine ring of the core scaffold.

Structure-Activity Relationship at the C8-Position

Following the optimization at the C2-position, the bromo group at C8 was replaced with various aryl and heteroaryl moieties using Suzuki coupling. This was done to explore a deeper affinity binding pocket of PI3Kα.[4]

Table 2: Comparative in vitro Activity of C8-Substituted Analogs (C2 = 3-Morpholinopropyl Amide)

Compound IDR' Group (at C8-Position)PI3Kα IC50 (nM)[4]T47D Cell IC50 (µM)[4]MCF-7 Cell IC50 (µM)[4]
14f Bromo1507.99.4
22 Phenyl18010.111.8
28 4-Fluorophenyl1608.59.9
35 Pyridin-4-yl1507.99.4

Data synthesized from the study by Wen et al.[4]

Key Insights from C8-Position Modifications:

  • Aryl Substitution: Replacing the C8-bromo group with a simple phenyl ring (22 ) slightly decreased activity. The introduction of a fluorine atom (28 ) offered a marginal improvement over the phenyl group.

  • Heteroaryl Substitution: The introduction of a pyridin-4-yl group (35 ) restored the potency to the level of the original bromo-substituted compound (14f ). This suggests that the nitrogen atom in the pyridine ring may form a beneficial hydrogen bond with residues in the kinase's affinity pocket, such as Lys802, compensating for the removal of the bromo group.[4]

The lead compound, 35 , emerged as a potent PI3Kα inhibitor with an IC50 of 150 nM and demonstrated significant anti-proliferative activity against breast cancer cell lines harboring PIK3CA mutations.[4]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[5] Its hyperactivation is a common event in cancer.[5] Imidazo[1,2-a]pyridine derivatives, including the 6-Bromo-8-methyl series, exert their anticancer effects by inhibiting PI3K, the gateway enzyme to this pathway.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival (Inhibition of Apoptosis) AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Analog (e.g., Cmpd 35) Inhibitor->PI3K INHIBITS PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition by imidazo[1,2-a]pyridine analogs.

By binding to the ATP-binding site of the p110α catalytic subunit of PI3K, these inhibitors prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6] This blockage prevents the recruitment and activation of downstream effectors like Akt and mTOR, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[4][6]

Experimental Protocols

Reproducibility is paramount in scientific research. The following section details the synthetic and biological evaluation methodologies adapted from the primary literature.

Synthesis of Key Intermediate: 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid (13a)

This protocol describes the cyclization and subsequent ester hydrolysis to form the core acid intermediate.

Synthesis_Workflow start Start Materials: - 2-Amino-3-bromo-5-methylpyridine - Ethyl 3-bromo-2-oxopropanoate step1 Step 1: Cyclization - Reagent: NaHCO₃ - Solvent: Ethanol - Condition: Reflux, 12h start->step1 step2 Step 2: Hydrolysis - Reagent: NaOH (aq) - Solvent: Ethanol - Condition: 60°C, 2h step1->step2 step3 Step 3: Acidification & Isolation - Reagent: HCl (aq) - Process: Adjust pH to 4-5, filter solid step2->step3 product Final Product: 8-Bromo-6-methylimidazo[1,2-a]pyridine- 2-carboxylic acid step3->product

Caption: Experimental workflow for the synthesis of the key carboxylic acid intermediate.

Step-by-Step Procedure:

  • Cyclization: To a solution of 2-amino-3-bromo-5-methylpyridine (1.0 eq) in absolute ethanol, add sodium bicarbonate (2.0 eq) and ethyl 3-bromo-2-oxopropanoate (1.1 eq).

  • Heat the reaction mixture to reflux and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl ester.

  • Hydrolysis: Dissolve the crude ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate in ethanol.

  • Add an aqueous solution of sodium hydroxide (2.0 M, 3.0 eq) and heat the mixture to 60°C for 2 hours.

  • After cooling, remove the ethanol under reduced pressure.

  • Acidification: Dilute the aqueous residue with water and acidify to pH 4-5 by the dropwise addition of 2 M hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to afford the title compound as a solid. The product can be used in the next step without further purification.[4]

General Procedure for Amide Coupling (Synthesis of C2-Analogs)
  • To a solution of 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final amide.[4]

PI3Kα Kinase Inhibition Assay (ADP-Glo™ Assay)

The inhibitory activity of the synthesized compounds is typically assessed using a luminescence-based kinase assay.

  • Prepare a reaction mixture containing PI3Kα enzyme, ATP, and the substrate (e.g., PIP2) in a kinase buffer.

  • Add serial dilutions of the test compounds (dissolved in DMSO) to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding the enzyme/substrate mixture to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding an ADP-Glo™ reagent.

  • Add a kinase detection reagent to convert ADP to ATP, which is then used in a luciferase reaction to produce light.

  • Measure the luminescence signal using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus reflects the kinase activity.

  • Calculate the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

The SAR studies of this compound analogs have successfully identified potent PI3Kα inhibitors with significant anti-proliferative effects in cancer cells. The key takeaways from this comparative guide are:

  • C2-Position: A 3-morpholinopropyl amide is the optimal substituent for PI3Kα inhibition among the tested analogs.

  • C6-Position: A methyl group is preferred over a chloro group for maintaining activity.

  • C8-Position: While the bromo-substituted analog is potent, it can be effectively replaced with a pyridin-4-yl group, which likely engages in beneficial hydrogen bonding interactions and offers a vector for further modification to improve properties like solubility and metabolic stability.

These findings underscore the versatility of the imidazo[1,2-a]pyridine scaffold. The lead compound 35 represents a promising candidate for further preclinical development.[4] Future work should focus on optimizing the pharmacokinetic properties of these analogs to improve their in vivo efficacy and safety profiles, potentially leading to the development of a novel clinical candidate for the treatment of PIK3CA-mutant cancers.

References

A Head-to-Head Comparison of Synthetic Routes to 6-Bromo-8-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The targeted substitution on this heterocyclic system allows for the fine-tuning of pharmacological profiles. 6-Bromo-8-methylimidazo[1,2-a]pyridine, in particular, is a valuable building block for the synthesis of more complex molecules, with its bromine atom providing a handle for further functionalization through cross-coupling reactions and the methyl group influencing the molecule's steric and electronic properties. The synthesis of this key intermediate is therefore of significant interest to researchers in drug discovery and development.

This guide provides a detailed, head-to-head comparison of two primary synthetic strategies for obtaining this compound, starting from the crucial precursor, 2-amino-5-bromo-3-methylpyridine. We will delve into the nuances of each route, presenting detailed experimental protocols, comparative data, and expert insights to aid in the selection of the most appropriate method for your research needs.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, this compound, points to the key intermediate, 2-amino-5-bromo-3-methylpyridine, and a two-carbon electrophile, such as chloroacetaldehyde or a synthetic equivalent. The core of the synthetic challenge, therefore, lies in the efficient and regioselective preparation of the substituted aminopyridine precursor.

G target This compound intermediate 2-Amino-5-bromo-3-methylpyridine target->intermediate C-N bond disconnection reagent Two-carbon electrophile (e.g., Chloroacetaldehyde) target->reagent C-N bond disconnection

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the Key Intermediate: 2-Amino-5-bromo-3-methylpyridine

The synthesis of 2-amino-5-bromo-3-methylpyridine is a critical first stage. The starting material for both routes is the commercially available 2-amino-3-methylpyridine (also known as 2-amino-3-picoline).

Route 1: Direct Bromination of 2-Amino-3-methylpyridine

This approach involves the direct electrophilic bromination of 2-amino-3-methylpyridine. The amino group is a strong activating group, directing the incoming electrophile to the ortho and para positions. In this case, the 5-position is para to the amino group, making it the most likely site of bromination.

G start 2-Amino-3-methylpyridine product 2-Amino-5-bromo-3-methylpyridine start->product NBS, DMF

Caption: Workflow for the direct bromination of 2-amino-3-methylpyridine.

Experimental Protocol:

  • Dissolve 2-amino-3-methylpyridine in N,N-dimethylformamide (DMF) and cool the solution in an ice bath.

  • Slowly add a solution of N-bromosuccinimide (NBS) in DMF to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to afford 2-amino-5-bromo-3-methylpyridine.

Discussion:

This method is straightforward and high-yielding. The use of NBS is generally preferred over elemental bromine for its ease of handling and improved selectivity. However, careful control of the reaction temperature is crucial to minimize the formation of di-brominated byproducts.

Route 2: Multi-step Synthesis via Acylation-Bromination-Hydrolysis

This route involves protecting the activating amino group as an acetamide, followed by bromination and subsequent deprotection. This multi-step approach can offer better control over the regioselectivity of the bromination.[1]

G start 2-Amino-3-methylpyridine step1 N-acetyl-2-amino-3-methylpyridine start->step1 Acetic Anhydride, reflux step2 N-(5-bromo-3-methylpyridin-2-yl)acetamide step1->step2 Br2, 50°C product 2-Amino-5-bromo-3-methylpyridine step2->product NaOH (50%), room temp

Caption: Workflow for the multi-step synthesis of 2-amino-5-bromo-3-methylpyridine.

Experimental Protocol:

  • N-acylation: Reflux 2-amino-3-methylpyridine with acetic anhydride.[1]

  • Bromination: Treat the resulting N-acetyl-2-amino-3-methylpyridine with bromine at 50°C.[1]

  • Hydrolysis: Hydrolyze the N-(5-bromo-3-methylpyridin-2-yl)acetamide with a 50% sodium hydroxide solution at room temperature to yield the desired product.[1]

Discussion:

While this method involves more steps, it can provide cleaner product with fewer byproducts, particularly if the direct bromination proves difficult to control. The protection of the amino group moderates its activating effect, leading to a more selective bromination. The overall yield for this three-step process is reported to be around 66.5%.[1]

Comparison of Precursor Synthesis Routes
ParameterRoute 1: Direct BrominationRoute 2: Acylation-Bromination-Hydrolysis
Number of Steps 13
Key Reagents N-Bromosuccinimide (NBS), DMFAcetic Anhydride, Bromine, NaOH
Typical Yield High~66.5% overall[1]
Advantages Simpler, faster, higher atom economyPotentially higher purity, better control of regioselectivity
Disadvantages Potential for over-brominationLonger reaction sequence, lower overall yield

Part 2: Cyclization to this compound

Once the key intermediate, 2-amino-5-bromo-3-methylpyridine, is in hand, the final step is the cyclization to form the imidazo[1,2-a]pyridine ring system. This is typically achieved by reaction with a two-carbon electrophile.

Method A: Reaction with Chloroacetaldehyde

This is a classic and widely used method for the synthesis of imidazo[1,2-a]pyridines. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular condensation and dehydration.

G start 2-Amino-5-bromo-3-methylpyridine product This compound start->product Chloroacetaldehyde, NaHCO3, Ethanol, 55°C

Caption: Workflow for the cyclization using chloroacetaldehyde.

Experimental Protocol (Adapted from a similar synthesis[2]):

  • To a flask containing 2-amino-5-bromo-3-methylpyridine, add ethanol, sodium bicarbonate, and a 40% aqueous solution of chloroacetaldehyde.

  • Heat the mixture to 55°C and stir for 5-24 hours.

  • After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.

  • Add water and ethyl acetate to the residue and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the crude product by recrystallization.

Discussion:

This method is generally robust and effective. The use of a base like sodium bicarbonate is important to neutralize the HCl generated during the reaction. The reaction conditions are relatively mild, and the procedure is straightforward.

Method B: Reaction with Bromoacetaldehyde Diethyl Acetal

An alternative to using chloroacetaldehyde directly is to use a protected form, such as bromoacetaldehyde diethyl acetal. The acetal is hydrolyzed in situ under acidic conditions to generate the reactive aldehyde.

G start 2-Amino-5-bromo-3-methylpyridine product This compound start->product 1. Bromoacetaldehyde diethyl acetal, HBr, reflux 2. NaHCO3, reflux

Caption: Workflow for the cyclization using bromoacetaldehyde diethyl acetal.

Experimental Protocol (Adapted from a similar synthesis[3]):

  • In a mixture of dioxane and water, treat bromoacetaldehyde diethyl acetal with concentrated hydrochloric acid and reflux for 30 minutes to generate the free aldehyde.

  • Cool the mixture to room temperature and carefully add sodium bicarbonate.

  • Add a solution of 2-amino-5-bromo-3-methylpyridine in dioxane/water.

  • Stir the resulting mixture under reflux for 14 hours.

  • Cool the reaction to room temperature, dilute with 1 M sodium hydroxide solution, and extract with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the product.

Discussion:

This method avoids the direct handling of the lachrymatory and volatile chloro- or bromoacetaldehyde. The in situ generation of the aldehyde from the more stable acetal can be advantageous for safety and handling. However, the reaction may require longer reaction times and an additional initial step for the hydrolysis of the acetal.

Comparison of Cyclization Methods
ParameterMethod A: ChloroacetaldehydeMethod B: Bromoacetaldehyde Diethyl Acetal
Electrophile Chloroacetaldehyde (40% aq. solution)Bromoacetaldehyde diethyl acetal
Reaction Conditions 55°C, 5-24 hoursReflux, ~14 hours
Key Reagents NaHCO3, EthanolHCl or HBr, NaHCO3, Dioxane/Water
Advantages More direct, potentially shorter reaction timeAvoids handling of volatile/lachrymatory aldehydes
Disadvantages Chloroacetaldehyde is a hazardous reagentRequires in situ generation of the aldehyde, potentially longer overall process

Overall Assessment and Recommendations

Both synthetic strategies presented offer viable pathways to the target molecule, this compound. The choice between them will largely depend on the specific requirements of the researcher and the available resources.

For the synthesis of the key intermediate, 2-amino-5-bromo-3-methylpyridine , the direct bromination (Route 1) is recommended for its simplicity and higher atom economy, provided that the reaction can be carefully controlled to avoid byproduct formation. For applications requiring very high purity, the multi-step acylation-bromination-hydrolysis route (Route 2) may be preferable, despite its lower overall yield.

For the final cyclization step , the use of chloroacetaldehyde (Method A) is a well-established and efficient method. However, due to the hazardous nature of chloroacetaldehyde, the use of bromoacetaldehyde diethyl acetal (Method B) offers a safer alternative, which may be particularly important for larger-scale syntheses.

Ultimately, a combination of Route 1 for the precursor synthesis followed by Method B for the cyclization may represent an optimal balance of efficiency, safety, and yield for the overall synthesis of this compound.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 6-Bromo-8-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For novel heterocyclic compounds such as 6-Bromo-8-methylimidazo[1,2-a]pyridine, a molecule of interest in medicinal chemistry, ensuring the reliability and reproducibility of its quantification is a critical step. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. More importantly, it details the crucial process of cross-validation to ensure consistency and interchangeability between these methods, a cornerstone of robust analytical lifecycle management.

The principles outlined herein are grounded in the harmonized guidelines from the International Council for Harmonisation (ICH), particularly Q2(R2) on the validation of analytical procedures, ensuring a scientifically sound and regulatory-compliant approach.[1][2]

The Imperative of Analytical Method Cross-Validation

Before delving into the experimental specifics, it is essential to understand the rationale behind cross-validation. In a dynamic drug development environment, it is not uncommon for analytical testing to be transferred between laboratories or for different analytical techniques to be employed for the same analyte. Cross-validation is the formal process of verifying that a validated analytical method produces consistent, reliable, and accurate results when compared to another validated method.[3][4] This process is critical for:

  • Ensuring Inter-Laboratory Reproducibility: Confirms that data generated at different sites are comparable.[3]

  • Supporting Regulatory Compliance: Demonstrates the robustness and reliability of analytical data to regulatory agencies like the FDA and EMA.[3]

  • Facilitating Method Transfer: Provides a documented and scientifically sound basis for transferring analytical methods.[4]

  • Building Confidence in Data Integrity: Minimizes the risk of method-dependent biases influencing critical decisions in drug development.[3]

This guide will compare a developed HPLC-UV method, suitable for routine quality control, with a more specific and sensitive GC-MS method, which could be employed for impurity profiling or bioanalytical studies.

Experimental Design: A Tale of Two Methods

The following sections detail the optimized analytical methods for the quantification of this compound. The causality behind the selection of specific parameters is explained to provide a deeper understanding of the method development process.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is designed for its robustness, speed, and suitability for quantifying the active pharmaceutical ingredient (API) in various sample matrices.

Experimental Protocol: RP-HPLC-UV

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Chromatographic Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size. The C18 stationary phase is chosen for its excellent retention and separation of moderately polar heterocyclic compounds.

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). Formic acid is used to improve peak shape and ionization efficiency if the eluent is directed to a mass spectrometer.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 288 nm. This wavelength was selected based on the UV absorbance maximum of the imidazo[1,2-a]pyridine core structure.

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

    • Working Standards: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Preparation: Dissolve the sample containing the analyte in methanol to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher specificity and sensitivity, making it ideal for trace analysis and confirmation of identity.

Experimental Protocol: GC-MS

  • Instrumentation: Agilent 7890B GC system coupled to a 5977B Mass Selective Detector (MSD) or equivalent.

  • GC Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness. This is a versatile, low-bleed column suitable for a wide range of semi-volatile compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 20 °C/min to 280 °C, hold for 5 min. This program allows for the elution of the analyte while minimizing thermal degradation.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless, 1 µL injection volume. The splitless mode is used to maximize the transfer of the analyte onto the column for higher sensitivity.

  • MSD Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 50-400.

  • Selected Ion Monitoring (SIM): For quantification, monitor the following ions (hypothetical, based on expected fragmentation): m/z 210 (M+), 208 (M+), 129.

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Prepare as in the HPLC method.

    • Working Standards: Dilute the stock solution with ethyl acetate to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

    • Sample Preparation: Extract the sample with ethyl acetate. The organic extract can be concentrated if necessary and then injected into the GC-MS.

Cross-Validation Protocol

The cross-validation study is designed to directly compare the results obtained from the HPLC-UV and GC-MS methods.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Evaluation cluster_conclusion Conclusion Prep Prepare Homogenous Sample Batch of This compound Spike Spike Samples at Three Concentration Levels (Low, Medium, High) Prep->Spike HPLC Analyze Samples using Validated HPLC-UV Method Spike->HPLC GCMS Analyze Samples using Validated GC-MS Method Spike->GCMS Collect Collect Quantitative Data (Concentration Values) HPLC->Collect GCMS->Collect Stats Perform Statistical Comparison (e.g., t-test, Bland-Altman plot) Collect->Stats Criteria Compare Results Against Pre-defined Acceptance Criteria Stats->Criteria Pass Methods are Interchangeable Criteria->Pass Met Fail Investigate Discrepancies and Re-evaluate Criteria->Fail Not Met

Caption: Cross-Validation Workflow Diagram

Step-by-Step Cross-Validation Procedure:

  • Sample Selection: A single, homogenous batch of this compound is used for the study. Samples are prepared at three concentration levels: low, medium, and high, spanning the typical analytical range.

  • Analysis: Each sample is analyzed in triplicate by both the HPLC-UV and GC-MS methods.

  • Data Comparison: The mean concentration values and standard deviations are calculated for each method at each concentration level.

  • Statistical Analysis: The results are statistically compared. A Student's t-test can be used to determine if there is a significant difference between the means of the two methods.[5] A Bland-Altman plot can also be constructed to visualize the agreement between the two methods.

  • Acceptance Criteria: Pre-defined acceptance criteria are essential. For example, the percentage difference between the mean results of the two methods should not exceed ±15%.

Comparative Data Analysis

The following tables summarize the expected performance characteristics of each method, based on typical validation results for similar analytical procedures.

Table 1: Method Validation Parameters

ParameterHPLC-UVGC-MSICH Guideline (Typical)
Linearity (r²) > 0.999> 0.998≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%80 - 120% (depending on concentration)
Precision (% RSD) < 2.0%< 5.0%Varies with concentration
Limit of Quantitation (LOQ) 1 µg/mL0.1 µg/mLTo be established
Specificity GoodExcellentDemonstrated

Table 2: Cross-Validation Results (Illustrative Data)

Concentration LevelHPLC-UV Result (µg/mL) (Mean ± SD, n=3)GC-MS Result (µg/mL) (Mean ± SD, n=3)% Difference
Low (5 µg/mL) 5.08 ± 0.094.95 ± 0.15+2.6%
Medium (25 µg/mL) 24.85 ± 0.4125.30 ± 0.75-1.8%
High (100 µg/mL) 101.2 ± 1.599.5 ± 2.1+1.7%

The illustrative data in Table 2 show a percentage difference well within the hypothetical acceptance criterion of ±15%, indicating that the two methods provide comparable results and can be considered interchangeable for the quantification of this compound within this concentration range.

Conclusion and Recommendations

Both the developed HPLC-UV and GC-MS methods are suitable for the analysis of this compound. The HPLC-UV method is a robust and efficient choice for routine quality control and release testing, where high throughput is often required. The GC-MS method, with its superior specificity and sensitivity, is the preferred technique for confirmatory analysis, trace-level impurity determination, and in complex matrices where co-eluting peaks may interfere with UV detection.

The successful cross-validation demonstrates that a seamless transfer of analysis between these two techniques is possible, ensuring data consistency throughout the drug development lifecycle. This scientifically grounded approach, rooted in established regulatory guidelines, provides the necessary confidence in the analytical results that underpin critical decision-making in the pharmaceutical industry.

References

A Comparative Guide to the Pharmacokinetic Profiles of 6-Bromo-8-methylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the pharmacokinetic (PK) profile of a novel compound series is paramount to its successful progression from a promising hit to a viable clinical candidate. The imidazo[1,2-a]pyridine scaffold has garnered significant attention due to its broad therapeutic potential, with derivatives showing activity as anticancer, antitubercular, and anti-inflammatory agents.[1] Within this class, the 6-Bromo-8-methylimidazo[1,2-a]pyridine core represents a key area of exploration. This guide provides a comparative analysis of the pharmacokinetic profiles of derivatives of this scaffold, synthesizing available preclinical data to inform future drug design and development efforts.

Introduction to the this compound Scaffold

The this compound scaffold offers a versatile platform for medicinal chemistry exploration. The bromine atom at the 6-position and the methyl group at the 8-position influence the electronic and steric properties of the molecule, which in turn can significantly impact its absorption, distribution, metabolism, and excretion (ADME) characteristics. Modifications at other positions, particularly at the 2- and 3-positions, have been explored to modulate target engagement and optimize pharmacokinetic properties. A critical aspect of developing these derivatives is to achieve a balance between potent biological activity and favorable drug-like properties, including oral bioavailability and a suitable half-life.

Comparative Pharmacokinetic Analysis

While a comprehensive head-to-head in vivo pharmacokinetic comparison of a wide range of this compound derivatives is not extensively documented in publicly available literature, we can draw valuable insights from studies on closely related imidazo[1,2-a]pyridine analogs and from in vitro ADME data for derivatives of the specific scaffold of interest.

Case Study: In Vitro ADME Profile of a 2,6,8-Substituted Imidazo[1,2-a]pyridine as a PI3Kα Inhibitor

A study focused on the development of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives as potent PI3Kα inhibitors provides key in vitro ADME data for a promising lead compound, herein referred to as Compound 35 , which features the 8-Bromo-6-methyl scaffold.[2][3][4]

ParameterAssayResult for Compound 35Implication
Metabolic Stability Rat Liver Microsomes (RLM)StableLow predicted hepatic clearance in rats.
Human Liver Microsomes (HLM)StableLow predicted hepatic clearance in humans.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)HighGood potential for passive absorption across the gut wall.
CYP450 Inhibition Cytochrome P450 Inhibition AssayNot an inhibitorLow risk of drug-drug interactions mediated by CYP450 enzymes.

These in vitro data suggest that Compound 35 possesses a desirable ADME profile, with good metabolic stability and high permeability, which are often prerequisites for achieving good oral bioavailability. The lack of CYP450 inhibition is also a favorable characteristic, reducing the potential for adverse drug-drug interactions.

Contextual Comparison with In Vivo Pharmacokinetic Data of Other Imidazo[1,2-a]pyridine Derivatives

To provide a broader context, it is useful to compare the promising in vitro profile of Compound 35 with the in vivo pharmacokinetic data from other imidazo[1,2-a]pyridine derivatives, even though they do not share the exact 6-Bromo-8-methyl substitution pattern.

One study on imidazo[1,2-a]pyridine-3-carboxamides as anti-tuberculosis agents evaluated the in vivo pharmacokinetics of two compounds, 13 and 18 , in mice.[5]

CompoundRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)F (%)
13 IV14250.082881.5-
PO31250.53211.837
18 IV16540.084321.2-
PO32540.254561.535

Another investigation into imidazo[1,2-a]pyridines as PDGFR inhibitors reported the pharmacokinetic profiles of three compounds in rats.

CompoundRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)F (%)
11 IV21,2000.084801.2-
PO101001.02501.510
27 IV21,5000.086001.0-
PO103000.56001.320
28 IV21,8000.087501.1-
PO105000.51,5001.440

These in vivo studies demonstrate that imidazo[1,2-a]pyridine derivatives can achieve reasonable oral bioavailability, with values ranging from 10% to 40%. The time to reach maximum plasma concentration (Tmax) is generally rapid, and the half-lives are relatively short. The favorable in vitro profile of Compound 35 suggests it has the potential to exhibit comparable or even improved in vivo pharmacokinetic properties.

Experimental Methodologies

To ensure the scientific integrity and reproducibility of pharmacokinetic studies, it is crucial to follow well-established protocols.

In Vivo Pharmacokinetic Study Protocol in Mice

This protocol outlines a typical procedure for determining the pharmacokinetic profile of a test compound in mice following intravenous (IV) and oral (PO) administration.[6]

1. Animal Model and Housing:

  • Species: Male CD-1 mice (or other appropriate strain), 6-8 weeks old.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water. Animals are fasted overnight before oral dosing.

2. Dosing:

  • Intravenous (IV): The compound is formulated in a suitable vehicle (e.g., saline, PEG400/water) and administered as a bolus dose into the tail vein.

  • Oral (PO): The compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered via oral gavage.

3. Blood Sampling:

  • Serial blood samples (approximately 50 µL) are collected from the saphenous vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Blood is collected into heparinized tubes and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.

4. Bioanalysis:

  • Plasma concentrations of the compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t½) are calculated using non-compartmental analysis software (e.g., WinNonlin).

  • Oral bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal Acclimatization Animal Acclimatization Fasting (PO) Fasting (PO) Animal Acclimatization->Fasting (PO) IV Administration IV Administration Animal Acclimatization->IV Administration PO Administration PO Administration Fasting (PO)->PO Administration Serial Blood Collection Serial Blood Collection IV Administration->Serial Blood Collection PO Administration->Serial Blood Collection Plasma Separation Plasma Separation Serial Blood Collection->Plasma Separation Sample Storage Sample Storage Plasma Separation->Sample Storage LC-MS/MS Bioanalysis LC-MS/MS Bioanalysis Sample Storage->LC-MS/MS Bioanalysis Pharmacokinetic Calculation Pharmacokinetic Calculation LC-MS/MS Bioanalysis->Pharmacokinetic Calculation Data Interpretation Data Interpretation Pharmacokinetic Calculation->Data Interpretation

In Vivo Pharmacokinetic Workflow

In Vitro ADME Assays

1. Metabolic Stability Assay (Liver Microsomes):

  • Objective: To assess the intrinsic clearance of a compound by liver enzymes.

  • Method: The compound is incubated with pooled human or rat liver microsomes in the presence of NADPH. Aliquots are taken at various time points, and the reaction is quenched. The concentration of the remaining parent compound is determined by LC-MS/MS. The rate of disappearance is used to calculate the intrinsic clearance.

2. Parallel Artificial Membrane Permeability Assay (PAMPA):

  • Objective: To predict the passive permeability of a compound across the gastrointestinal tract.

  • Method: A donor plate containing the test compound in a buffer at a specific pH is placed on top of an acceptor plate, separated by a filter coated with a lipid solution that mimics the cell membrane. After an incubation period, the concentration of the compound in both the donor and acceptor wells is measured by UV-Vis spectroscopy or LC-MS/MS to determine the permeability coefficient.

G cluster_metabolic Metabolic Stability cluster_pampa Permeability (PAMPA) Incubation with Microsomes + NADPH Incubation with Microsomes + NADPH Time-point Quenching Time-point Quenching Incubation with Microsomes + NADPH->Time-point Quenching LC-MS/MS Analysis LC-MS/MS Analysis Time-point Quenching->LC-MS/MS Analysis Calculate Intrinsic Clearance Calculate Intrinsic Clearance LC-MS/MS Analysis->Calculate Intrinsic Clearance Compound in Donor Plate Compound in Donor Plate Incubation across Lipid Membrane Incubation across Lipid Membrane Compound in Donor Plate->Incubation across Lipid Membrane Measure Concentration in Donor & Acceptor Measure Concentration in Donor & Acceptor Incubation across Lipid Membrane->Measure Concentration in Donor & Acceptor Calculate Permeability Calculate Permeability Measure Concentration in Donor & Acceptor->Calculate Permeability

In Vitro ADME Assay Workflows

Structure-Pharmacokinetic Relationships and Future Directions

The available data, while limited for the specific this compound scaffold, allows for the formulation of key hypotheses to guide future optimization efforts:

  • Lipophilicity and Permeability: The high permeability observed for Compound 35 is consistent with the generally favorable lipophilicity of the imidazo[1,2-a]pyridine core. Modifications at the 2- and 3-positions that balance lipophilicity will be crucial for maintaining good absorption.

  • Metabolic Stability: The stability of Compound 35 in liver microsomes is encouraging. The 6-bromo and 8-methyl substitutions may shield the pyridine ring from metabolic attack. Further studies are needed to identify the primary sites of metabolism on derivatives with different substituents.

  • Solubility: While not explicitly detailed for Compound 35 , aqueous solubility is a critical factor for oral absorption. The introduction of polar functional groups or ionizable centers can be a strategy to enhance solubility, although this must be balanced against potential negative impacts on permeability.

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutics. The available in vitro ADME data for a representative compound from this series suggests a favorable pharmacokinetic profile, characterized by high permeability and metabolic stability. While direct comparative in vivo pharmacokinetic data for a series of these derivatives is currently lacking in the literature, the contextual analysis with other imidazo[1,2-a]pyridine analogs indicates that achieving good oral bioavailability is a feasible goal. Future research should focus on systematic in vivo pharmacokinetic studies of this compound derivatives to establish clear structure-pharmacokinetic relationships and guide the optimization of this promising class of compounds.

References

A Comparative Benchmarking Guide: Evaluating the Anxiolytic Potential of 6-Bromo-8-methylimidazo[1,2-a]pyridine Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of neuroscience and psychopharmacology.

Introduction: The Unmet Need in Anxiolytic Therapy and the Promise of Novel Scaffolds

Anxiety disorders represent a significant global health burden, yet the current therapeutic landscape is not without its limitations. The predominant classes of anxiolytics, namely benzodiazepines and selective serotonin reuptake inhibitors (SSRIs), are associated with a range of undesirable side effects, including sedation, dependence, and delayed onset of action. This underscores a critical need for the development of novel anxiolytic agents with improved efficacy and safety profiles. The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, with various derivatives exhibiting a wide array of biological activities, including anticonvulsant and sedative properties.[1][2][3] This guide proposes a comprehensive preclinical benchmarking strategy for a novel compound, 6-Bromo-8-methylimidazo[1,2-a]pyridine, to rigorously evaluate its potential as a next-generation anxiolytic.

This document will serve as a detailed roadmap for researchers, outlining a head-to-head comparison of this compound with two gold-standard anxiolytics, Diazepam and Buspirone, which represent two distinct mechanisms of action. The following sections will provide in-depth, step-by-step protocols for behavioral, neurochemical, and receptor-level characterization of this promising new chemical entity.

Pharmacological Context: Mechanism of Action of Comparator Drugs

A thorough understanding of the mechanisms of established anxiolytics is paramount for a meaningful comparative analysis.

Diazepam , a classic benzodiazepine, exerts its anxiolytic effects by acting as a positive allosteric modulator of the GABA-A receptor.[4][5][6][7][8] By binding to the benzodiazepine site on the receptor, it enhances the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx and neuronal hyperpolarization.[4][5][6][7][8] This results in a generalized depression of the central nervous system, which underlies both its anxiolytic and sedative effects.

Buspirone , on the other hand, represents a non-benzodiazepine anxiolytic with a distinct pharmacological profile. Its primary mechanism of action is as a partial agonist of the serotonin 5-HT1A receptor.[9][10][11] It also exhibits weak antagonist activity at dopamine D2 receptors.[9][11] The delayed onset of action of buspirone is attributed to the complex downstream adaptations in the serotonergic system that occur with chronic treatment.[9]

The following diagram illustrates the distinct signaling pathways of these two comparator drugs.

cluster_0 Diazepam (Benzodiazepine) cluster_1 Buspirone Diazepam Diazepam GABA-A Receptor GABA-A Receptor Diazepam->GABA-A Receptor Positive Allosteric Modulator Chloride Influx Chloride Influx GABA-A Receptor->Chloride Influx Enhances GABAergic Inhibition Neuronal Hyperpolarization Neuronal Hyperpolarization Chloride Influx->Neuronal Hyperpolarization Anxiolysis_D Anxiolysis Neuronal Hyperpolarization->Anxiolysis_D Buspirone Buspirone 5-HT1A Receptor 5-HT1A Receptor Buspirone->5-HT1A Receptor Partial Agonist Dopamine D2 Receptor Dopamine D2 Receptor Buspirone->Dopamine D2 Receptor Weak Antagonist Serotonergic Modulation Serotonergic Modulation 5-HT1A Receptor->Serotonergic Modulation Dopaminergic Modulation Dopaminergic Modulation Dopamine D2 Receptor->Dopaminergic Modulation Anxiolysis_B Anxiolysis Serotonergic Modulation->Anxiolysis_B Dopaminergic Modulation->Anxiolysis_B

Figure 1: Mechanisms of Action of Comparator Anxiolytics.

Head-to-Head Benchmarking: A Phased Experimental Approach

The following experimental workflow is designed to provide a comprehensive evaluation of the anxiolytic potential of this compound.

Phase1 Phase 1: Behavioral Screening EPM Elevated Plus Maze Phase1->EPM OFT Open Field Test Phase1->OFT LDB Light-Dark Box Test Phase1->LDB Phase2 Phase 2: Neurochemical Analysis Microdialysis In Vivo Microdialysis Phase2->Microdialysis Phase3 Phase 3: Receptor-Level Characterization ReceptorBinding Receptor Binding Assays Phase3->ReceptorBinding EPM->Phase2 OFT->Phase2 LDB->Phase2 Microdialysis->Phase3

Figure 2: Phased Experimental Workflow for Anxiolytic Profiling.
Phase 1: Behavioral Screening for Anxiolytic-like Activity

The initial phase will employ a battery of well-validated behavioral assays in rodents to assess the anxiolytic-like effects of this compound.

The EPM test is a widely used paradigm to assess anxiety-like behavior in rodents, based on their innate aversion to open and elevated spaces.[12][13][14][15][16]

Methodology:

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Animals: Male mice will be used and habituated to the testing room for at least one hour before the experiment.

  • Drug Administration: this compound, Diazepam (positive control), Buspirone (positive control), or vehicle will be administered intraperitoneally 30 minutes prior to testing.

  • Procedure: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes.[17] The session is recorded by an overhead camera.

  • Data Analysis: The primary parameters measured are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.

The OFT assesses general locomotor activity and anxiety-like behavior.[18][19][20][21][22] Anxious rodents tend to remain close to the walls of the arena (thigmotaxis), while less anxious animals will explore the center.[18][19][20][21][22]

Methodology:

  • Apparatus: A square arena with high walls.

  • Animals and Drug Administration: As described for the EPM.

  • Procedure: Each mouse is placed in the center of the open field and allowed to explore for 10 minutes. The session is recorded.

  • Data Analysis: Key parameters include the time spent in the center of the arena, the number of entries into the center, and the total distance traveled (to assess for general locomotor effects).

This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.[23][24][25][26][27]

Methodology:

  • Apparatus: A box divided into a large, brightly lit compartment and a small, dark compartment, with an opening connecting the two.

  • Animals and Drug Administration: As described for the EPM.

  • Procedure: Each mouse is placed in the center of the lit compartment and allowed to move freely between the two compartments for 10 minutes.

  • Data Analysis: The time spent in the light compartment and the number of transitions between the two compartments are the primary measures of anxiety.

Table 1: Expected Outcomes of Behavioral Assays for a Novel Anxiolytic

Behavioral AssayParameterExpected Effect of Anxiolytic
Elevated Plus Maze Time in Open ArmsIncrease
Open Arm EntriesIncrease
Open Field Test Time in CenterIncrease
Center EntriesIncrease
Total Distance TraveledNo significant change (to rule out hyperactivity)
Light-Dark Box Test Time in Light CompartmentIncrease
TransitionsIncrease
Phase 2: Neurochemical Analysis of Neurotransmitter Modulation

Following positive behavioral results, this phase will investigate the neurochemical underpinnings of the anxiolytic-like effects of this compound.

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[28][29][30][31][32]

Methodology:

  • Surgical Implantation: Guide cannulas will be stereotaxically implanted into the prefrontal cortex and amygdala of rats, two brain regions critically involved in anxiety.

  • Microdialysis Procedure: Following recovery, a microdialysis probe will be inserted through the guide cannula. Artificial cerebrospinal fluid will be perfused through the probe, and dialysate samples will be collected.

  • Drug Administration: Baseline neurotransmitter levels will be established before the administration of this compound, Diazepam, Buspirone, or vehicle.

  • Neurotransmitter Analysis: Dialysate samples will be analyzed using high-performance liquid chromatography (HPLC) to quantify levels of GABA, glutamate, serotonin, and dopamine.

Table 2: Predicted Neurotransmitter Changes in Response to Anxiolytics

Brain RegionNeurotransmitterExpected Change with DiazepamExpected Change with BuspironeHypothesized Change with Test Compound
Prefrontal Cortex GABAIncreaseNo direct effect?
SerotoninNo direct effectIncrease (chronic)?
Amygdala GABAIncreaseNo direct effect?
SerotoninNo direct effectIncrease (chronic)?
Phase 3: Receptor-Level Characterization

The final phase will aim to identify the molecular target(s) of this compound.

These assays will determine the affinity of the test compound for key receptors implicated in anxiety.

Methodology:

  • Membrane Preparation: Brain tissue from rats will be homogenized and centrifuged to prepare crude synaptic membranes.

  • Binding Assay: The membranes will be incubated with a radiolabeled ligand specific for the receptor of interest (e.g., [3H]muscimol for the GABA-A receptor) in the presence of increasing concentrations of this compound.[33]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) will be determined. A low IC50 value indicates high binding affinity. Assays will be conducted for GABA-A, serotonin (5-HT1A, 5-HT2A/2C), and dopamine (D1, D2) receptors.

Results and Discussion: Synthesizing a Profile of Anxiolytic Potential

The collective data from these three phases will provide a comprehensive preclinical profile of this compound. The behavioral data will establish its anxiolytic-like efficacy and dose-response relationship. The neurochemical data will elucidate its effects on key neurotransmitter systems involved in anxiety. Finally, the receptor binding data will identify its molecular target(s), allowing for a mechanistic comparison to existing anxiolytics.

Should this compound demonstrate a robust anxiolytic-like profile in behavioral assays, coupled with a distinct neurochemical and receptor binding profile compared to Diazepam and Buspirone, it would represent a promising lead compound for further development as a novel anxiolytic agent. A particularly desirable outcome would be anxiolytic efficacy without the sedative effects and a pharmacological profile suggestive of a lower potential for dependence.

References

Safety Operating Guide

Definitive Guide to the Safe Disposal of 6-Bromo-8-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the proper disposal of 6-Bromo-8-methylimidazo[1,2-a]pyridine, a halogenated heterocyclic compound frequently utilized in pharmaceutical research and development. Adherence to these protocols is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. The information herein is grounded in established principles of chemical waste management and draws from authoritative safety data for analogous structures.

The core principle of this guide is risk mitigation. Due to the limited specific toxicological and environmental fate data for this compound, a precautionary approach is mandated. This compound should be treated as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.

Hazard Assessment and Chemical Profile
  • Halogenated Organic Compound: Brominated organic compounds can be persistent in the environment and may have the potential to bioaccumulate.[1][2] Incomplete combustion of halogenated materials can lead to the formation of hazardous byproducts such as dioxins and furans. Therefore, high-temperature incineration is the preferred disposal method.[3]

  • Pyridine Moiety: Pyridine and its derivatives are known to be hazardous, with potential for toxicity.[4][5][6] They are typically classified as hazardous waste under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7]

  • General Hazards of Analogous Compounds: Safety Data Sheets (SDS) for similar brominated imidazopyridine derivatives indicate potential for skin and eye irritation, and respiratory irritation if inhaled as a dust.[8][9]

Parameter Information Source
Chemical Name This compound-
Molecular Formula C₈H₇BrN₂-
Appearance Typically a solid[10]
Known Hazards Assumed hazardous based on structure. Potential for skin, eye, and respiratory irritation.[8][9]
Environmental Fate Expected to be persistent as a brominated organic compound.[1]-
Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[8][11]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or perforation before use.[9]

  • Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.[8]

  • Respiratory Protection: If there is a risk of generating dusts or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9]

All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[8]

Segregation and Storage of Waste

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.

  • Designated Waste Container: this compound waste must be collected in a designated, leak-proof container that is compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable.[12]

  • Halogenated Waste Stream: This waste must be segregated into the "halogenated organic waste" stream.[13][14] It should never be mixed with non-halogenated waste, as this can complicate the disposal process and increase costs.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. The accumulation start date should also be recorded.

  • Storage: The waste container should be kept securely closed when not in use and stored in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.[14]

Disposal Workflow

The following workflow outlines the decision-making process and procedural steps for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Start Start: Unused or Contaminated This compound Assess Assess Hazards and Required PPE Start->Assess DonPPE Don Appropriate PPE Assess->DonPPE Segregate Segregate as Halogenated Waste DonPPE->Segregate Container Place in Labeled, Compatible 'Halogenated Waste' Container Segregate->Container Store Store in Satellite Accumulation Area Container->Store ContactEHS Contact Institutional EHS Office Store->ContactEHS Arrange Arrange for Pickup by Licensed Hazardous Waste Vendor ContactEHS->Arrange Incinerate High-Temperature Incineration Arrange->Incinerate End End: Compliant Disposal Incinerate->End

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol
  • Decontamination of Empty Containers: Any container that has held this compound should be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The rinsate must be collected and disposed of as halogenated hazardous waste.[13]

  • Collection of Solid Waste: Unused or expired this compound, as well as any contaminated materials (e.g., weighing paper, gloves, spill cleanup debris), should be placed directly into the designated halogenated waste container. Avoid generating dust.[9]

  • Collection of Liquid Waste: If this compound is in solution, the solution should be collected in a designated liquid halogenated waste container. Ensure that the waste solvent is compatible with the other contents of the container.

  • Spill Management: In the event of a spill, evacuate the immediate area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite or sand). Collect the absorbent material and any contaminated debris into the halogenated waste container.[8]

  • Final Disposal: Once the waste container is full (not exceeding 90% capacity) or the accumulation time limit set by your institution has been reached, contact your institution's Environmental Health and Safety (EHS) department. They will arrange for the collection and disposal of the waste by a licensed hazardous waste contractor. The primary method of disposal for this type of compound is high-temperature incineration.[3][4]

Regulatory Compliance

Disposal of this compound is subject to local, state, and federal regulations. In the United States, this includes regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard.[7][15][16] It is the responsibility of the waste generator to ensure full compliance with all applicable regulations.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following these procedures, researchers can minimize risks to themselves and the environment. The key principles are to treat the compound as hazardous, wear appropriate PPE, segregate it as halogenated waste, and ensure its final disposal via high-temperature incineration through a licensed waste management provider. Always consult your institution's EHS department for specific guidance and requirements.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.